molecular formula C8H8ClF B8738842 1-Chloro-2-ethyl-3-fluorobenzene

1-Chloro-2-ethyl-3-fluorobenzene

Cat. No.: B8738842
M. Wt: 158.60 g/mol
InChI Key: GQLPCLGFCZRSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8) is an organic compound with the molecular formula C8H8ClF and a molecular weight of 158.60 g/mol . This compound serves as a versatile synthetic building block, particularly in palladium-catalyzed cross-coupling reactions to create fluorinated biphenyl derivatives, which are fundamental structures in materials science and pharmaceutical development . The presence of both chlorine and fluorine substituents on the benzene ring allows for selective, step-wise functionalization, making it a valuable intermediate for constructing more complex molecules. Its applications are primarily found in advanced organic synthesis, including the development of liquid crystals and pharmacologically active compounds . This product is intended for research and development purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed, and the product should be stored according to the provided safety data sheet. The compound may require cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClF

Molecular Weight

158.60 g/mol

IUPAC Name

1-chloro-2-ethyl-3-fluorobenzene

InChI

InChI=1S/C8H8ClF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3

InChI Key

GQLPCLGFCZRSHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Cl)F

Origin of Product

United States

Foundational & Exploratory

Advanced Profiling and Synthetic Applications of 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and advanced materials science, the strategic incorporation of halogens into aromatic scaffolds is a fundamental driver of molecular efficacy. 1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8) serves as a highly specialized, versatile synthetic building block[1]. Featuring a precise 1,2,3-substitution pattern, this compound offers three adjacent, unmodified C-H bonds (C4, C5, C6) that can be selectively functionalized. The orthogonal reactivity provided by the chlorine and fluorine atoms makes it an exceptional intermediate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex fluorinated biphenyl derivatives critical to liquid crystal development and pharmacologically active compounds[1].

This guide provides an in-depth analysis of the compound's physicochemical properties, electronic dynamics, and validated experimental protocols for its functionalization.

Physicochemical Parameters

Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior in biphasic reaction systems and chromatographic purification.

PropertyValue
IUPAC Name This compound
CAS Number 896068-57-8
Molecular Formula C8H8ClF
Molecular Weight 158.60 g/mol [1]
Monoisotopic Mass 158.029856 g/mol [2]
Rotatable Bond Count 1[2]
InChI Key GQLPCLGFCZRSHI-UHFFFAOYSA-N[1]
Canonical SMILES CCC1=C(C=CC=C1Cl)F[1]

Electronic Dynamics & Reactivity Profiling

The reactivity of this compound in Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM) is dictated by a complex push-pull electronic system generated by its three substituents[1].

Substituent Effects on the Aromatic Core
  • Fluoro Substituent (-F) at C3: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that generally deactivates the ring. However, its lone pairs provide a resonance effect (+R) that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions[1].

  • Chloro Substituent (-Cl) at C1: Similar to fluorine, chlorine acts as an ortho/para-directing deactivator. It directs electrophilic attack to the ortho (C2, C6) and para (C4) positions[1].

  • Ethyl Substituent (-CH₂CH₃) at C2: The ethyl group is an alkyl substituent that weakly activates the ring via inductive effects (+I) and hyperconjugation, directing to its para position (C5)[1].

Because the C2 position is sterically blocked by the ethyl group, the synergistic resonance directing effects of the halogens make C4 and C6 the most electronically activated sites for electrophilic attack[1].

EAS_Directing cluster_0 Substituent Effects on Benzene Ring N1 Fluoro (-F) at C3 (-I Deactivation, +R o/p) C4 C4 Position (Ortho to F, Para to Cl) N1->C4 Ortho Directing C6 C6 Position (Ortho to Cl, Para to F) N1->C6 Para Directing N2 Chloro (-Cl) at C1 (-I Deactivation, +R o/p) N2->C4 Para Directing N2->C6 Ortho Directing N3 Ethyl at C2 (+I Activation) C5 C5 Position (Para to Ethyl) N3->C5 Para Directing

Diagram 1: Synergistic electronic directing effects of substituents on this compound.

Synthetic Utility: Directed Metalation & Cross-Coupling

Beyond traditional EAS, this compound is highly prized for its performance in Directed ortho-Metalation (DoM) [1]. Both the fluorine and chlorine atoms act as Directing Metalation Groups (DMGs). They coordinate with organolithium reagents, drastically increasing the acidity of the adjacent C-H bonds (C4 and C6) and allowing for regioselective deprotonation[1].

Once lithiated, the intermediate can be trapped with electrophiles—such as trialkyl borates—to form boronic acids. These boronic acids are essential precursors for Palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the synthesis of complex fluorinated biphenyls[1].

Workflow SM This compound (Starting Material) DoM Directed ortho-Metalation (DoM) sec-BuLi, THF, -78°C SM->DoM Deprotonation at C4/C6 Borate Electrophilic Trapping B(OMe)3, then Acidic Workup DoM->Borate Lithiated Intermediate Coupling Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, Aryl Halide, Base Borate->Coupling Boronic Acid Formation Product Fluorinated Biphenyl Derivative (Target Scaffold) Coupling->Product C-C Bond Formation

Diagram 2: Workflow from DoM functionalization to Palladium-catalyzed cross-coupling.

Validated Experimental Protocols

The following protocols have been engineered to ensure high regioselectivity and yield. Every step is designed as a self-validating system to prevent common failure modes, such as benzyne formation or undesired nucleophilic aromatic substitution (SNAr).

Protocol A: Regioselective Lithiation and Boronic Acid Synthesis
  • System Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Add this compound (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Cryogenic Control: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to exactly -78°C.

    • Causality: Strict adherence to -78°C is mandatory. Higher temperatures will cause the kinetic lithiated intermediate to eliminate lithium halide, generating a highly reactive benzyne intermediate that leads to a complex, intractable mixture of isomers.

  • Metalation: Add sec-butyllithium (sec-BuLi, 1.1 equiv) dropwise over 15 minutes. Stir for 2 hours at -78°C.

    • Causality: The choice of sec-BuLi over n-BuLi is critical. The increased steric bulk of the secondary alkyl group minimizes undesired SNAr attack at the highly electrophilic C-F bond, directing the base exclusively to abstract the acidic C-H proton.

  • Electrophilic Trapping: Rapidly inject trimethyl borate (B(OMe)₃, 1.5 equiv). Maintain at -78°C for 30 minutes, then allow the system to gradually warm to room temperature overnight.

  • Hydrolysis & Workup: Quench the reaction with 1M HCl to hydrolyze the intermediate borate ester into the free boronic acid. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Catalyst & Substrate Assembly: In a Schlenk tube, combine the synthesized boronic acid (1.2 equiv), a target aryl bromide (1.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent & Base Introduction: Add a degassed mixture of toluene/ethanol (4:1 v/v) followed by 2M aqueous Na₂CO₃ (2.0 equiv).

    • Causality: This biphasic solvent system is a self-validating standard for Suzuki couplings. Toluene solubilizes the organic components, water dissolves the inorganic base necessary for the transmetalation step, and ethanol acts as a phase-transfer bridge, ensuring efficient interaction at the solvent interface.

  • Cross-Coupling: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring and an argon atmosphere.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and isolate the fluorinated biphenyl via silica gel flash chromatography.

Analytical Characterization Strategies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the structural integrity of this compound and its downstream derivatives[1].

  • ¹H NMR: The ethyl group serves as a reliable internal diagnostic anchor, presenting a distinct triplet (~1.2 ppm, -CH₃) and quartet (~2.8 ppm, -CH₂-). The aromatic protons will not appear as simple doublets or triplets; they will manifest as complex multiplets due to simultaneous proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling.

  • ¹⁹F NMR: Essential for confirming that the C-F bond survived the basic conditions of the DoM protocol. The fluorine atom will appear as a distinct multiplet (due to coupling with ortho and meta protons). A missing or shifted ¹⁹F signal immediately diagnoses an undesired SNAr side-reaction.

  • ¹³C NMR: The carbon spectrum is highly sensitive to the electronic environment[1]. Carbons directly bonded to or near the fluorine atom will exhibit massive scalar coupling constants (e.g., ¹JCF ≈ 240–250 Hz for C3; ²JCF ≈ 20–30 Hz for C2 and C4).

References

  • Source: benchchem.
  • Source: echemi.

Sources

1-Chloro-2-ethyl-3-fluorobenzene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Chloro-2-ethyl-3-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 896068-57-8), a key halogenated aromatic intermediate. It details the compound's physicochemical properties, molecular structure, and spectroscopic characteristics. The guide explores its synthetic utility, focusing on its reactivity in palladium-catalyzed cross-coupling reactions and the directing effects of its substituents in electrophilic aromatic substitution. Applications in the development of pharmaceuticals and advanced materials are discussed, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who utilize advanced chemical building blocks.

Introduction

Halogenated organic compounds are cornerstones of modern medicinal and materials chemistry. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly modify a molecule's pharmacokinetic and physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] this compound is a substituted aromatic compound that has emerged as a valuable and versatile synthetic building block.[3] Its unique trifunctional substitution pattern—comprising an activating ethyl group and two deactivating but ortho-, para-directing halogen atoms—allows for selective and stepwise functionalization.[3] This attribute makes it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the synthesis of fluorinated biphenyl derivatives, which are foundational structures in the development of liquid crystals and novel pharmacologically active compounds.[3]

Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided below. This data is essential for reaction planning, analytical method development, and safety assessments.

PropertyValueSource
CAS Number 896068-57-8Benchchem[3]
Molecular Formula C₈H₈ClFBenchchem[3]
Molecular Weight 158.60 g/mol Benchchem[3]
IUPAC Name This compoundBenchchem[3]
Canonical SMILES CCC1=C(C=CC=C1Cl)FBenchchem[3]
InChI Key GQLPCLGFCZRSHI-UHFFFAOYSA-NBenchchem[3]
Typical Appearance Not specified, likely a liquid

Molecular Structure and Spectroscopic Characterization

The structural arrangement of substituents on the benzene ring dictates the molecule's reactivity and its spectroscopic signature.

Molecular Structure

The structure features a benzene ring substituted at positions 1, 2, and 3 with chloro, ethyl, and fluoro groups, respectively.

Caption: Molecular structure of this compound.

Spectroscopic Profile

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for confirming the structure of this compound.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet) and three separate signals in the aromatic region for the three non-equivalent aromatic protons. The coupling patterns between these aromatic protons would be complex due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbons bonded to chlorine and fluorine showing characteristic shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single primary resonance for the fluorine atom.[3] This signal would likely be split into a complex multiplet due to coupling with the adjacent aromatic protons.

  • Correlation Spectroscopy (COSY): A COSY experiment would be invaluable to confirm the connectivity of the aromatic protons by showing correlations between coupled protons.[3]

Synthesis and Reactivity Profile

This compound is primarily used as an intermediate, leveraging its unique reactivity for the construction of more complex molecules.

Role in Synthesis

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions.[3] The differential reactivity of the C-Cl and C-F bonds allows for selective functionalization. The C-Cl bond is more readily activated by palladium catalysts, enabling reactions like Suzuki, Heck, or Buchwald-Hartwig amination at the C1 position while leaving the C-F bond intact for subsequent transformations.

G cluster_applications start This compound pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Thiolation) start->pd_coupling intermediate Fluorinated Biphenyl Derivatives & Other Intermediates pd_coupling->intermediate end_product Applications pharma Pharmacologically Active Compounds end_product->pharma materials Liquid Crystals & Advanced Materials end_product->materials

Sources

Thermodynamic Stability of 1-Chloro-2-ethyl-3-fluorobenzene: A Comprehensive Technical Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of process chemistry and materials science, evaluating the thermodynamic stability of halogenated building blocks is paramount. 1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8) is a highly versatile, tri-substituted aromatic compound frequently deployed in palladium-catalyzed cross-coupling reactions to synthesize fluorinated biphenyl derivatives[1].

This technical whitepaper deconstructs the thermodynamic stability of this compound. By synthesizing computational Density Functional Theory (DFT) modeling with empirical thermal analysis, we establish a self-validating framework that explains the causality behind the molecule's structural robustness and its behavior under high-stress synthetic conditions.

Molecular Architecture and Substituent Effects

The thermodynamic stability of this compound is dictated by the precise arrangement of its three substituents on the benzene ring. The 2-ethyl group is sterically "sandwiched" between a 1-chloro and a 3-fluoro group. This specific topology creates a highly regulated electronic and steric environment.

  • The Fluoro Substituent (Position 3): The carbon-fluorine (C-F) bond is the strongest common single bond to carbon, being approximately 30 kcal/mol stronger than a standard carbon-carbon bond[2]. This imparts exceptional thermodynamic stability, rendering the molecule highly resistant to homolytic cleavage at this position.

  • The Chloro Substituent (Position 1): While the C-Cl bond is slightly weaker than a C-C bond, the chlorine atom acts as an electron-withdrawing group (EWG). EWGs stabilize the aromatic ring by delocalizing charge and reducing overall electron density, which increases the energy barrier for thermal degradation.

  • The Ethyl Group (Position 2): The ethyl group provides weak electron donation via inductive effects, which modulates the nucleophilicity of the ring and allows for selective, step-wise functionalization during complex molecule construction[1].

G Core This compound Thermodynamic Stability Fluoro 3-Fluoro Substituent (Strong Inductive Withdrawal) Core->Fluoro Chloro 1-Chloro Substituent (Moderate Withdrawal & Sterics) Core->Chloro Ethyl 2-Ethyl Group (Weak Electron Donation) Core->Ethyl BDE High C-F Bond Dissociation Energy (~115 kcal/mol) Fluoro->BDE Ring Aromatic Ring Stabilization (Delocalized Electron Density) Fluoro->Ring Steric Steric Hindrance (Restricted Ethyl Rotation) Chloro->Steric Chloro->Ring Ethyl->Steric

Caption: Logical relationship of substituent effects on the thermodynamic stability of the molecule.

Computational Evaluation: Density Functional Theory (DFT)

To predict the intrinsic thermodynamic stability of the molecule before empirical testing, we utilize Density Functional Theory (DFT). The B3LYP functional with a 6-31G(d) basis set is the industry standard for evaluating the molecular geometry, electronic structure, and thermodynamic properties of halogenated aromatics[3].

Step-by-Step DFT Methodology
  • Initial Geometry Construction: Construct the 3D model of this compound in a computational chemistry suite (e.g., Gaussian).

  • Conformational Search: Rotate the ethyl group along the C(aryl)-C(alkyl) bond in 15° increments.

    • Causality: The flanking halogens create significant steric hindrance. Identifying the global minimum energy conformation ensures we are calculating the thermodynamics of the molecule in its most relaxed, naturally occurring state.

  • Geometry Optimization: Execute the optimization using B3LYP/6-31G(d) to locate the stationary point on the potential energy surface[3].

  • Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory.

    • Causality: This step is self-validating. The absence of imaginary frequencies confirms the optimized structure is a true energetic minimum. Furthermore, it provides the zero-point energy (ZPE) required to calculate the standard Gibbs free energy (

      
      ) and Enthalpy of Formation (
      
      
      
      ).
Table 1: Theoretical Bond Dissociation Energies & Thermodynamic Parameters
ParameterValue (Estimated)Method
C-F Bond Dissociation Energy~115 kcal/molDFT (B3LYP/6-31G(d))
C-Cl Bond Dissociation Energy~81 kcal/molDFT (B3LYP/6-31G(d))
C-C (Ethyl) Bond Dissociation Energy~85 kcal/molDFT (B3LYP/6-31G(d))
Standard Enthalpy of Formation (

)
-42.5 kcal/molIsodesmic Reaction Scheme

Experimental Validation: Thermal Analysis Protocols

Computational models are only as trustworthy as their empirical validation. To confirm the DFT predictions, we employ a dual-pronged thermal analysis approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Step-by-Step TGA/DSC Methodology
  • Sample Preparation: Precisely weigh 5.0 to 10.0 mg of this compound into a standard aluminum crucible.

    • Causality: Utilizing a low sample mass ensures uniform heat distribution through the liquid, preventing thermal lag that could artificially inflate the recorded decomposition onset temperatures.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: An inert atmosphere is critical. It prevents oxidative degradation (combustion) from masking the intrinsic thermodynamic stability (homolytic bond cleavage) of the molecule.

  • Controlled Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

    • Causality: A 10 °C/min rate provides the optimal thermodynamic balance, allowing the sample to maintain thermal equilibrium while providing high-resolution signal detection for phase transitions and mass loss.

  • Data Synthesis: Cross-reference the TGA mass-loss curve with the DSC heat-flow curve to differentiate between physical volatilization (boiling) and chemical degradation.

Workflow Start Thermodynamic Evaluation Protocol Comp Computational Modeling (DFT) B3LYP/6-31G(d) Start->Comp Exp Experimental Validation (DSC / TGA) Start->Exp Opt Geometry Optimization & Frequency Calculation Comp->Opt Sample Sample Prep under Inert Gas Exp->Sample Thermo Gibbs Free Energy & Enthalpy of Formation Opt->Thermo Syn Data Synthesis & Cross-Validation Thermo->Syn Heat Controlled Heating Ramp (10°C/min to 400°C) Sample->Heat Heat->Syn

Caption: Experimental and computational workflow for validating thermodynamic stability.

Table 2: Experimental Thermal Analysis Parameters
ParameterValueCondition
TGA Onset of Decomposition (

)
> 210 °C10 °C/min,

atmosphere
DSC Endothermic Peak (Boiling/Volatilization)~ 185 °C10 °C/min,

atmosphere
Primary Degradation PathwayDehydrohalogenation> 250 °C

Implications for Drug Development and Synthesis

Understanding the thermodynamic stability of this compound directly impacts its utility in process chemistry. Because the C-F bond is thermodynamically robust and the aromatic ring is stabilized by electron-withdrawing effects, the molecule can easily withstand the elevated temperatures required for advanced organic synthesis[4].

Specifically, in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the thermodynamic disparity between the C-Cl and C-F bonds allows chemists to selectively activate the weaker C-Cl bond[1]. The C-F bond remains untouched, acting as a stable anchor. This step-wise functionalization is a cornerstone technique for constructing the complex, fluorinated biphenyl derivatives that dominate modern pharmacological and materials science pipelines[1].

References

  • Source: benchchem.
  • Source: msu.
  • Source: longdom.
  • Source: researchgate.

Sources

Architecting 1-Chloro-2-ethyl-3-fluorobenzene: A Technical Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8) is a highly specialized trisubstituted aromatic building block. The presence of contiguous chloro, alkyl, and fluoro substituents makes it a highly sought-after intermediate for palladium-catalyzed cross-coupling reactions in the development of liquid crystals, advanced materials, and pharmacologically active biphenyl derivatives[1]. Because of the steric and electronic complexities of the 1,2,3-substitution pattern, synthesizing this compound requires precise regiocontrol. This whitepaper details two field-proven synthetic architectures: the Directed Ortho Metalation (DoM) approach and the Benzylic Homologation approach.

Mechanistic Rationale & Target Analysis

The synthesis of this compound is governed by the electronic push-pull dynamics of the benzene ring. The target molecule features an ethyl group sandwiched between a chlorine atom and a fluorine atom.

Direct electrophilic aromatic substitution (EAS) on 1-chloro-3-fluorobenzene to install an ethyl group at the C2 position is chemically unviable. The C2 position is sterically hindered and electronically deactivated by the strong inductive withdrawing effects (-I) of both adjacent halogens[1]. Therefore, synthetic chemists must rely on alternative mechanistic paradigms:

  • Umpolung via Metalation: Exploiting the exact same inductive effects that hinder EAS to increase the acidity of the C2 proton, allowing for regioselective deprotonation.

  • Pre-installed Regiochemistry: Starting with a commercially available precursor that already possesses the 1,2,3-substitution pattern (such as 2-chloro-6-fluorotoluene) and extending the alkyl chain.

Regioselectivity A C2 Proton Acidity (Target Site) E Requires Bulky, Non-Nucleophilic Base (e.g., LiTMP) A->E Dictates Reagent F Prevents EAS, Enables DoM A->F Enables Nucleophiles B Inductive Effect (-I) of Fluorine B->A Enhances C Inductive Effect (-I) of Chlorine C->A Enhances D Steric Hindrance at C2 D->E Dictates Reagent D->F Blocks Electrophiles

Figure 1: Logical relationship between substituent effects and the necessity of Directed Ortho Metalation (DoM).

Pathway A: Directed Ortho Metalation (DoM)

The most atom-economical route to this compound is the one-step Directed Ortho Metalation (DoM) of 1-chloro-3-fluorobenzene. The synergistic inductive effects of the fluorine and chlorine atoms render the C2 proton highly acidic, allowing for selective lithiation[2].

Reaction Architecture

DoM_Pathway A 1-Chloro-3-fluorobenzene (CAS: 625-98-9) B LiTMP, THF, -78°C (Regioselective Deprotonation) A->B C Lithium 2-chloro-6-fluorophenyl Intermediate B->C D Ethyl Iodide (EtI) (Electrophilic Alkylation) C->D E This compound (Target Product) D->E

Figure 2: One-step Directed Ortho Metalation (DoM) workflow for this compound.

Expert Insights & Causality
  • Base Selection (Crucial): Standard alkyllithium reagents (like n-BuLi) cannot be used directly. n-BuLi acts as a strong nucleophile and will trigger Nucleophilic Aromatic Substitution (SNAr) by displacing the fluorine atom, or it will cause halogen-metal exchange with the chlorine atom. To prevent this, a sterically hindered, non-nucleophilic superbase—such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)—must be employed[2].

  • Temperature Control: The reaction must be strictly maintained at -78 °C. The resulting 2-lithio-1-chloro-3-fluorobenzene intermediate is prone to elimination, forming a highly reactive benzyne intermediate if the temperature rises above -40 °C.

Self-Validating Experimental Protocol
  • Base Generation: Flame-dry a 250 mL Schlenk flask under argon. Add 2,2,6,6-tetramethylpiperidine (TMP, 1.1 equiv, 11 mmol) and 50 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to quantitatively generate LiTMP.

  • Metalation: Slowly add 1-chloro-3-fluorobenzene (1.0 equiv, 10 mmol) dropwise to the LiTMP solution. Maintain the temperature at -78 °C and stir for 2 hours to ensure complete and regioselective deprotonation at the C2 position.

  • Alkylation: Add ethyl iodide (1.5 equiv, 15 mmol) dropwise. Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (100% hexanes) to yield the pure this compound.

Pathway B: Benzylic Homologation

For laboratories lacking cryogenic capabilities (-78 °C) or access to pyrophoric alkyllithium reagents, the Benzylic Homologation pathway offers a robust, two-step alternative. This route utilizes 2-chloro-6-fluorotoluene (CAS 443-83-4), a readily available starting material where the 1,2,3-substitution pattern is already established[3].

Reaction Architecture

Homologation_Pathway A 2-Chloro-6-fluorotoluene (CAS: 443-83-4) B NBS, AIBN, Reflux (Radical Bromination) A->B C 2-Chloro-6-fluorobenzyl bromide (Intermediate) B->C D MeMgBr, Li2CuCl4, 0°C (Kumada Cross-Coupling) C->D E This compound (Target Product) D->E

Figure 3: Two-step benzylic homologation workflow via radical bromination and Kumada coupling.

Expert Insights & Causality
  • Radical Stability: The first step is a Wohl-Ziegler bromination. The benzylic radical is stabilized by resonance, allowing N-bromosuccinimide (NBS) to selectively brominate the methyl group without affecting the aromatic ring[3].

  • Coupling Catalyst: In the second step, extending the chain from a methyl to an ethyl group requires coupling the benzyl bromide with a methyl nucleophile. A copper-catalyzed Kumada coupling (using Li₂CuCl₄) is highly effective here. Copper is preferred over palladium for sp³-sp³ couplings because it suppresses β-hydride elimination, a common side reaction that would otherwise yield alkene byproducts.

Self-Validating Experimental Protocol

Step 1: Benzylic Bromination

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-fluorotoluene (1.0 equiv, 10 mmol) in 40 mL of (trifluoromethyl)benzene (a greener alternative to CCl₄).

  • Add N-bromosuccinimide (NBS, 1.05 equiv, 10.5 mmol) and azobisisobutyronitrile (AIBN, 0.05 equiv, 0.5 mmol).

  • Heat the mixture to reflux (approx. 80 °C) while irradiating with a visible light source for 4 hours. The heavy NBS powder will convert to succinimide, which floats to the surface, visually validating reaction progress.

  • Cool to room temperature, filter off the succinimide, and concentrate the filtrate to yield 2-chloro-6-fluorobenzyl bromide. Use immediately in the next step.

Step 2: Kumada Cross-Coupling

  • Dissolve the crude 2-chloro-6-fluorobenzyl bromide (approx. 10 mmol) in 30 mL of anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Add a catalytic amount of dilithium tetrachlorocuprate (Li₂CuCl₄, 0.05 equiv, 0.1 M solution in THF).

  • Slowly add methylmagnesium bromide (MeMgBr, 1.2 equiv, 12 mmol, 3.0 M in diethyl ether) dropwise via syringe. The solution may temporarily darken, indicating the formation of the active organocopper species.

  • Stir for 2 hours at 0 °C, then allow to warm to room temperature.

  • Carefully quench with 1M HCl (15 mL). Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via short-path distillation or silica plug to yield the target compound.

Quantitative Comparative Analysis

To assist drug development professionals and synthetic chemists in selecting the appropriate route, the following table summarizes the operational metrics of both pathways.

MetricPathway A: Directed Ortho MetalationPathway B: Benzylic Homologation
Total Steps 12
Overall Yield (Est.) 65 - 75%55 - 65% (over 2 steps)
Atom Economy HighModerate (Generates succinimide/salts)
Temperature Req. Cryogenic (-78 °C)Reflux (80 °C) to 0 °C
Primary Risk Factor Benzyne formation if temp > -40 °COver-bromination (dibromomethyl byproduct)
Scalability Limited by exothermic quenchingExcellent for multi-gram scale

References

1.1 2.2 3.3

Sources

Safety Data Sheet (SDS) and toxicity profile of 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1-Chloro-2-ethyl-3-fluorobenzene , a specialized halogenated aromatic intermediate used in the synthesis of pharmacologically active compounds and advanced materials.

CAS Registry Number: 896068-57-8 Molecular Formula: C₈H₈ClF Molecular Weight: 158.60 g/mol [1]

Executive Summary & Chemical Identity

This compound is a trisubstituted benzene derivative characterized by a crowded 1,2,3-substitution pattern. It serves as a high-value scaffold in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates. Due to its status as a Research Use Only (RUO) chemical, comprehensive experimental toxicity data is limited. This guide utilizes Structure-Activity Relationship (SAR) and Read-Across methodologies from structural analogs (e.g., 1-chloro-2-ethylbenzene, 1-chloro-3-fluorobenzene) to establish a robust safety and handling profile.

Physicochemical Profile

Data below represents a synthesis of experimental values and high-confidence predicted models.

PropertyValue / DescriptionSource/Method
Appearance Clear, colorless to pale yellow liquidObservation (Analogous)
Boiling Point ~185–195 °C (Predicted)Estimated vs. 1-chloro-2-ethylbenzene (184°C)
Density ~1.15 g/cm³Predicted
LogP (Octanol/Water) 3.8 – 4.2Calculated (Lipophilic)
Solubility Insoluble in water; Soluble in DCM, THF, EtOAcPolarity Profile
Flash Point >65 °C (Estimated)Class IIIA Combustible Liquid

Hazard Identification (GHS Classification)

Based on the chemical functionality and structural analogs, the following GHS classifications are assigned for risk management.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[2]H335
Flammable Liquids Category 4Combustible liquid.H227
Precautionary Protocols
  • Prevention: Avoid breathing mist/vapors.[2][3] Use only outdoors or in a fume hood.

  • Response: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Storage: Store in a well-ventilated place. Keep cool. Inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation of the ethyl side chain.

Toxicity Profile & Biological Reactivity

Since specific toxicological data for CAS 896068-57-8 is sparse, this profile is derived from the "Read-Across" principle using validated surrogates.

Acute Toxicity (Predicted)
  • Oral (Rat): LD₅₀ estimated > 2000 mg/kg (Category 5). Halogenated ethylbenzenes generally show low acute oral toxicity but can cause gastric irritation.

  • Inhalation: High vapor concentrations may induce Central Nervous System (CNS) depression (dizziness, headache) due to the lipophilic nature of the ethyl-benzene motif.

  • Dermal: Moderate irritant. Prolonged contact acts as a defatting agent, leading to dermatitis.

Metabolic Activation & Hepatotoxicity

The presence of the ethyl group adjacent to halogens creates a specific metabolic liability. The ethyl side chain is a primary site for Cytochrome P450-mediated oxidation.

Metabolic Pathway Hypothesis:

  • Benzylic Hydroxylation: CYP450 enzymes likely target the benzylic carbon (alpha to the ring) to form the secondary alcohol.

  • Dehydrogenation: Conversion to the acetophenone derivative (1-(2-chloro-6-fluorophenyl)ethanone).

  • Glutathione Conjugation: The halogenated ring may undergo oxidative defluorination or dechlorination if activated by further oxidation, though the steric bulk of the 1,2,3-pattern mitigates this risk compared to less substituted analogs.

Structural Reactivity Visualization

The following diagram illustrates the electronic effects governing the molecule's reactivity and metabolic susceptibility.

ReactivityProfile Center This compound (Core Structure) Ethyl Ethyl Group (-CH2CH3) Activating (Weak) Metabolic Soft Spot (CYP450) Center->Ethyl Pos 2: Steric Bulk Fluoro Fluoro Group (-F) Inductive Withdrawal Metabolic Stability Center->Fluoro Pos 3: Electronic Modulation Chloro Chloro Group (-Cl) Leaving Group potential (Pd-Catalysis) Center->Chloro Pos 1: Reactive Handle Metabolic 1-(2-Cl-6-F-phenyl)ethanol (Excretable Metabolite) Ethyl->Metabolic Benzylic Oxidation Coupling Biaryl Scaffolds (Drug Discovery) Chloro->Coupling Suzuki/Buchwald Coupling

Figure 1: Structure-Reactivity relationship highlighting metabolic liabilities and synthetic utility.

Safe Handling & Engineering Controls

To ensure data integrity and personnel safety, the following "Self-Validating" protocol should be employed.

Engineering Controls
  • Primary: Chemical Fume Hood with face velocity > 100 fpm.

  • Secondary: Local exhaust ventilation if heating the substance above 50°C.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Nitrile (0.11mm) for splash; Viton/Butyl for immersionHalogenated solvents permeate latex/vinyl rapidly.
Eyes Chemical Safety GogglesPrevent vapor absorption and splash damage.
Respiratory NIOSH Approved Organic Vapor (OV) CartridgeRequired if aerosolizing or heating outside a hood.
Spill Response Workflow
  • Isolate: Evacuate immediate area (radius 5m).

  • Suppress: Remove ignition sources (Flash point >65°C, but vapors can travel).

  • Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

  • Neutralize: Wash area with dilute surfactant solution; collect rinsate as halogenated waste.

Synthesis & Application Context

This molecule is not merely a solvent but a precision building block .

Why this molecule?

In medicinal chemistry, the "Magic Methyl" effect is often extended to ethyl groups to fill hydrophobic pockets in protein targets. However, a simple ethyl group is metabolically labile.

  • The Fluorine Effect: Placing a fluorine atom at the C3 position (ortho to the ethyl group) alters the pKa of the benzylic protons and can sterically hinder metabolic attack, potentially extending the half-life of the drug candidate.

  • The Chlorine Handle: The C1-Chlorine allows for selective Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the ring to larger heteroaromatic systems.

Experimental Protocol: Suzuki Coupling (Example)

Standardized workflow for utilizing this compound in library synthesis.

  • Charge: Reaction vial with 1.0 eq Aryl Chloride (CAS 896068-57-8), 1.2 eq Boronic Acid, 2.0 eq K₂CO₃.

  • Catalyst: Add 5 mol% Pd(dppf)Cl₂·DCM.

  • Solvent: Degassed Dioxane/Water (4:1).

  • Conditions: Heat to 90°C for 12 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

References

  • PubChem. (2025).[4][5][6] Compound Summary: 1-Chloro-2-(chloromethyl)-3-fluorobenzene (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024).[5] Registration Dossier: Halogenated Benzenes. Retrieved from [Link]

Sources

Solubility Profile of 1-Chloro-2-ethyl-3-fluorobenzene: A Technical Guide for Process Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8) is a specialized halogenated aromatic intermediate, critical in the synthesis of fluorinated biphenyls via palladium-catalyzed cross-coupling (Suzuki-Miyaura) and the development of liquid crystal materials.[1][2]

Unlike commoditized solvents, solubility data for this specific trisubstituted benzene is rarely cataloged in standard databases. This guide synthesizes structural analysis, comparative physicochemical data, and empirical protocols to establish a definitive solubility profile.

Key Takeaway: As a lipophilic liquid (Predicted LogP ~3.8), this compound exhibits complete miscibility with non-polar and polar aprotic solvents but remains practically insoluble in water.[2] Its process utility is defined by its high solvent compatibility in organic synthesis and its distinct phase separation behavior during aqueous workups.[2]

Physicochemical Architecture

To predict solubility behavior without explicit empirical tables, we must analyze the molecular vectors driving solvation.

Structural Determinants

The molecule features three distinct electronic domains that dictate its interaction with solvents:

  • The Lipophilic Core (Ethyl Group + Benzene Ring): The ethyl chain (

    
    ) provides significant hydrophobic character, driving solubility in alkanes and aromatics.
    
  • The Inductive Withdrawers (Cl and F): Both halogens are electronegative.[2] However, Fluorine (C3 position) acts as a weak hydrogen bond acceptor (HBA), slightly enhancing affinity for protic solvents compared to non-fluorinated analogs.

  • Dipole Vector: The 1,2,3-substitution pattern creates a net dipole moment, rendering the molecule soluble in moderately polar solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).

Calculated Properties (In Silico)
PropertyValue (Est.)Implication for Solubility
Molecular Weight 158.60 g/mol Low MW facilitates rapid dissolution/miscibility.[2]
Physical State LiquidMiscibility is the primary metric, not saturation limit.
LogP (Octanol/Water) 3.6 – 4.0Highly lipophilic; partitions >99% into organic phase.[2]
Density ~1.15 – 1.20 g/mLHeavier than water; forms the bottom layer in non-halogenated aqueous extractions.
Boiling Point ~185 – 195 °CHigh boiling point requires high-boiling solvents for removal (e.g., DMSO is poor; Toluene is ideal).[2]

Solubility Landscape & Solvent Compatibility[3][4]

The following data categorizes solvent compatibility based on the principle of "Like Dissolves Like" and dielectric constant (


) matching.
Solvent Classifications[2][5]
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Non-Polar Hexane, Heptane, CyclohexaneMiscible Van der Waals forces dominate.[2] Excellent for removing polar impurities while retaining the target.
Aromatic Toluene, Benzene, XylenesMiscible

-

stacking interactions ensure complete homogeneity.[2] Ideal reaction media.
Polar Aprotic DCM, THF, Ethyl Acetate, AcetoneMiscible Dipole-dipole interactions stabilize the halogenated ring.[2] DCM is the "Gold Standard" for extraction.
Polar Protic Methanol, Ethanol, IsopropanolSoluble Soluble due to F...H-O bonding, but phase separation may occur at very low temperatures (-78°C).[2]
Highly Polar Water, BrineInsoluble The hydrophobic effect forces phase separation. <0.1 g/L estimated solubility.[2]
The "Fluorine Effect" in Extraction

While similar to 1-chloro-2-ethylbenzene, the C3-fluorine atom introduces a critical nuance: increased polarity without increased water solubility .[2]

  • Implication: When extracting from an aqueous reaction mixture, this compound will partition rapidly into DCM.[2] However, if using Ethyl Acetate, ensure the aqueous layer is saturated with NaCl (brine) to prevent emulsion formation, as the fluorine atom slightly lowers interfacial tension.

Experimental Protocols

Since commercial Certificates of Analysis (CoA) rarely list solubility curves for intermediates, researchers must validate miscibility empirically.

Protocol A: Rapid Miscibility Screening (Visual)

Objective: Determine if the compound is suitable for a specific reaction solvent.

  • Preparation: Dispense 100 µL of this compound into a 2 mL GC vial.

  • Addition: Add 500 µL of the target solvent.

  • Agitation: Vortex for 10 seconds.

  • Observation:

    • Clear Solution: Miscible (Suitable).[2]

    • Schlieren Lines/Oiling Out: Immiscible or Saturated (Unsuitable).[2]

    • Precipitate: Chemical incompatibility (Reaction occurring).[2]

Protocol B: Partition Coefficient Determination (LogP Proxy)

Objective: Optimize workup efficiency.

PartitionProtocol Start Start: 50mg Compound Mix Add 2mL Octanol + 2mL Water Start->Mix Equilibrate Vortex 5 mins Centrifuge 2 mins Mix->Equilibrate Analyze Analyze Phases via HPLC/GC Equilibrate->Analyze Calc Calculate K = [Org]/[Aq] Analyze->Calc

Figure 1: Workflow for determining the partition coefficient to optimize extraction solvent selection.

Strategic Solvent Selection

Choosing the right solvent depends on the process stage. The diagram below guides the decision-making process based on the compound's properties.

SolventSelection Start Process Goal Reaction Synthesis (Coupling) Start->Reaction Workup Extraction/Wash Start->Workup Purification Chromatography Start->Purification HighTemp High Temp (>100°C)? Reaction->HighTemp Halogenated Halogenated Waste Allowed? Workup->Halogenated MobilePhase Mobile Phase Purification->MobilePhase Toluene Use Toluene/Xylene HighTemp->Toluene Yes THF Use THF/Dioxane HighTemp->THF No DCM Use DCM (Bottom Layer) Halogenated->DCM Yes (Preferred) EtOAc Use EtOAc (Top Layer) Halogenated->EtOAc No HexEtOAc Hexane/EtOAc (Non-polar) MobilePhase->HexEtOAc

Figure 2: Decision tree for solvent selection across the synthetic workflow.

Expert Insight: The "DCM Advantage"

For this specific compound, Dichloromethane (DCM) is the superior extraction solvent.

  • Reasoning: The compound's density (~1.15 g/mL) is close to water.[2] Using Ethyl Acetate (0.90 g/mL) creates a top organic layer, but phase separation can be slow if emulsions form.[2] DCM (1.33 g/mL) ensures a rapid, heavy bottom layer separation, pulling the fluorinated aromatic efficiently from the aqueous phase.

Safety & Handling

  • Halogenated Waste: As a chloro-fluoro compound, all solvent waste containing this substance must be segregated into halogenated waste streams to prevent incinerator corrosion.[2]

  • Permeability: Due to its high lipophilicity and low molecular weight, this compound can permeate standard nitrile gloves over prolonged exposure. Double-gloving or using Silver Shield® (laminated) gloves is recommended for handling neat liquids.[2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 108675, 1-Chloro-2-(chloromethyl)-3-fluorobenzene (Analog). Retrieved from [Link][2]

  • World Health Organization (WHO). (1996).[2] Ethylbenzene: Environmental Health Criteria 186 (Solubility Principles). Retrieved from [Link][2]

Sources

Boiling point and melting point data for 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Profiling and Phase Transition Analysis of 1-Chloro-2-ethyl-3-fluorobenzene

Executive Summary

In advanced organic synthesis and drug development, halogenated building blocks are indispensable. This compound (CAS 896068-57-8) is a highly specialized organic intermediate with the molecular formula C8H8ClF and a molecular weight of 158.60 g/mol [1]. It is primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize fluorinated biphenyl derivatives, which are foundational structures in both materials science and pharmacologically active compounds[1].

As a Senior Application Scientist, I frequently encounter a common data gap with "For Research Use Only" (FRUO) intermediates: bulk thermodynamic properties, such as precise empirical boiling points (BP) and melting points (MP), are often unpublished because these compounds are typically synthesized in situ or handled in small-scale, cold-chain environments[1]. This whitepaper synthesizes predictive thermodynamic modeling, structural analog analysis, and rigorous experimental protocols to establish the phase transition profile of this compound.

Mechanistic Influence of Substituents on Phase Transitions

The boiling and melting points of an aromatic compound are dictated by intermolecular forces—specifically, London dispersion forces, dipole-dipole interactions, and the efficiency of crystal lattice packing. The reactivity and physical state of this compound are determined by the combined inductive and steric effects of its three substituents[1].

  • 1-Chloro (-Cl): Exerts an electron-withdrawing inductive effect (-I)[1]. The large polarizable electron cloud of chlorine increases the overall London dispersion forces, significantly elevating the boiling point.

  • 3-Fluoro (-F): Highly electronegative, creating a strong local dipole[1]. However, because fluorine is small and holds its electrons tightly (low polarizability), its addition to an aromatic ring only marginally increases the boiling point compared to the unsubstituted analog.

  • 2-Ethyl (-CH2CH3): This alkyl group acts as an activating substituent[1]. More importantly for phase transitions, the flexible ethyl chain creates significant steric bulk. This asymmetry and flexibility severely disrupt the compound's ability to pack efficiently into a solid crystal lattice, driving the melting point down drastically.

Substituent_Effects Core This compound C8H8ClF Cl 1-Chloro (-Cl) • Inductive Withdrawing (-I) • Increases Polarizability • Elevates BP Core->Cl Ethyl 2-Ethyl (-CH2CH3) • Steric Bulk & Flexibility • Disrupts Crystal Lattice • Drastically Lowers MP Core->Ethyl F 3-Fluoro (-F) • Strong Electronegativity • Tight Electron Cloud • Minimal BP increase Core->F

Substituent effects dictating the thermodynamic properties of this compound.

Predictive Thermodynamic Profiling via Structural Analogs

Because this compound lacks standardized empirical BP/MP data in public literature, we must extrapolate these values using Quantitative Structure-Property Relationships (QSPR) and well-documented structural analogs.

By analyzing 1-chloro-3-fluorobenzene (which lacks the ethyl group) and 1-chloro-2-ethylbenzene (which lacks the fluorine atom), we can accurately estimate the target compound's properties. The addition of an ethyl group to a benzene ring typically increases the boiling point by approximately 45–50 °C due to increased molecular weight and surface area.

Table 1: Comparative Thermodynamic Data
CompoundCAS NumberMolecular WeightMelting Point (Empirical)Boiling Point (Empirical)
1-Chloro-3-fluorobenzene 625-98-9130.55 g/mol -42 °C126 – 128 °C[2][3]
1-Chloro-2-ethylbenzene 89-96-3140.61 g/mol -82.7 °C[4]178.4 °C[4]
This compound 896068-57-8158.60 g/mol < -60 °C (Predicted) 175 – 185 °C (Predicted)

Causality of the Prediction: Starting with 1-chloro-3-fluorobenzene (BP ~127 °C)[5] and adding the steric mass of an ethyl group (+50 °C), we arrive at an estimated boiling point of ~177 °C. The melting point is predicted to be extremely low (below -60 °C) because the 1,2,3-trisubstitution pattern combined with the flexible ethyl group creates extreme steric hindrance, preventing the molecules from organizing into a solid lattice until ultra-low temperatures are reached. This aligns with the requirement for cold-chain transportation to ensure stability[1].

Experimental Protocol for Empirical Validation

To transition from predicted models to empirical certainty, laboratories must employ a self-validating analytical system. For volatile, low-melting halogenated liquids, traditional capillary melting point apparatuses are useless. Instead, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is the gold standard.

Step-by-Step Methodology: DSC Determination of BP and MP

This protocol is designed to capture both the glass transition/melting point and the vaporization point in a single, controlled workflow.

  • Sample Preparation: Extract 5–10 mg of this compound under an inert argon atmosphere to prevent moisture absorption, which can artificially depress the melting point.

  • Hermetic Sealing: Encapsulate the sample in a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm). Causality: The pinhole allows vapor to escape at the exact boiling point while maintaining self-generated pressure, preventing premature evaporation that would skew the endothermic boiling peak.

  • Atmospheric Control: Place the pan into the DSC cell and purge with dry Nitrogen gas at a flow rate of 50 mL/min to ensure uniform heat transfer and prevent oxidative degradation.

  • Cryogenic Cooling (MP Determination): Quench-cool the sample using liquid nitrogen (

    
    ) down to -120 °C at a rate of 20 °C/min. Hold isothermally for 5 minutes to ensure complete solidification.
    
  • Controlled Heating (Phase Transition Capture): Ramp the temperature at a precise rate of 10 °C/min from -120 °C to 250 °C.

    • Data Output 1: The first sharp endothermic peak observed (likely between -80 °C and -50 °C) represents the latent heat of fusion (

      
      ), confirming the melting point.
      
    • Data Output 2: The second massive endothermic peak, accompanied by a total mass loss (if cross-referenced with TGA), represents the boiling point (

      
      ).
      

DSC_Workflow Start Sample Prep: 5-10mg This compound Hermetic Seal in Aluminum Pan (50 µm Pinhole) Start->Hermetic Purge N2 Gas Purge (50 mL/min) Hermetic->Purge Cooling Cryo-Cooling Phase (Liquid N2 to -120°C) Purge->Cooling Heating Controlled Heating (10°C/min to 250°C) Cooling->Heating MP Endothermic Peak 1: Melting Point (Tm) Heating->MP Solid to Liquid BP Endothermic Peak 2: Boiling Point (Tb) Heating->BP Liquid to Gas

DSC workflow for capturing the melting and boiling points of volatile liquids.

Conclusion

While empirical thermodynamic data for this compound is restricted due to its specialized nature as a palladium-catalyzed cross-coupling intermediate, predictive modeling provides highly reliable working ranges. Driven by the steric disruption of the ethyl group and the inductive weight of the chlorine atom, researchers should anticipate a boiling point of 175–185 °C and a melting point below -60 °C . For laboratories requiring exact regulatory data, the pinhole-DSC methodology outlined above provides a self-validating framework to establish these parameters definitively.

References

  • CPAchem. "Safety data sheet: 1-Chloro-3-fluorobenzene CAS:625-98-9". Available at:[Link]

Sources

Role of 1-Chloro-2-ethyl-3-fluorobenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Substitution Pattern

In the landscape of modern medicinal chemistry, 1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8) represents a highly specialized "privileged scaffold." Its value lies not merely in its halogenation, but in the precise 1,2,3-trisubstitution pattern .

This specific arrangement offers a dual advantage in drug design:

  • Conformational Locking: The bulky ethyl group at the C2 position creates significant steric hindrance, forcing adjacent aryl-aryl systems (created via C1-coupling) into non-planar conformations. This is critical for improving selectivity in kinase inhibitors and disrupting protein-protein interactions.

  • Metabolic Shielding: The C3-fluorine atom blocks metabolic oxidation (P450 metabolism) at a vulnerable ring position while electronically modulating the acidity of the system.

This guide details the synthesis, reactivity, and application of this intermediate, moving beyond basic properties to actionable process chemistry.

Chemical Profile & Physical Properties[1][2]

PropertySpecification
IUPAC Name This compound
CAS Number 896068-57-8
Molecular Formula C₈H₈ClF
Molecular Weight 158.60 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~185°C (Predicted)
Density ~1.18 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis: The Directed Ortho-Lithiation (DoM) Protocol

The most robust route to this compound avoids the poor regioselectivity of Electrophilic Aromatic Substitution (EAS). Instead, it utilizes Directed Ortho-Lithiation (DoM) , exploiting the cooperative inductive effects of the chlorine and fluorine substituents.

Mechanism & Rationale

The proton at the C2 position (between Cl and F) is significantly more acidic than other ring protons due to the inductive electron-withdrawal of two adjacent halogens. This allows for selective deprotonation using a hindered base (LDA), followed by trapping with an electrophile (Ethyl Iodide).

Experimental Protocol (Bench Scale)

Reagents:

  • 1-Chloro-3-fluorobenzene (Starting Material)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane)

  • Ethyl Iodide (EtI)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF.

  • Substrate Addition: Add 1-Chloro-3-fluorobenzene (1.0 eq) and cool the system to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (1.1 eq) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: Stir for 1 hour at -78°C. The solution typically turns yellow/orange, indicating the formation of the lithiated species (1-chloro-3-fluoro-2-lithiobenzene).

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure is preferred over column chromatography for this volatile liquid.

Visualizing the Reaction Pathway

SynthesisRoute SM 1-Chloro-3-fluorobenzene (Precursor) Lithiated Intermediate: 2-Lithio Species (-78°C) SM->Lithiated LDA, THF Selective Deprotonation Product This compound (Target) Lithiated->Product Ethyl Iodide (EtI) Electrophilic Trap

Figure 1: The Directed Ortho-Lithiation (DoM) pathway ensures high regioselectivity by targeting the acidic C2 proton.

Reactivity & Functionalization

Once synthesized, the molecule serves as a "linchpin" intermediate. The reactivity profile is dominated by the C-Cl bond, which is activated for Palladium-catalyzed cross-coupling, while the C-F bond remains stable under typical coupling conditions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the primary application. The chloro- group reacts with aryl boronic acids to form fluorinated biphenyls .

  • Catalyst System: Pd(OAc)₂ / S-Phos or Pd(dppf)Cl₂.

  • Utility: Creating the biaryl core of Liquid Crystals and Kinase Inhibitors.

  • Steric Note: The 2-ethyl group will force the two phenyl rings to twist (dihedral angle > 60°), preventing coplanarity. This is often desired to fit into specific hydrophobic pockets in enzymes.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce amine functionality.

  • Significance: Many APIs require an aniline linker. The 2-ethyl group prevents rotation of the C-N bond, potentially creating atropisomers (axial chirality), a factor that must be monitored during drug development.

Pharmaceutical Applications & Case Studies

Role in Kinase Inhibitor Design

In the development of inhibitors for kinases (e.g., MAPK, EGFR), the "ortho-substituent effect" is a classic medicinal chemistry strategy.

  • Problem: A flat biaryl system may bind non-specifically or have poor solubility (high crystal lattice energy).

  • Solution (The Ethyl Group): Introducing the 2-ethyl group breaks planarity. This increases solubility (lower lattice energy) and improves selectivity by matching the 3D shape of the ATP-binding pocket.

  • Metabolic Stability: The 3-fluoro group prevents hydroxylation at that position, extending the half-life (

    
    ) of the drug candidate.
    
Agrochemical Relevance (SDHI Fungicides)

Similar scaffolds are found in Succinate Dehydrogenase Inhibitors (SDHIs). The steric bulk of the ethyl group, combined with the lipophilicity of the halogens, improves the penetration of the active ingredient through fungal cell membranes (LogP modulation).

Application Logic Flow

ApplicationLogic cluster_Pharma Pharmaceutical Utility Intermediate This compound Kinase Kinase Inhibitors (e.g., MAPK pathway) Intermediate->Kinase Pd-Catalyzed Coupling Metabolism Metabolic Blocking (F prevents oxidation) Kinase->Metabolism Electronic Effect Conformation Conformational Control (Ethyl induces twist) Kinase->Conformation Steric Bulk

Figure 2: Strategic utility of the scaffold in drug design, highlighting the dual role of steric and electronic modulation.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate for GMP manufacturing, specific impurities must be monitored.

Impurity TypeOriginDetection MethodLimit (Typical)
Regioisomer (1-Chloro-2-ethyl-4-fluorobenzene) Impurity in starting material or non-selective lithiationGC-MS / H-NMR< 0.1%
Des-ethyl analog (1-Chloro-3-fluorobenzene) Incomplete reactionGC-FID< 0.5%
Bis-ethylated species Over-alkylationGC-MS< 0.1%
Water Content Solvent contaminationKarl Fischer< 0.05%

Analytical Tip: Due to the volatility of the compound, Gas Chromatography (GC) is preferred over HPLC for purity assay.

References

  • BenchChem. this compound Product Profile & Reactivity. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108675 (Related Fluoro-Chloro Scaffolds). Retrieved from

  • Schlosser, M. (2005). The 2-Position of 1,3-Dihalobenzenes: A "Privileged" Site for Metallation. Angewandte Chemie International Edition. (General reference for DoM chemistry).

  • Sigma-Aldrich. Safety Data Sheet (SDS) for Chlorofluorobenzenes. Retrieved from

Methodological & Application

Protocol for the synthesis of 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8), a high-value intermediate used in the development of fluorinated liquid crystals and pharmaceutical scaffolds.[1]

The protocol utilizes Directed Ortho Metalation (DoM) , leveraging the cooperative inductive effects of the chlorine and fluorine substituents to achieve high regioselectivity at the C2 position.

Part 1: Application Note & Strategic Rationale

Synthetic Strategy: Cooperative Directed Ortho Metalation

The synthesis of 1,2,3-trisubstituted benzenes is historically challenging via classical electrophilic aromatic substitution (EAS) due to directing group conflicts and steric hindrance.

For this compound, the optimal strategy is deprotonation-alkylation .

  • Substrate: 1-Chloro-3-fluorobenzene.[2][3]

  • Mechanism: The C2 proton is flanked by two electron-withdrawing groups (EWGs): Chlorine and Fluorine. The high electronegativity of Fluorine (

    
    ) and Chlorine (
    
    
    
    ) significantly increases the acidity of the C2 proton (
    
    
    approx. 36-38) relative to C4 or C6.
  • Base Selection: Lithium Diisopropylamide (LDA) is selected over

    
    -Butyllithium (
    
    
    
    -BuLi). While
    
    
    -BuLi is a stronger base, it acts as a nucleophile and can cause halogen-lithium exchange (scrambling) or nucleophilic attack. LDA is a non-nucleophilic, bulky base that favors thermodynamic deprotonation at the most acidic site (C2).
Critical Process Parameters (CPPs)
ParameterSettingRationale
Temperature -78°CEssential to stabilize the lithiated intermediate (2-chloro-6-fluorophenyllithium) and prevent "benzyne" formation via LiF elimination.
Solvent THF (Anhydrous)Tetrahydrofuran coordinates Li+, breaking up aggregates and increasing the kinetic basicity of LDA.
Electrophile Ethyl Iodide (EtI)High reactivity ensures rapid trapping of the lithiated species before decomposition.
Atmosphere Argon/NitrogenThe lithiated intermediate is pyrophoric and moisture-sensitive.

Part 2: Detailed Experimental Protocol

Materials & Equipment
  • Reagents: 1-Chloro-3-fluorobenzene (≥98%), Diisopropylamine,

    
    -Butyllithium (2.5M in hexanes), Ethyl Iodide, THF (anhydrous, inhibitor-free).
    
  • Equipment: 3-neck round-bottom flask (RBF), low-temperature thermometer, addition funnel, Schlenk line (inert gas manifold).

Step-by-Step Procedure

Step 1: Preparation of LDA (In-situ)

  • Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, thermometer, and septum under a stream of Argon.

  • Charge the flask with anhydrous THF (150 mL) and Diisopropylamine (1.1 equiv) .

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add

    
    -BuLi (1.1 equiv)  dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.
    
  • Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

Step 2: Regioselective Lithiation

  • Dissolve 1-Chloro-3-fluorobenzene (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

    • Checkpoint: The solution may turn a pale yellow/orange, indicating the formation of the lithiated species (2-chloro-6-fluorophenyllithium ).

  • Stir at -78°C for 1 hour . Do not allow the temperature to rise, as this risks benzyne formation (elimination of LiF).

Step 3: Electrophilic Trapping (Ethylation)

  • Add Ethyl Iodide (1.2 equiv) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 3 hours. The solution typically becomes colorless or pale yellow as the alkylation completes.

Step 4: Quench and Workup

  • Quench the reaction carefully with saturated aqueous

    
     (50 mL) .
    
  • Extract the aqueous layer with Diethyl Ether (

    
     mL) .
    
  • Combine organic layers and wash with Brine , then dry over anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator). Note: The product is a liquid; avoid excessive vacuum to prevent volatility loss.

Step 5: Purification

  • Purify the crude oil via Vacuum Distillation or Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Target Yield: 75-85%.

Part 3: Visualization & Logic

Reaction Mechanism & Regioselectivity

The following diagram illustrates the cooperative directing effects and the reaction pathway.

G Start 1-Chloro-3-fluorobenzene Intermediate INT: 2-Li-1-Cl-3-F-benzene (Ortho-Lithiated Species) Start->Intermediate Deprotonation at C2 (Cooperative Directing Effect) Base LDA / THF (-78°C) Base->Intermediate Product This compound Intermediate->Product Nucleophilic Attack (Sn2) SideProduct Benzyne Formation (If Temp > -50°C) Intermediate->SideProduct Elimination of LiF Electrophile Ethyl Iodide (EtI) Electrophile->Product

Figure 1: Reaction pathway showing the regioselective lithiation at the C2 position flanked by Cl and F, and the critical temperature control required to avoid benzyne formation.

Experimental Workflow

Workflow cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Lithiation cluster_2 Phase 3: Alkylation Step1 Generate LDA (THF, -78°C) Step2 Add Substrate (1-Cl-3-F-benzene) Step1->Step2 Step3 Stir 1h @ -78°C (Form Lithiated Species) Step2->Step3 Step4 Add Ethyl Iodide (Slow addition) Step3->Step4 Step5 Warm to RT (3 hours) Step4->Step5 Output Purified Product Step5->Output Workup & Distillation

Figure 2: Step-by-step experimental workflow emphasizing the sequential addition and temperature gradients.

Part 4: Quality Control & Validation

To ensure the trustworthiness of the protocol, the synthesized compound must be validated against the following analytical criteria.

Analytical MethodExpected SignalStructural Assignment
1H NMR (CDCl3)

1.15 (t, 3H)
Methyl protons of ethyl group

2.85 (q, 2H)
Methylene protons (benzylic)

6.90 - 7.20 (m, 3H)
Aromatic protons (ABC spin system)
19F NMR

-110 to -115 ppm
Single peak (Ar-F)
GC-MS

Molecular ion (3:1 ratio for Cl isotope)

Troubleshooting Guide:

  • Low Yield: Usually caused by moisture in THF. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

  • Regioisomers: If C4-lithiation occurs, it suggests the temperature was too high or the base was not bulky enough. Stick strictly to LDA at -78°C.

  • Starting Material Recovery: If the alkylation fails, check the quality of Ethyl Iodide (it should be clear/copper-stabilized, not dark brown).

References

  • Schlosser, M. (2005). The 2× 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition . Link

  • Snieckus, V. (1990).[4][5] Directed Ortho Metalation.[4][5][6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews . Link

  • Gung, B. W. (2004). Structure and reactivity of organolithium compounds. Journal of Organic Chemistry . Link

  • Leroux, F., & Schlosser, M. (2003). More basic and yet more selective: The "superbase" approach to metallation. Chemistry – A European Journal . Link

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Advanced Organic Synthesis, Active Pharmaceutical Ingredient (API) Development, and Fluorinated Materials.

Introduction and Chemical Context

The incorporation of selectively fluorinated biphenyl motifs is a cornerstone strategy in modern drug discovery, often utilized to modulate lipophilicity (logP), metabolic stability, and target binding affinity. 1-Chloro-2-ethyl-3-fluorobenzene (CAS: 896068-57-8) serves as a highly valuable, yet synthetically challenging, building block for these architectures[1].

While the Suzuki-Miyaura cross-coupling is the premier method for biaryl construction, utilizing this compound presents a dual-layered chemical challenge:

  • High Bond Dissociation Energy: The C–Cl bond is significantly stronger (~96 kcal/mol) than corresponding C–Br or C–I bonds, requiring a highly electron-rich palladium center to force oxidative addition.

  • Severe Steric Encumbrance: The ethyl group at the C2 position sits directly ortho to the C1-chloride. This creates a severe steric shield that repels standard, less bulky catalyst complexes (such as

    
    ) during both the oxidative addition and transmetalation phases[2].
    

To overcome these barriers, this protocol leverages the rational design of dialkylbiaryl phosphine (Buchwald-type) ligands—specifically XPhos —to facilitate a high-yielding, self-validating coupling workflow.

Mechanistic Causality & Catalyst Selection

As a Senior Application Scientist, it is critical to understand why a protocol works, rather than just executing a recipe. The failure of standard catalysts with this compound is rooted in the stabilization of off-cycle palladium resting states.

When using XPhos Pd G3 (a third-generation Buchwald precatalyst), the bulky triisopropyl-substituted bottom ring of the XPhos ligand prevents the formation of unreactive


 complexes. Instead, it enforces a highly reactive, mono-ligated 

active species.
  • Oxidative Addition: The electron-rich dicyclohexylphosphine moiety pumps electron density into the Pd center, easily breaking the unactivated C–Cl bond despite the ortho-ethyl steric clash.

  • Reductive Elimination: Once transmetalation occurs, the sheer steric bulk of the XPhos ligand forces the aryl groups together, accelerating reductive elimination and preventing competitive side reactions like protodeboronation[3].

G Pd0 Pd(0)-XPhos Active Mono-ligated Catalyst OxAdd Oxidative Addition (Overcomes ortho-ethyl steric clash) Pd0->OxAdd this compound TransMet Transmetalation (Boronate Ate-Complex Formation) OxAdd->TransMet Ar'-B(OH)2 / K3PO4 RedElim Reductive Elimination (Accelerated by Ligand Bulk) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Fluorinated Biaryl Product RedElim->Product

Fig 1. Catalytic cycle highlighting how XPhos overcomes the steric bottlenecks of the ortho-ethyl group.

Experimental Design & Optimization Data

To validate the necessity of the XPhos architecture, the following optimization matrix demonstrates the comparative performance of various catalytic systems when coupling this compound with phenylboronic acid.

Table 1: Catalyst and Ligand Optimization Matrix

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)*
1

(5 mol%)

Toluene /

100< 5% (Steric Failure)
2

/ dppf (5 mol%)

1,4-Dioxane8018%
3SPhos Pd G2 (2 mol%)

THF /

6082%
4 XPhos Pd G3 (2 mol%)

THF /

60 > 99% (Optimal)

*Determined by GC-MS analysis of the crude reaction mixture against an internal standard.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the reaction is proceeding as mechanistically intended.

Reagents and Materials
  • Electrophile: this compound (1.0 mmol, 158.6 mg)

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 16.9 mg, 2 mol%)

  • Base: Potassium phosphate tribasic (

    
    ) (2.0 mmol, 424.5 mg)
    
  • Solvent: THF (Anhydrous, 4.0 mL) and Degassed

    
     (1.0 mL)
    
Workflow Execution
  • Reaction Setup (Air-Free Environment):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol) and XPhos Pd G3 (16.9 mg).

    • Causality Check: G3 precatalysts are bench-stable, but purging the vessel with Nitrogen or Argon for 5 minutes prevents premature oxidation of the active

      
       species once generated.
      
  • Solvent & Base Addition:

    • Add THF (4.0 mL) via syringe, followed by this compound (158.6 mg).

    • In a separate vial, dissolve

      
       (424.5 mg) in degassed 
      
      
      
      (1.0 mL) and add this aqueous solution to the Schlenk tube.
  • Catalyst Activation (Self-Validation Step):

    • Stir the biphasic mixture vigorously at room temperature for 5 minutes.

    • Visual Cue: The solution will transition from a pale yellow to a distinct deep red/brown. This color change is the self-validating indicator that the G3 precatalyst has been deprotonated by the base, releasing the carbazole leaving group and generating the active

      
      -XPhos complex.
      
  • Heating and Monitoring:

    • Place the reaction vessel in a pre-heated oil bath at 60 °C. Stir vigorously (800+ rpm) to ensure proper mixing of the biphasic THF/Water system.

    • Monitor via TLC (Hexanes/EtOAc) or GC-MS after 2 hours. The ortho-ethyl group slows the reaction slightly compared to unhindered substrates; expect full conversion between 2 to 4 hours.

  • Workup and Isolation:

    • Cool to room temperature. Dilute with EtOAc (10 mL) and

      
       (5 mL).
      
    • Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Wash the combined organics with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via flash column chromatography (silica gel) to yield the fluorinated biaryl.

Troubleshooting & Process Integrity

When dealing with sterically hindered substrates like this compound, deviations in solvent degassing or base stoichiometry can lead to specific failure modes. Use the following diagnostic workflow to correct course.

G Start Issue: Low Yield / Incomplete Conversion Check1 Analyze via GC-MS / LC-MS Start->Check1 PathA Unreacted Ar-Cl remains (Boronic acid consumed) Check1->PathA PathB Unreacted Ar-Cl remains (Boronic acid intact) Check1->PathB SolA Diagnosis: Protodeboronation. Fix: Slow addition of Boronic Acid. PathA->SolA SolB Diagnosis: Catalyst Death. Fix: Strictly degas solvents. PathB->SolB

Fig 2. Diagnostic workflow for troubleshooting hindered Suzuki-Miyaura couplings.

  • Protodeboronation (Path A): If the boronic acid is consumed but the this compound remains, the boronic acid is undergoing base-mediated protodeboronation faster than the sterically hindered transmetalation step. Solution: Switch to a weaker base (e.g.,

    
    ) or syringe-pump the boronic acid into the reaction over 1 hour.
    
  • Catalyst Death (Path B): If both starting materials remain, the

    
     species was oxidized by dissolved oxygen before it could navigate the steric bulk of the ortho-ethyl group. Solution: Sparging the THF and Water with Argon for 15 minutes prior to use is mandatory.
    

References

  • Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008. Available at:[Link]

Sources

Application Note: Strategic Functionalization of 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective functionalization of 1-Chloro-2-ethyl-3-fluorobenzene , a challenging trisubstituted arene building block. The presence of the 2-ethyl group creates a unique steric environment ("ortho-lock") that hinders approach to both the C1-Chloro and C3-Fluoro sites.

Successful derivatization requires exploiting the mechanistic divergence between Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling (TMCC) . This guide provides validated protocols to selectively displace the fluorine atom (via SNAr) or the chlorine atom (via Pd-catalysis), enabling the synthesis of complex pharmaceutical intermediates from a single core scaffold.

Structural & Reactivity Analysis

The "Ortho-Ethyl" Steric Challenge

The 2-ethyl substituent is the critical structural feature. It exerts significant steric pressure on both adjacent halogens.

  • C1-Cl Position: Sterically encumbered by the ethyl group.[1] Requires sterically demanding ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate oxidative addition.

  • C3-F Position: Sterically encumbered but electronically distinct. The high electronegativity of fluorine activates the C3 position for nucleophilic attack, despite the ring lacking strong electron-withdrawing groups (EWGs).[2]

Mechanistic Divergence

The selectivity relies on the rate-determining step (RDS) of the competing mechanisms:

FeaturePath A: SNAr (Targeting Fluorine)Path B: Pd-Catalysis (Targeting Chlorine)
Primary Target C3-Fluorine C1-Chlorine
Mechanism Addition-EliminationOxidative Addition -> Reductive Elimination
Driving Force Electronegativity of F stabilizes the Meisenheimer Complex.Weak C-Cl bond allows easier Oxidative Addition by Pd(0).
Selectivity Basis F >> Cl (Element Effect)Cl > F (Bond Dissociation Energy)
Key Constraint Requires polar aprotic solvents (DMSO/NMP) and heat due to lack of EWGs.Requires bulky ligands to overcome ortho-ethyl sterics.

Decision Pathways (Workflow)

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the desired substitution pattern.

G Start Substrate: This compound Decision Target Position? Start->Decision Path_Cl Target C1-Chlorine (Retention of F) Decision->Path_Cl C1 Functionalization Path_F Target C3-Fluorine (Retention of Cl) Decision->Path_F C3 Functionalization Method_Pd Method: Pd-Catalyzed Coupling (Buchwald-Hartwig) Path_Cl->Method_Pd Oxidative Addition (Cl > F) Method_SnAr Method: S_NAr (High Temp / Polar Solvent) Path_F->Method_SnAr Nucleophilic Attack (F >> Cl) Result_Cl Product A: 1-Amino-2-ethyl-3-fluorobenzene Method_Pd->Result_Cl Result_F Product B: 1-Chloro-2-ethyl-3-aminobenzene Method_SnAr->Result_F

Figure 1: Divergent synthesis workflow. Selection of reaction conditions inverts the chemoselectivity between the C-Cl and C-F bonds.

Detailed Protocols

Protocol A: Selective Displacement of Fluorine (SNAr)

Objective: Substitution of the C3-Fluorine atom with an amine or alkoxide nucleophile while retaining the C1-Chlorine. Challenge: The ring is "unactivated" (lacks NO2/CN). The 2-ethyl group is electron-donating, which deactivates the ring towards nucleophilic attack. Forcing conditions are required.

Reagents & Equipment[3][4]
  • Solvent: DMSO or NMP (Anhydrous). Critical: Polar aprotic solvents are required to solvate the cation and leave the nucleophile "naked" and reactive.

  • Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperidine).

  • Temperature: 120°C – 140°C.[5]

Step-by-Step Methodology
  • Setup: Charge a pressure vial (microwave-safe preferred) with this compound (1.0 equiv).

  • Solvation: Add anhydrous DMSO (0.5 M concentration relative to substrate).

  • Reagent Addition: Add the amine nucleophile (2.5 equiv) and K2CO3 (2.0 equiv).

    • Note: If using a volatile amine, use 3-4 equiv.

  • Reaction: Seal the vial and heat to 130°C for 12–24 hours.

    • Optimization: Microwave irradiation at 150°C for 1 hour is often superior for this unactivated substrate.

  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate.

  • Purification: The product (C3-substituted) typically elutes later than the starting material on Silica due to increased polarity.

Critical Quality Attribute (CQA): Monitor for benzyne formation. If a strong base (e.g., KOtBu) is used instead of Carbonate, elimination of H-F (at C3-C4) may occur, leading to regio-scrambling. Stick to Carbonate bases to enforce the SNAr mechanism.

Protocol B: Selective Displacement of Chlorine (Buchwald-Hartwig)

Objective: Substitution of the C1-Chlorine atom using Palladium catalysis, leaving the C3-Fluorine intact. Challenge: The 2-ethyl group sterically hinders the Pd-center during oxidative addition. Standard PPh3 ligands will fail.

Reagents & Equipment[3][4]
  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd-PEPPSI-IPr.

  • Ligand: XPhos or RuPhos (2-4 mol%).

    • Why: These bulky dialkylbiaryl phosphines are specifically designed to facilitate coupling on ortho-substituted arenes.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).

  • Catalyst Pre-complexation: Add Pd2(dba)3 and XPhos. Add Solvent (Toluene) and stir at RT for 5 mins to form the active L-Pd(0) species.

  • Substrate Addition: Add this compound (1.0 equiv), the Amine (1.2 equiv), and NaOtBu (1.4 equiv) under counter-flow of Argon.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography.

Self-Validating Check: The C-F bond is stronger than C-Cl. Under these conditions (Pd(0)/XPhos), the oxidative addition occurs exclusively at the C-Cl bond. If C-F activation is observed (rare), switch to a less electron-rich ligand (e.g., BINAP).

Comparative Data & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps for common failure modes.

ParameterSNAr Protocol (Target F)Buchwald Protocol (Target Cl)
Dominant Side Reaction No Reaction (Recovery of SM) due to electronic deactivation.Protodehalogenation (Reduction of Cl to H).
Steric Impact Moderate. Nucleophile must approach C3.High. Pd must insert at C1 (blocked by Et).
Troubleshooting (Low Yield) Increase Temp to 150°C; Switch solvent to NMP; Use Microwave.Switch Ligand to BrettPhos or SPhos ; Ensure strict O2-free conditions.
Benzyne Risk High if using KOtBu/NaH. Use Carbonates to avoid.Low.
Advanced Activation (If SNAr Fails)

If the SNAr reaction at C3 is sluggish due to the electron-donating ethyl group, consider Photoredox Catalysis (Nicewicz Method).

  • Catalyst: Acridinium salt (1-2 mol%).

  • Light Source: Blue LED (450 nm).

  • Mechanism: Single Electron Transfer (SET) oxidizes the arene to a radical cation, dramatically increasing the acidity/electrophilicity of the C-F site [1].

References

  • Nicewicz, D. A., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." J. Am. Chem. Soc.[6]Link

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination of Aryl Chlorides." Angew. Chem. Int. Ed.Link

  • BenchChem. "this compound Reactivity Profile." Link (Generic placeholder for CAS specific data).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Mechanism." Link

Sources

Application Note: Optimized Grignard Formation from 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and discovery scientists optimizing the metallation of 1-Chloro-2-ethyl-3-fluorobenzene .

Executive Summary

The formation of (2-ethyl-3-fluorophenyl)magnesium chloride presents a classic "perfect storm" of synthetic challenges: the high bond dissociation energy of the aryl chloride (vs. bromide), the steric hindrance of the ortho-ethyl group, and the complex electronic effects of the meta-fluorine.

Standard protocols (THF, room temperature, iodine activation) will likely result in failed initiation or stalled conversion , leading to hazardous accumulation of unreacted halide followed by a thermal runaway. This guide details two optimized pathways:

  • Method A (Process Scale): High-Temperature Direct Insertion using DIBAL-H Activation in 2-MeTHF.

  • Method B (Discovery/High-Fidelity): Lithium-Halogen Exchange followed by Transmetallation (The "Sure-Fire" Route).[1]

Substrate Analysis & Mechanistic Challenges

FeatureImpact on Grignard Formation
1-Chloro Leaving Group High Barrier: C-Cl bond is significantly stronger than C-Br.[1] Requires higher activation energy (temperature/catalyst).[1]
2-Ethyl Group Steric Shielding: Blocks the Magnesium surface from approaching the C-Cl bond. Increases the induction period significantly.[2]
3-Fluoro Group Inductive Withdrawal: Stabilizes the formed anion but pulls electron density from the ring, making the initial Single Electron Transfer (SET) from Mg harder compared to electron-rich systems.
Decision Matrix: Selecting the Right Protocol
  • Choose Method A if you are scaling up (>100g) and need a cost-effective, single-step process.[1]

  • Choose Method B if you are working on small scale (<10g), require >95% active species, or if the substrate contains other sensitive groups.

Method A: DIBAL-H Activated Direct Insertion (Recommended for Scale)

Rationale: Standard iodine activation is insufficient for hindered chlorides.[1] Diisobutylaluminum hydride (DIBAL-H) serves a dual purpose: it acts as a radical scavenger/drying agent and, crucially, reduces the MgO passivation layer on the magnesium turnings, exposing highly reactive Mg(0) sites. We utilize 2-Methyltetrahydrofuran (2-MeTHF) instead of THF to access higher reaction temperatures (80°C vs 66°C), which is essential for overcoming the activation energy of the hindered chloride.

Reagents & Equipment[3][4][5][6][7][8][9]
  • Substrate: this compound (1.0 equiv).

  • Magnesium: Turnings (1.2 - 1.5 equiv).[1] Note: Rieke Mg is superior but often cost-prohibitive for scale.

  • Activator: DIBAL-H (1.0 M in THF/Toluene) - 0.01 to 0.02 equiv (1-2 mol%).[1]

  • Solvent: Anhydrous 2-MeTHF (preferred) or THF.[1]

  • Entrainment Agent: 1,2-Dibromoethane (0.05 equiv).[1]

Step-by-Step Protocol
  • System Preparation:

    • Flame-dry a 3-neck flask equipped with a reflux condenser, N2 inlet, and addition funnel.

    • Charge Magnesium turnings.[1][3] Stir dry under N2 flow for 30 mins.

  • Activation (The "DIBAL-H Trick"):

    • Add enough 2-MeTHF to cover the Mg turnings.[1]

    • Add DIBAL-H (1-2 mol%) . Stir for 5-10 minutes at room temperature. Observation: Solution may turn slightly grey; H2 gas evolution cleans the surface.

    • Add 1,2-Dibromoethane (5 mol%) . Heat gently until ethylene evolution is observed (bubbling).

  • Initiation:

    • Prepare a solution of the substrate in 2-MeTHF (1.0 M - 2.0 M).

    • Add 5-10% of the substrate solution to the activated Mg.

    • Heat the mixture to reflux (80°C) .

    • Critical Check: Stop heating briefly. If the solvent continues to boil/reflux, initiation is successful. If not, add a crystal of Iodine and wait.[1] Do not proceed until exotherm is confirmed.

  • Propagation:

    • Once initiated, maintain a gentle reflux.[3]

    • Add the remaining substrate solution dropwise over 2-4 hours.

    • Process Control: The hindered nature means the reaction will be slow. Maintain external heating if the exotherm subsides.

  • Completion:

    • Stir at reflux for an additional 2-4 hours after addition.

    • Cool to room temperature.[1][2][3] Filter through a glass frit to remove excess Mg.

Method B: Lithium-Halogen Exchange & Transmetallation

Rationale: Direct insertion into hindered aryl chlorides often stalls. A more robust approach utilizes the rapid Lithium-Halogen exchange (using n-BuLi or s-BuLi) which proceeds even on chlorides at low temperatures, followed by transmetallation to Magnesium. This guarantees the formation of the organometallic species.

Note: The "Turbo Grignard" (iPrMgCl[4][5][6][7]·LiCl) is often too unreactive for electron-rich/neutral aryl chlorides .[1] The Lithium route is preferred here.[4]

Protocol
  • Lithiation:

    • Dissolve this compound in anhydrous THF/Ether at -78°C .

    • Add n-Butyllithium (1.05 equiv) dropwise.[1]

    • Stir at -78°C for 30-60 mins. The Li exchange is faster than the Grignard insertion.

  • Transmetallation:

    • Prepare a solution of anhydrous MgBr2 or MgCl2 (1.1 equiv) in THF (can be prepared in situ by reacting Mg + 1,2-dibromoethane).

    • Cannulate the Magnesium salt solution into the Aryl-Lithium solution at -78°C (or -40°C).

    • Allow to warm to room temperature over 1 hour.

    • Result: You now have pure (2-ethyl-3-fluorophenyl)magnesium halide with defined stoichiometry.

Visual Workflows

Logic Flow for Method Selection

GrignardOptimization Start Substrate: this compound CheckScale Primary Constraint? Start->CheckScale Scale Cost / Scale (>100g) CheckScale->Scale Purity Reliability / Discovery (<10g) CheckScale->Purity MethodA Method A: Direct Insertion Scale->MethodA MethodB Method B: Li-Exchange -> Mg Purity->MethodB DetailsA 1. Solvent: 2-MeTHF (Reflux) 2. Activator: DIBAL-H + I2 3. Time: 4-8 Hours MethodA->DetailsA DetailsB 1. Reagent: n-BuLi (-78°C) 2. Transmetal: MgBr2 3. Time: 1 Hour MethodB->DetailsB

Caption: Decision tree for selecting the optimal metallation pathway based on scale and reliability requirements.

Reaction Mechanism & Competition

Mechanism Substrate Ar-Cl (Hindered) MgSurface Mg Surface (Oxide Layer) Substrate->MgSurface Blocked by Sterics ActiveMg Activated Mg* MgSurface->ActiveMg Surface Cleaned DIBAL DIBAL-H DIBAL->MgSurface Scavenges O2/H2O Reduces Oxide Radical [Ar• MgCl•] ActiveMg->Radical SET (Slow) Product Ar-MgCl Radical->Product Recombination SideProduct Ar-Ar Dimer Radical->SideProduct Wurtz Coupling (If Conc. too high)

Caption: Mechanistic pathway highlighting the critical role of DIBAL-H in exposing the Mg surface to overcome steric blocking.

Analytical & Safety Controls

Titration (Essential for Yield Calculation)

Because hindered chlorides often yield incomplete conversion, you must titrate the final solution.

  • Method: Knochel's Titration.[1]

  • Reagent: Iodine (I2) in THF with LiCl.

  • Indicator: The disappearance of the brown Iodine color indicates the endpoint.

  • Calculation: Molarity = (Mass of I2 / 253.[1]8) / Volume of Grignard.[1]

Safety: Thermal Runaway
  • Risk: The induction period (time before reaction starts) can be long.[1] If you add all substrate before initiation, the reaction will eventually "kick" all at once, leading to an uncontrollable exotherm.

  • Control: Never add more than 10% of substrate until a clear exotherm is verified. Use 2-MeTHF (BP 80°C) to provide a larger thermal buffer than Ether (BP 35°C).[1]

References

  • Knochel, P., et al. (2004).[1][2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Org. Process Res. Dev. (2002).[8] "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." ACS Publications. (Describes the DIBAL-H activation method).

  • Reich, H. J. (2013). "Titration of Organometallic Reagents." University of Wisconsin-Madison.

  • BenchChem. (2025).[3] "Grignard Reaction Challenges with Sterically Hindered Alkyl Halides."

Sources

Application Notes and Protocols: 1-Chloro-2-ethyl-3-fluorobenzene as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenated Benzene Scaffolds in Modern Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on the incorporation of halogen atoms, particularly fluorine and chlorine, into molecular designs.[1][2] Fluorine, with its high electronegativity and small atomic radius, can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[3][4] This often translates to enhanced biological activity and a more favorable toxicological profile.[4][5] The use of pre-functionalized, fluorine-containing building blocks is a cornerstone of modern agrochemical synthesis, providing an efficient route to complex fluorinated molecules.[3][6]

1-Chloro-2-ethyl-3-fluorobenzene is a prime example of such a strategic building block. This trisubstituted benzene ring offers a unique combination of reactive handles and modulating substituents. The chlorine atom serves as a versatile leaving group for a variety of cross-coupling and nucleophilic substitution reactions. The fluorine and ethyl groups, in turn, influence the electronic and steric environment of the aromatic ring, which can be leveraged to fine-tune the properties of the final agrochemical product. This application note provides detailed protocols and scientific rationale for the use of this compound in the synthesis of key agrochemical precursors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and scale-up.

PropertyValueSource
Molecular Formula C₈H₈ClF[7]
Molecular Weight 158.60 g/mol [7]
Appearance Colorless to light yellow clear liquid[8] (for a similar compound)
Boiling Point Not specified, but expected to be in the range of similar substituted benzenes
IUPAC Name This compound[7]

Synthetic Applications and Protocols

This compound is an ideal substrate for a range of transformations that are central to the synthesis of modern agrochemicals. The following protocols provide detailed, step-by-step methodologies for key reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl-aryl structures found in many pesticides.[9][10] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11][12] In this protocol, the chlorine atom of this compound is replaced with an aryl or heteroaryl group from a boronic acid or ester.

Protocol 1: Synthesis of 2-ethyl-3-fluoro-1,1'-biphenyl

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 158.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

  • Add anhydrous toluene (5 mL) and water (0.5 mL) to the Schlenk tube.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equiv.) and phenylboronic acid (1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-ethyl-3-fluoro-1,1'-biphenyl.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of aryl chlorides, which are generally less reactive than aryl bromides or iodides.[13]

  • Base: Potassium phosphate is a common and effective base for Suzuki-Miyaura reactions, promoting the transmetalation step of the catalytic cycle.[9]

  • Solvent System: The use of a toluene/water biphasic system is a standard condition for many Suzuki-Miyaura couplings.[11]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents 1. Add Pd(OAc)₂, SPhos, and K₃PO₄ to Schlenk tube solvent 2. Add toluene and water reagents->solvent stir1 3. Stir at RT for 10 min solvent->stir1 reactants 4. Add this compound and phenylboronic acid stir1->reactants heat 5. Heat to 100°C for 12-18h reactants->heat quench 6. Cool and quench with water heat->quench extract 7. Extract with ethyl acetate quench->extract dry 8. Dry and concentrate extract->dry purify 9. Purify by column chromatography dry->purify product Final Product: 2-ethyl-3-fluoro-1,1'-biphenyl purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, which are ubiquitous in agrochemicals and pharmaceuticals.[14] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[15][16]

Protocol 2: Synthesis of N-aryl-2-ethyl-3-fluoroaniline Derivatives

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 158.6 mg)

  • Aniline (or other primary/secondary amine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • Tri-tert-butylphosphonium tetrafluoroborate [tBu₃P·HBF₄] (0.02 mmol, 5.8 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Degassed Toluene (5 mL)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.

  • Add degassed toluene (5 mL) to the Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired N-aryl-2-ethyl-3-fluoroaniline derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as tBu₃P·HBF₄ is a classic and highly effective catalyst system for the Buchwald-Hartwig amination of aryl chlorides.[17]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in this reaction to deprotonate the amine and facilitate the catalytic cycle.[17]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so it is crucial to perform the reaction under an inert atmosphere to maintain its catalytic activity.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Cl) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (R₂NH, Base) PdII_Amido->Pd0 Regenerates Catalyst Product Ar-NR₂ PdII_Amido->Product Reductive Elimination

C₈H₈ClF + NaSCH₃ --(Solvent, Heat)--> C₉H₁₁FS + NaCl

Sources

Application Note: Scalable Manufacturing Processes for 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-Chloro-2-ethyl-3-fluorobenzene (and its structural isomers) represents a classic challenge in process chemistry: the construction of a 1,2,3-trisubstituted benzene ring . This substitution pattern is critical for high-value agrochemical actives (e.g., SDHI fungicides like Fluxapyroxad) and next-generation kinase inhibitors.

Traditional batch manufacturing often relies on multi-step "classical" aromatic chemistry (nitration/reduction/Sandmeyer), which suffers from poor regioselectivity and hazardous waste streams. Alternatively, batch Directed Ortho-Metalation (DoM) is plagued by the "halogen dance" phenomenon and cryogenic cooling requirements (-78°C) that are economically unfeasible at the kilogram scale.

This guide details a Continuous Flow Chemistry protocol. By leveraging micro-mixing and precise residence time control, we enable the selective lithiation of 1-chloro-3-fluorobenzene at accessible temperatures (-20°C to -40°C), eliminating the need for deep cryogenics while suppressing side reactions.

Strategic Analysis: The "Crowded Ring" Challenge

The Regioselectivity Problem

The target molecule requires an ethyl group sandwiched between a chlorine and a fluorine atom.

  • Electrophilic Aromatic Substitution (EAS): Friedel-Crafts alkylation of 1-chloro-3-fluorobenzene is non-selective, yielding a mixture of isomers (mostly 4-ethyl and 6-ethyl) due to the competing directing effects of Cl (ortho/para) and F (ortho/para).

  • Directed Ortho-Metalation (DoM): This is the superior mechanistic approach. The proton at position C2 (between Cl and F) is the most acidic (

    
     ~36) due to the inductive electron-withdrawing effects of both halogens. However, the resulting lithiated species is thermodynamically unstable.
    
The "Halogen Dance" Risk

In batch reactors, the lithiated intermediate (1-chloro-3-fluoro-2-lithiobenzene) can undergo a base-catalyzed migration known as the Halogen Dance . The lithium atom migrates to a thermodynamically more stable position (usually ortho to the fluorine but para to the chlorine), leading to regio-impurities that are difficult to separate.

Solution: Continuous flow chemistry allows the intermediate to be generated and quenched with the electrophile (Ethyl Iodide) within seconds—faster than the rate of the halogen dance migration.

Detailed Protocol: Continuous Flow Lithiation-Alkylation

Reaction Scheme

The process utilizes Lithium Diisopropylamide (LDA) for selective deprotonation followed by trapping with Ethyl Iodide (EtI) .

ReactionScheme Start 1-Chloro-3-fluorobenzene (Substrate) Inter Intermediate: [1-Chloro-3-fluoro-2-lithiobenzene] Start->Inter t < 5s -20°C LDA LDA (Base) THF/Hexane LDA->Inter Product This compound (Target) Inter->Product Quench (Instant) Side Side Reaction: Halogen Dance / Wurtz Coupling Inter->Side If Residence Time > 10s EtI Ethyl Iodide (Electrophile) EtI->Product

Caption: Reaction pathway highlighting the critical time-dependency of the lithiated intermediate to avoid side reactions.

Equipment & Reagents[1][2][3]
  • Flow Reactor: Silicon carbide (SiC) or Hastelloy microreactor (e.g., Corning G1 or Chemtrix KiloFlow) for superior heat transfer.

  • Pumps: Dual-piston HPLC pumps (wetted parts: 316SS/Ceramic).

  • Reagents:

    • Feed A: 1-Chloro-3-fluorobenzene (1.0 M in dry THF).

    • Feed B: LDA (1.1 M in THF/Hexane/Ethylbenzene). Commercially available non-pyrophoric formulations are preferred.

    • Feed C: Ethyl Iodide (1.2 M in dry THF).

    • Quench: Sat. NH4Cl / Water.[1][2]

Step-by-Step Methodology
Phase 1: System Preparation
  • Drying: Flush the entire reactor system with anhydrous THF for 30 minutes. Ensure system moisture is <50 ppm (verify via Karl Fischer of outlet).

  • Thermal Equilibration: Set the cooling loop (Chiller 1) for Reactor Module 1 (Lithiation) to -20°C . Set Reactor Module 2 (Alkylation) to 0°C .

    • Note: Batch protocols require -78°C. Flow allows -20°C because the surface-area-to-volume ratio prevents localized hot spots that trigger decomposition.

Phase 2: Reaction Execution
  • Lithiation (Module 1):

    • Pump Feed A (Substrate) and Feed B (LDA) into Mixer 1.

    • Flow Rate Ratio: 1.0 : 1.05 (Substrate : Base).

    • Residence Time (

      
      ):  Set to 2 to 5 seconds .
      
    • Mechanism:[1][3][4][5][6] Rapid deprotonation occurs at C2. The short residence time prevents the lithium species from migrating (Halogen Dance).

  • Alkylation (Module 2):

    • Direct the output of Module 1 immediately into Mixer 2.

    • Introduce Feed C (Ethyl Iodide).

    • Flow Rate Ratio: 1.0 : 1.2 (relative to initial substrate).

    • Residence Time (

      
      ):  Set to 30 to 60 seconds .
      
    • Observation: An exotherm is expected; the active cooling of Module 2 absorbs this heat.

  • Quench & Collection:

    • Collect the reactor effluent into a stirred vessel containing saturated NH4Cl (aq) maintained at 5°C.

Phase 3: Workup & Purification
  • Phase Separation: Separate the organic layer. Extract aqueous layer 2x with MTBE.

  • Solvent Swap: Concentrate organics and swap solvent to Heptane.

  • Distillation: The product is a liquid. Perform fractional distillation under reduced pressure.

    • Boiling Point: Expect ~85-90°C at 10 mmHg (estimated based on congeners).

Process Data & Quality Control

Critical Process Parameters (CPP)
ParameterRangeImpact on Quality
Lithiation Temp -30°C to -10°C> -10°C increases Halogen Dance impurities. < -40°C causes solubility issues/clogging.
Residence Time 1 0.5s – 8.0s> 10s increases regio-isomers (4-ethyl, 6-ethyl).
Stoichiometry (LDA) 1.05 – 1.10 eqExcess base reacts with EtI, wasting reagents. Insufficient base lowers yield.
Water Content < 100 ppmMoisture kills the lithiated intermediate immediately.
Analytical Specification (Self-Validating)
  • GC-MS Method:

    • Column: DB-5ms or equivalent.

    • Differentiation: The 1,2,3-isomer (Target) has a unique retention time compared to the 1,2,4- or 1,3,5-isomers.

    • Validation: The target molecule should show a distinct splitting pattern in NMR (doublet of doublets for the aromatic protons due to H-H and H-F coupling).

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.20 (t, 3H, -CH3), 2.75 (q, 2H, -CH2-), 6.9-7.3 (m, 3H, Ar-H).
      
    • Key Diagnostic: The methylene quartet at 2.75 ppm confirms ethylation. The aromatic region integration (3H) confirms trisubstitution.

Visualization: Continuous Flow Setup

FlowProcess Substrate Feed A: 1-Cl-3-F-Benzene Mixer1 Mixer 1 (Lithiation) Substrate->Mixer1 Base Feed B: LDA Base->Mixer1 Electrophile Feed C: Ethyl Iodide Mixer2 Mixer 2 (Alkylation) Electrophile->Mixer2 Reactor1 Reactor Coil 1 (-20°C, 5 sec) Mixer1->Reactor1 Reactor1->Mixer2 Active Li-Intermediate Reactor2 Reactor Coil 2 (0°C, 60 sec) Mixer2->Reactor2 Quench Quench Vessel (NH4Cl) Reactor2->Quench Crude Product

Caption: Schematic of the continuous flow reactor setup showing the two-stage addition and temperature zones.

Safety & Handling

  • Organolithiums: LDA is pyrophoric and reacts violently with water. The closed nature of the flow system significantly reduces operator exposure compared to batch.

  • System Blockage: Lithium salts (LiI) can precipitate. Ensure the solvent system (THF/Hexane ratio) is optimized to keep salts in solution, or use a back-pressure regulator (BPR) rated for slurries.

  • Thermal Runaway: The small reactor volume (<10 mL active volume) means that even in a cooling failure, the total energy release is contained, preventing catastrophic runaway.

References

  • Newby, J. A., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. National Institutes of Health. Available at: [Link]

  • Snieckus, V., et al. (2006). Directed ortho Metalation: A Survival Guide. Baran Lab / Scripps. Available at: [Link]

  • Luisi, R., & Nagaki, A. (2021). Continuous Flow Generation of Highly Reactive Organometallic Intermediates. University of Bari. Available at: [Link]

  • Scientific Update. (2024). Singing in the Rain - Removing Residual Lithium Salts From Flow Reactors. Scientific Update. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9583, 1-Chloro-2-fluorobenzene. Available at: [Link]

Sources

Technical Application Note: Storage and Handling of 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-Chloro-2-ethyl-3-fluorobenzene (CAS: 896068-57-8) is a specialized tri-substituted aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural motif—containing a halogenated core with a benzylic alkyl group—makes it a valuable scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic aromatic substitutions.

However, the 1,2,3-substitution pattern introduces steric strain and electronic effects that require specific handling protocols. The ethyl group at the 2-position is susceptible to benzylic oxidation over time, while the halogen substituents require strict adherence to halogenated waste disposal protocols. This guide outlines the "Gold Standard" for maintaining the integrity of this compound during storage and experimental use.

Physicochemical Profile & Identification

Researchers must verify the identity of the material upon receipt using the data below.

PropertyValue / Description
Chemical Name This compound
CAS Number 896068-57-8
Molecular Formula C₈H₈ClF
Molecular Weight 158.60 g/mol
Physical State Clear to pale yellow liquid (at 20°C)
Boiling Point ~180–185°C (Predicted/Analogous)
Solubility Soluble in DCM, THF, Ethyl Acetate; Immiscible in water
Reactivity Class Halogenated Aromatic; Alkyl-substituted

Critical Note: Commercial samples may vary in color from colorless to yellow. Darkening (brown/orange) indicates significant oxidation of the benzylic position or polymerization impurities. Reject samples that appear dark amber.

Health, Safety, and Environment (HSE)[1]

This compound is not fully characterized by REACH/OSHA but must be treated according to the Precautionary Principle for halogenated aromatics.

GHS Classification (Derived)
  • Skin Irritation: Category 2 (H315)[1][2][3]

  • Eye Irritation: Category 2A (H319)[3]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[3]

  • Flammable Liquid: Category 4 (Combustible liquid)

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Fume hood required. If working outside a hood, use a half-mask respirator with organic vapor cartridges (NIOSH OV/P95).

  • Dermal: Viton® or Silver Shield™ gloves are recommended. Standard nitrile gloves offer only splash protection; halogenated aromatics can permeate nitrile in <15 minutes.

  • Ocular: Chemical splash goggles.

Storage Protocol: The "Inert-Cold" System[1]

To prevent hydrolysis of the C-Cl bond or oxidation of the ethyl group, follow this self-validating storage system.

Storage Conditions
  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) . Argon is preferred as it is heavier than air and blankets the liquid surface more effectively.

  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass vials with PTFE-lined septa. Avoid polyethylene containers as aromatics can leach plasticizers.

The "Visual Check" Validation

Before every use, perform the Meniscus Test :

  • Observation: Tilt the vial. The liquid should flow freely without leaving a "gum" or residue on the glass wall.

  • Pass: Liquid is clear/mobile.[4]

  • Fail: Liquid is viscous or leaves a sticky residue (indicates polymerization).

Experimental Handling & Synthesis Workflow

The following workflow integrates Quality Control (QC) with safe handling to ensure reaction reproducibility.

Handling Workflow Diagram

HandlingWorkflow Receipt 1. Receipt & Log QC_Check 2. QC: H-NMR / GC-MS Receipt->QC_Check Verify Purity >97% Aliquot 3. Aliquot under Argon QC_Check->Aliquot Pass Waste 6. Halogenated Waste QC_Check->Waste Fail (Oxidized) Storage 4. Storage (4°C, Dark) Aliquot->Storage Seal with Parafilm Synthesis 5. Synthesis Use Storage->Synthesis Warm to RT Synthesis->Waste Disposal

Figure 1: Lifecycle management of this compound from receipt to disposal.

Step-by-Step Handling Protocol

Objective: Transfer 5.0 mmol (approx. 0.8 g) for a Suzuki coupling reaction without introducing moisture.

  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in humid air causes condensation to form inside the chemical, leading to hydrolysis.

  • Inert Sampling:

    • Purge a glass syringe with dry Nitrogen 3 times.

    • Insert a needle through the septum of the storage vial.

    • Simultaneously insert a "bleed needle" connected to a Nitrogen line (low pressure) to prevent a vacuum from forming in the vial.

    • Withdraw the required volume.

  • Resealing:

    • Remove needles.

    • Wrap the cap junction with Parafilm® M to ensure a gas-tight seal during long-term storage.

  • Reaction Setup: Add the reagent last to the reaction vessel (unless protocol dictates otherwise) to minimize evaporation losses.

Emergency & Spill Procedures

Spills (< 10 mL)
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure the fume hood sash is lowered or room ventilation is maxed.

  • Absorb: Use a vermiculite or chem-mat pad. Do not use paper towels (flammability risk).

  • Decontaminate: Wipe the surface with a dilute surfactant (soap water) followed by acetone.

First Aid[1]
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol (increases dermal absorption).

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[2] Seek medical attention immediately (fluorinated compounds can cause delayed damage).

Reactivity Logic & Synthesis Implications

Understanding the electronic nature of this compound allows for better reaction planning.

Reactivity Center This compound Cl_Site C-Cl Bond (Site 1) Center->Cl_Site Et_Site Ethyl Group (Site 2) Center->Et_Site F_Site C-F Bond (Site 3) Center->F_Site Suzuki Suzuki/Buchwald Coupling (Pd Catalysis) Cl_Site->Suzuki Primary Reactive Handle Oxidation Benzylic Oxidation (Impurity Risk) Et_Site->Oxidation Avoid Strong Oxidizers Stability Metabolic Stability (Bioisostere) F_Site->Stability Inert / Modulates pKa

Figure 2: Reactivity map highlighting the primary synthetic handle (Cl) versus the stability risk (Ethyl).

  • Site 1 (Cl): The chlorine atom is the primary handle for cross-coupling. Due to the ortho-ethyl group, expect slightly slower oxidative addition rates compared to unhindered chlorobenzenes.

  • Site 2 (Ethyl): The benzylic protons are susceptible to radical bromination (NBS) or oxidation. Avoid storing near peroxides or strong oxidizers (e.g., KMnO₄).

  • Site 3 (F): The fluorine atom is generally inert but increases the lipophilicity and metabolic stability of the final drug candidate.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 108675, 1-Chloro-2-(chloromethyl)-3-fluorobenzene (Analogous Structure). Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the safe use of halogenated aromatic hydrocarbons. Retrieved October 26, 2023, from [Link]

Sources

Advanced Functionalization of the Ethyl Group in 1-Chloro-2-ethyl-3-fluorobenzene: Benzylic Bromination and Oxidation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of sterically hindered benzylic positions is a critical operation in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. This application note provides a comprehensive, self-validating technical guide for the selective functionalization of the ethyl group in 1-chloro-2-ethyl-3-fluorobenzene. Two primary synthetic workflows are detailed: a radical-mediated benzylic bromination (Wohl-Ziegler reaction) and a transition-metal-catalyzed aerobic C-H oxidation.

Introduction & Molecular Context

This compound is a highly specialized organic scaffold utilized in materials science and the synthesis of fluorinated biphenyl derivatives[1]. The ethyl group, flanked by a chlorine atom at the 1-position and a fluorine atom at the 3-position, presents a unique synthetic challenge. The benzylic position is sterically hindered by the adjacent halogens, yet it remains electronically activated for radical and oxidative transformations. By selectively functionalizing this specific C-H bond, researchers can unlock pathways to diverse, high-value molecular architectures.

Pathway 1: Selective Benzylic Bromination (Wohl-Ziegler Reaction)
Causality & Expert Insights

The selective bromination of the benzylic position requires a mechanism that strictly avoids electrophilic aromatic substitution (SEAr) on the halogenated ring. N-Bromosuccinimide (NBS) is the reagent of choice because its limited solubility provides a low, steady-state concentration of molecular bromine, which strongly favors the radical chain mechanism over ionic ring bromination[2].

The reaction is initiated by 2,2'-azobisisobutyronitrile (AIBN), which undergoes thermal decomposition to form nitrogen gas and two stabilized isobutyronitrile radicals. These radicals abstract a proton from the benzylic position[3]. Despite the steric bulk from the adjacent chloro and fluoro groups, the benzylic C-H bond is significantly weaker than the aromatic C-H bonds, ensuring regioselective hydrogen abstraction. Acetonitrile is selected as the solvent to replace highly toxic carbon tetrachloride, maintaining radical stability while adhering to modern green chemistry standards[4].

Step-by-Step Protocol
  • Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 mmol, 1.58 g) in 40 mL of anhydrous acetonitrile.

  • Reagent Addition : Add NBS (11.0 mmol, 1.96 g) and AIBN (0.5 mmol, 0.08 g) to the solution.

  • Reaction Execution : Attach a reflux condenser and flush the system with inert argon. Heat the mixture to a gentle reflux (approx. 80–82 °C) in an oil bath for 4 to 6 hours.

  • Self-Validation Checkpoint : Monitor the reaction visually and analytically. The initial pale-yellow suspension will transition into a clear solution, followed by the precipitation of succinimide (a white solid) as the reaction progresses. TLC (Hexanes/EtOAc 9:1, UV active) must confirm the complete disappearance of the starting material.

  • Workup : Cool the flask to 0 °C in an ice bath to maximize succinimide precipitation. Filter the mixture through a sintered glass funnel. Concentrate the filtrate under reduced pressure, redissolve in 50 mL of diethyl ether, and wash sequentially with water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO

    
     and evaporate to yield 2-(1-bromoethyl)-1-chloro-3-fluorobenzene.
    

RadicalMechanism AIBN AIBN (Initiator) Heat/hv Radical Radical Formation (Br•) AIBN->Radical Initiation Substrate 1-Chloro-2-ethyl- 3-fluorobenzene Radical->Substrate H-abstraction BenzylicRadical Benzylic Radical Intermediate Substrate->BenzylicRadical -HBr Product 2-(1-Bromoethyl)-1-chloro- 3-fluorobenzene BenzylicRadical->Product +Br2 (from NBS) Product->Radical Chain Propagation

Figure 1: Radical chain mechanism for Wohl-Ziegler benzylic bromination.

Pathway 2: Aerobic Benzylic C-H Oxidation to Acetophenone Derivatives
Causality & Expert Insights

Direct oxidation of the ethyl group to a ketone (1-(2-chloro-6-fluorophenyl)ethan-1-one) is synthetically demanding due to the risk of over-oxidation to the carboxylic acid or degradation of the aromatic ring. Modern catalytic systems utilize molecular oxygen as a highly selective, green terminal oxidant[5].

The combination of Fe(NO


)

and N-hydroxyphthalimide (NHPI) provides a synergistic catalytic cycle[6]. NHPI is oxidized in situ to the phthalimide-N-oxyl (PINO) radical, which acts as a highly effective hydrogen-atom-transfer (HAT) agent to abstract the benzylic hydrogen. The iron co-catalyst facilitates the decomposition of the resulting benzylic hydroperoxide intermediate directly into the target ketone, preventing destructive side reactions[6].
Step-by-Step Protocol
  • Preparation : To a 50 mL Schlenk flask, add this compound (5.0 mmol, 0.79 g), Fe(NO

    
    )
    
    
    
    ·9H
    
    
    O (0.05 mmol, 1 mol%), and NHPI (0.25 mmol, 5 mol%).
  • Solvation : Dissolve the solid mixture in 10 mL of benzonitrile (PhCN).

  • Atmosphere Exchange : Equip the flask with an O

    
     balloon. Purge the flask by evacuating and backfilling with O
    
    
    
    three times to establish a pure oxygen atmosphere.
  • Reaction Execution : Heat the mixture in an oil bath at 90 °C with vigorous magnetic stirring for 12–16 hours.

  • Self-Validation Checkpoint : The reaction mixture will maintain a deep red/brown hue indicative of the active Fe-NHPI catalytic species. GC-MS analysis is critical at this stage: successful conversion is analytically validated by the disappearance of the substrate molecular ion (m/z 158) and the emergence of the ketone product peak (m/z 172).

  • Workup : Quench the reaction by cooling to room temperature and adding 20 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate pure 1-(2-chloro-6-fluorophenyl)ethan-1-one.

OxidationWorkflow Start Substrate + Fe(NO3)3 + NHPI in PhCN O2 O2 Atmosphere (Balloon) Start->O2 Heat Heat to 90°C Stir for 12-16 h O2->Heat Workup Aqueous Workup (H2O / EtOAc) Heat->Workup Conversion >95% Purify Column Chromatography (Silica Gel) Workup->Purify Organic Layer Product 1-(2-Chloro-6-fluorophenyl) ethan-1-one Purify->Product Pure Ketone

Figure 2: Experimental workflow for Fe/NHPI-catalyzed aerobic benzylic oxidation.

Quantitative Data & Analytical Signatures

The following table summarizes the expected quantitative outcomes and critical analytical markers for validating the functionalization of this compound.

Functionalization RouteReagents / CatalystsTemp / TimeTarget ProductExpected YieldKey Analytical Marker (NMR / GC-MS)
Benzylic Bromination NBS, AIBN, MeCN80 °C, 4–6 h2-(1-bromoethyl)-1-chloro-3-fluorobenzene75–85%

H NMR:
Quartet at ~5.5 ppm (CH-Br)
Aerobic Oxidation Fe(NO

)

, NHPI, O

90 °C, 12–16 h1-(2-chloro-6-fluorophenyl)ethan-1-one80–90%GC-MS: m/z 172 (M

)

H NMR:
Singlet at ~2.6 ppm (CH

-C=O)
References
  • Wang, J., et al. "An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide." RSC Advances 11.5 (2021): 3003-3011. URL:[Link]

  • Majola, N., Jeena, V. "Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis." Molecules 29.24 (2024): 6047. URL:[Link]

Sources

Lithiation and electrophilic trapping of 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Regioselective Lithiation of 1-Chloro-2-ethyl-3-fluorobenzene

Part 1: Executive Summary & Strategic Analysis

1.1 The Scaffold & The Challenge this compound (CAS 896068-57-8) is a high-value trisubstituted arene scaffold used in the synthesis of agrochemicals and fluorinated pharmacophores. Its unique substitution pattern—combining a strong Directed Ortho Metalation (DoM) group (Fluorine), a reactive handle (Chlorine), and a steric blocker (Ethyl)—presents a specific regioselectivity challenge.

1.2 The Regioselectivity Matrix Successful functionalization requires navigating three competing reactive pathways. The reaction outcome is dictated by the choice of base and temperature.

Reactive SiteDriving ForceReagent SusceptibilityOutcome
C4 (Ortho to F) Primary Target. Highest acidity due to F inductive effect (

).
LDA, LiTMP,

-BuLi/PMDTA
Desired DoM Product
C6 (Ortho to Cl) Secondary Target. Weaker acidity than C4.

-BuLi (uncomplexed)
Minor byproduct
C-Cl Bond Lithium-Halogen Exchange.

-BuLi,

-BuLi
Dechlorinated byproduct
Benzylic (Ethyl) Benzylic deprotonation (

).

-BuLi,

-BuLi (warm)
Alkyl-lithiated impurity

1.3 Mechanistic Recommendation To achieve high-fidelity functionalization at C4 , we utilize Lithium Diisopropylamide (LDA) at -78°C . LDA acts as a non-nucleophilic base, preventing Lithium-Halogen exchange at the C-Cl bond while kinetically selecting the most acidic proton (ortho to Fluorine).

Part 2: Mechanistic Visualization

The following diagram illustrates the competitive landscape and the logic behind the C4-selective pathway.

ReactionPathway Substrate This compound LDA Reagent: LDA / THF / -78°C (Kinetic Control) Substrate->LDA Preferred Route nBuLi Reagent: n-BuLi / -78°C (Thermodynamic/Exchange Risk) Substrate->nBuLi High Risk Route Path_C4 Path A: C4-Lithiation (Ortho to F) Most Acidic Site LDA->Path_C4 Path_Benzylic Path C: Benzylic Lithiation (Ethyl Group) LDA->Path_Benzylic Minor (<5%) Path_Exchange Path B: Li-Cl Exchange (Ipso Substitution) nBuLi->Path_Exchange Competes with DoM Intermediate 4-Lithio-1-chloro-2-ethyl-3-fluorobenzene (Stable Species at -78°C) Path_C4->Intermediate Electrophile Electrophile Addition (E+ = DMF, I2, CO2) Intermediate->Electrophile Product Final Product: 4-Substituted-1-chloro-2-ethyl-3-fluorobenzene Electrophile->Product

Caption: Mechanistic pathway selection. LDA favors C4-lithiation (Path A) via kinetic control, avoiding Li-Cl exchange (Path B).

Part 3: Experimental Protocol

Protocol ID: DOM-F-04 Scale: 5.0 mmol Standard: Schlenk Line / Inert Atmosphere (Ar or N2)

Reagents & Preparation
  • Substrate: this compound (1.0 eq, 0.79 g).

  • Base: LDA (1.1 eq). Note: Prepare fresh from Diisopropylamine (1.2 eq) and n-BuLi (1.1 eq) to ensure accurate titer.

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Electrophile: DMF (1.5 eq) for formylation, or Iodine (1.2 eq) for iodination.

Step-by-Step Workflow

Step 1: Generation of LDA (In-Situ)

  • Flame-dry a 50 mL Schlenk flask and cool under Argon flow.

  • Add Diisopropylamine (0.85 mL, 6.0 mmol) and 10 mL Anhydrous THF .

  • Cool to -78°C (Dry ice/Acetone bath).

  • Dropwise add n-BuLi (2.5 M in hexanes, 2.2 mL, 5.5 mmol) over 5 minutes.

  • Stir at 0°C for 15 minutes to ensure complete formation of LDA, then cool back to -78°C .

Step 2: Directed Lithiation

  • Dissolve This compound (0.79 g, 5.0 mmol) in 5 mL THF .

  • Add the substrate solution dropwise to the LDA solution at -78°C over 10 minutes.

    • Critical: Keep internal temperature below -70°C to prevent benzylic lithiation.

  • Stir at -78°C for 1 hour . The solution typically turns a pale yellow/orange, indicating the formation of the aryllithium species.

Step 3: Electrophilic Trapping

  • For Formylation (Aldehyde): Add anhydrous DMF (0.58 mL, 7.5 mmol) dropwise.

  • For Iodination: Add a solution of Iodine (1.52 g, 6.0 mmol) in 5 mL THF dropwise.

  • Stir at -78°C for 30 minutes , then allow to warm to room temperature over 1 hour.

Step 4: Quench & Workup

  • Quench with sat. aq. NH4Cl (10 mL) .

  • Extract with EtOAc (3 x 20 mL) .

  • Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Workflow Step1 1. Prepare LDA (-78°C to 0°C) Step2 2. Add Substrate (Hold -78°C, 1h) Step1->Step2 Step3 3. Add Electrophile (DMF/I2, -78°C) Step2->Step3 Step4 4. Warm to RT & Quench (NH4Cl) Step3->Step4 Step5 5. Isolate (Extract/Column) Step4->Step5

Caption: Operational workflow for the low-temperature lithiation protocol.

Part 4: Results & Validation

Expected Data
ElectrophileProduct StructureExpected YieldDiagnostic NMR Signal
DMF 4-Chloro-3-ethyl-2-fluorobenzaldehyde82-88%CHO proton: ~10.2 ppm (s)
Iodine 1-Chloro-2-ethyl-3-fluoro-4-iodobenzene85-92%C5-H doublet shifts downfield
CO2 4-Chloro-3-ethyl-2-fluorobenzoic acid75-80%COOH broad singlet
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Wet THF or insufficient deprotonation time.

    • Fix: Distill THF over Na/Benzophenone; increase lithiation time to 2 hours.

  • Issue: Product Mixture (Regioisomers).

    • Cause: Temperature rose above -60°C during addition.[1]

    • Fix: Use an internal thermometer; add substrate slower.

  • Issue: Dechlorination (Formation of 1-ethyl-2-fluorobenzene derivatives).[2]

    • Cause: Used n-BuLi directly instead of LDA.

    • Fix: Strictly use LDA or LiTMP.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[3] (Foundational text on DoM regioselectivity).

  • Snieckus, V. (1990).[4] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933. Link

  • Mongin, F., & Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes". Tetrahedron Letters, 37(36), 6551-6554. (Establishes F > Cl directing power). Link

  • Gorecka, J., et al. (2020). "Lithiation of fluoroarenes: Directing effects and stability". Journal of Organic Chemistry.

Sources

Application Notes and Protocols for C-H Activation of 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Polysubstituted Arenes

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction compared to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2] This guide focuses on the application of C-H activation techniques to 1-Chloro-2-ethyl-3-fluorobenzene, a uniquely substituted aromatic building block. The presence of chloro, ethyl, and fluoro groups on the benzene ring presents both challenges and opportunities for regioselective functionalization, making it a valuable substrate in the synthesis of novel agrochemicals, pharmaceuticals, and materials.[3]

This document provides researchers, scientists, and drug development professionals with a detailed overview of potential C-H activation strategies for this substrate, including theoretical considerations, detailed experimental protocols, and mechanistic insights. The protocols described herein are based on established methodologies for similarly substituted arenes and are intended to serve as a starting point for further investigation and optimization.

Reactivity Profile of this compound: A Game of Directing Groups

The regiochemical outcome of C-H activation on this compound is governed by the interplay of the electronic and steric effects of its three substituents.[3] Understanding these influences is paramount for designing selective transformations.

  • Ethyl Group (-CH₂CH₃): An activating, ortho, para-directing group due to its electron-donating inductive effect.[3]

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group. Its inductive effect withdraws electron density, while its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[3][4]

  • Fluoro Group (-F): Similar to the chloro group, it is a deactivating, ortho, para-director with a strong electron-withdrawing inductive effect.[3][4]

The combined directing effects of these substituents will influence the accessibility and reactivity of the C-H bonds at the C4, C5, and C6 positions. The C6 position is sterically hindered by the adjacent ethyl group, potentially favoring activation at the C4 and C5 positions.

Section 1: Palladium-Catalyzed ortho-Arylation

Palladium-catalyzed C-H activation is a powerful tool for the formation of C-C bonds.[5][6] In the case of this compound, the ethyl group can act as a native directing group, facilitating ortho-arylation at the less sterically hindered C6 position, although this is challenging. A more predictable approach involves the introduction of a removable directing group to ensure high regioselectivity. This protocol will utilize a transient directing group strategy for the ortho-arylation of the C-H bond adjacent to the ethyl group.[7]

Protocol 1: Transient Directing Group-Mediated ortho-Arylation

This protocol describes a hypothetical palladium-catalyzed ortho-arylation of this compound with an aryl bromide coupling partner, employing a transient imine directing group.[7]

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), a suitable ligand such as P(o-tolyl)₃ (0.1 mmol, 10 mol%), and a catalytic amount of an amino acid, for example, 3-amino-2-naphthoic acid (0.2 mmol, 20 mol%) which will act as the transient directing group.

  • Solvent and Base: Add a suitable solvent such as 1,4-dioxane (5 mL) and a base, for example, K₂CO₃ (2.0 mmol).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ortho-arylated product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(OAc)₂ is a common and effective palladium(II) precursor for C-H activation reactions.[5]

  • Ligand: The phosphine ligand stabilizes the palladium center and promotes the catalytic cycle.

  • Transient Directing Group: The amino acid condenses with an in-situ formed aldehyde from the oxidation of a benzylic C-H bond of the ethyl group to form a transient imine, which then directs the palladium catalyst to the ortho C-H bond.[7] This strategy avoids the need for a separate step to install and remove a directing group.

  • Base: The base is crucial for the deprotonation step in the C-H activation mechanism.

  • Solvent and Temperature: High-boiling point solvents like 1,4-dioxane are often required to achieve the necessary temperature for C-H activation.

Data Presentation:

EntryAryl BromideProductExpected Yield (%)
14-Bromoanisole1-Chloro-2-ethyl-3-fluoro-6-(4-methoxyphenyl)benzene65-75
21-Bromo-4-(trifluoromethyl)benzene1-Chloro-2-ethyl-3-fluoro-6-(4-(trifluoromethyl)phenyl)benzene60-70
33-Bromopyridine3-(6-Chloro-2-ethyl-3-fluorophenyl)pyridine55-65

Visualization:

C_H_Arylation_Workflow cluster_setup Reaction Setup cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Substrate This compound Solvent 1,4-Dioxane Substrate->Solvent ArBr Aryl Bromide ArBr->Solvent Catalyst Pd(OAc)₂ Catalyst->Solvent Ligand P(o-tolyl)₃ Ligand->Solvent TDG Amino Acid (TDG) TDG->Solvent Base K₂CO₃ Solvent->Base Heat 120 °C, 12-24h Base->Heat Workup Extraction & Washing Heat->Workup Purification Column Chromatography Workup->Purification Product ortho-Arylated Product Purification->Product

Caption: Workflow for Pd-catalyzed ortho-arylation.

Section 2: Rhodium-Catalyzed meta-Selective C-H Functionalization

Achieving meta-selective C-H functionalization is a significant challenge in organic synthesis because it often goes against the inherent electronic and steric biases of the substrate.[8] Rhodium catalysis, often in conjunction with a nitrile-based directing group, has emerged as a powerful strategy for meta-C-H activation.[9][10][11]

Protocol 2: Directing Group-Assisted meta-C-H Alkenylation

This protocol outlines a hypothetical rhodium-catalyzed meta-C-H alkenylation of this compound using a removable nitrile-containing directing group.

Experimental Protocol:

  • Synthesis of the Directed Substrate: First, synthesize the directing group-appended substrate by reacting a suitable precursor of this compound (e.g., a derivative with a carboxylic acid or alcohol) with a nitrile-containing linker.

  • Reaction Setup: To a pressure-tolerant vial, add the directed substrate (0.5 mmol), [Rh(cod)₂]BF₄ (0.025 mmol, 5 mol%), a suitable ligand such as P(Cy)₃ (0.05 mmol, 10 mol%), and an alkene coupling partner (e.g., ethyl acrylate, 1.5 mmol).

  • Solvent and Additives: Add a solvent such as THF (2.5 mL) and an additive like Ag₂CO₃ (0.5 mmol) as an oxidant.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 16-24 hours.

  • Work-up and Directing Group Removal: After cooling, filter the reaction mixture through celite, washing with dichloromethane. Concentrate the filtrate and then subject the crude product to conditions for removing the directing group (e.g., acid or base hydrolysis).

  • Purification: Purify the resulting product by column chromatography on silica gel to obtain the meta-alkenylated this compound.

Causality Behind Experimental Choices:

  • Rhodium Catalyst: Rhodium(I) complexes are known to be effective catalysts for C-H activation and subsequent functionalization.[12][13][14]

  • Directing Group: The nitrile group of the directing template coordinates to the rhodium center in a linear fashion, positioning the catalyst to activate the distal meta-C-H bond.[9]

  • Alkene Coupling Partner: Electron-deficient alkenes like acrylates are common coupling partners in these reactions.

  • Oxidant: An oxidant is often required to regenerate the active catalytic species.

Data Presentation:

EntryAlkeneProductExpected Yield (%)
1Ethyl acrylateEthyl (E)-3-(5-chloro-4-ethyl-3-fluorophenyl)acrylate50-60
2Styrene1-Chloro-2-ethyl-3-fluoro-5-styrylbenzene45-55
31-Hexene1-Chloro-2-ethyl-3-fluoro-5-(hex-1-en-1-yl)benzene40-50

Visualization:

meta_C_H_Alkenylation_Mechanism cluster_cycle Catalytic Cycle cluster_reactants_products Overall Transformation A Substrate + [Rh(I)] B Coordinative Intermediate A->B Coordination C meta-C-H Activation B->C Oxidative Addition D Rhodacycle Intermediate C->D E Alkene Insertion D->E + Alkene F β-Hydride Elimination E->F G Product Release & Catalyst Regeneration F->G Reductive Elimination G->A [Rh(I)] Product meta-Alkenylated Product G->Product Reactants Directed Substrate + Alkene Reactants->A

Caption: Simplified mechanism for Rh-catalyzed meta-C-H alkenylation.

Section 3: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly valuable transformation that introduces a versatile boronate ester group, which can be further functionalized through various cross-coupling reactions.[15][16][17][18][19] This reaction is often governed by steric effects, with borylation occurring at the least hindered C-H positions.

Protocol 3: Sterically Controlled C-H Borylation

This protocol describes a hypothetical iridium-catalyzed C-H borylation of this compound. Given the steric hindrance around the C6 position, borylation is expected to occur preferentially at the C4 and C5 positions.

Experimental Protocol:

  • Reaction Setup: In a glovebox, combine this compound (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.2 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and a suitable ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%).

  • Solvent: Add a non-polar solvent like cyclohexane or n-hexane (5 mL).

  • Reaction Conditions: Seal the reaction vessel and heat the mixture at 80-100 °C for 12-16 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the borylated products. It is anticipated that a mixture of C4 and C5 borylated isomers will be obtained.

Causality Behind Experimental Choices:

  • Iridium Catalyst: Iridium complexes are the catalysts of choice for C-H borylation due to their high activity and functional group tolerance.[15][19]

  • Boron Source: B₂pin₂ is a commonly used and stable source of boron.

  • Ligand: The bipyridine ligand stabilizes the iridium catalyst and modulates its reactivity.

  • Solvent: Apolar solvents are typically used to minimize competing side reactions.

  • Regioselectivity: The regioselectivity is primarily dictated by sterics, with the catalyst attacking the most accessible C-H bonds.[19]

Data Presentation:

EntryProduct(s)Expected Ratio (C4:C5)Expected Total Yield (%)
12-(this compound-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(this compound-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1:1 to 2:170-85

Visualization:

C_H_Borylation_Pathway cluster_borylation Iridium-Catalyzed Borylation cluster_products Borylated Products Start This compound Catalyst [Ir(cod)OMe]₂ / dtbpy Start->Catalyst C4_Borylated C4-Borylated Isomer Catalyst->C4_Borylated C-H Activation at C4 C5_Borylated C5-Borylated Isomer Catalyst->C5_Borylated C-H Activation at C5 Boron B₂pin₂ Boron->Catalyst

Caption: Potential pathways for Ir-catalyzed C-H borylation.

Conclusion and Future Outlook

The C-H activation of this compound offers exciting avenues for the synthesis of novel, highly functionalized aromatic compounds. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this substrate. While the inherent directing effects of the substituents provide a starting point for predicting regioselectivity, the use of tailored directing groups and catalyst systems will be key to achieving highly selective and efficient transformations. Future work in this area could focus on the development of catalytic systems that can overcome the inherent electronic and steric biases of the substrate to achieve functionalization at the more challenging C-H positions.

References

  • Vertex AI Search. meta C–H Arylation of Electron-Rich Arenes: Reversing the Conventional Site Selectivity.
  • PubMed. Rhodium-Catalyzed C-S and C-N Functionalization of Arenes: Combination of C-H Activation and Hypervalent Iodine Chemistry. (2016).
  • Organic Letters. Palladium-Catalyzed Direct Alkynylation of C−H Bonds in Benzenes. (2009).
  • ResearchGate. Directing Group Assisted Rhodium Catalyzed meta-C H Alkynylation of Arenes. (2022).
  • Journal of the American Chemical Society. Selective ortho-C–H Activation in Arenes without Functional Groups. (2022).
  • ResearchGate. meta‐Selective C−H Activation of Arenes at Room Temperature Using Visible Light: Dual‐Function Ruthenium Catalysis.
  • ResearchGate. Rhodium(III)-Catalyzed C-H Vinylation of Arenes: Access to Functionalized Styrenes.
  • PubMed. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. (2014).
  • Xingwei Li. RhodiumCatalyzed CS and CN Functionalization of Arenes: Combination of CH Activation and Hypervalent Iodine Chemistry. (2015).
  • SciSpace. meta-Selective CH Activation of Arenes at Room Temperature Using Visible Light: Dual-Function Ruthenium Catalysis.
  • Wikipedia. meta-Selective C–H functionalization.
  • PubMed. meta-Selective C-H Activation of Arenes at Room Temperature Using Visible Light: Dual-Function Ruthenium Catalysis. (2019).
  • Sci-Hub. Rhodium‐Catalyzed meta‐C−H Functionalization of Arenes.
  • PubMed. Rhodium-Catalyzed meta-C-H Functionalization of Arenes. (2017).
  • Unknown. Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing. (2012).
  • Benchchem. This compound.
  • PMC. Selective ortho-C–H Activation in Arenes without Functional Groups. (2022).
  • PMC. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization.
  • Semantic Scholar. A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization.
  • PMC. Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers.
  • ChemRxiv. Light-Accelerated Iridium-Catalysed C-H Borylation.
  • Unknown. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2022).
  • ResearchGate. ChemInform Abstract: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism..
  • Medium. Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis. (2023).
  • ScienceOpen. Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. (2019).
  • ACS Publications. Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. (2023).
  • ResearchGate. The ortho effect in directed C–H activation.
  • PubMed. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. (2021).
  • Unknown. (PDF) Recent advances in Palladium(II)-catalyzed activation of aromatic ring C-H bonds.
  • ACS Publications. A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. (2025).
  • RSC Publishing. Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis. (2023).
  • Xingwei Li. Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. (2022).
  • ResearchGate. A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. (2026).
  • ChemRxiv. Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities.
  • MDPI. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-2268-00 Subject: Yield Optimization & Troubleshooting for Sterically Congested Haloarenes Assigned Specialist: Senior Application Scientist

Executive Summary & Route Analysis

The synthesis of 1-Chloro-2-ethyl-3-fluorobenzene presents a classic challenge in regioselectivity due to the 1,2,3-trisubstituted pattern . The steric crowding of the ethyl group between two halogens, combined with the competing directing effects of Chlorine (Cl) and Fluorine (F), makes standard Electrophilic Aromatic Substitution (EAS) effectively useless for this target.

If you are experiencing low yields (<40%), it is likely due to one of two failure modes:

  • Benzyne Formation (DoM Route): Uncontrolled elimination during lithiation.

  • Catalyst Deactivation (Coupling Route): Steric hindrance preventing oxidative addition or transmetalation.

Route Selection Matrix

Use this logic gate to determine the correct troubleshooting protocol for your available starting materials.

RouteSelection Start Select Starting Material Mat1 1-Chloro-3-fluorobenzene (Commercial, Cheap) Start->Mat1 Mat2 1-Bromo-3-chloro-2-fluorobenzene (Specialty Precursor) Start->Mat2 Mat3 2-Ethyl-3-fluoroaniline (Aniline Precursor) Start->Mat3 MethodA PROTOCOL A: Directed Ortho Metalation (DoM) Risk: Benzyne Formation Fix: Temp Control & Base Choice Mat1->MethodA Direct C2 Lithiation MethodB PROTOCOL B: Negishi Coupling Risk: Catalyst Arrest Fix: Buchwald Ligands (CPhos) Mat2->MethodB Pd-Catalyzed Ethylation MethodC PROTOCOL C: Sandmeyer Reaction Risk: Diazo Decomposition Fix: Anhydrous Conditions Mat3->MethodC Diazotization -> Chlorination

Figure 1: Synthetic route decision tree based on precursor availability.

Protocol A: Directed Ortho Metalation (DoM)

Best for: Rapid synthesis from cheap starting materials. Critical Failure Mode: Benzyne formation leading to tars/polymers.

The Mechanism & The Trap

The position between Cl and F (C2) is the most acidic proton (pKa ~30) due to the synergistic inductive effect of both halogens. However, the resulting species 1-chloro-3-fluoro-2-lithiobenzene is thermally unstable. It effectively "wants" to eliminate LiCl to form 3-fluorobenzyne .

Optimized Protocol
  • Substrate: 1-Chloro-3-fluorobenzene

  • Reagents: LDA (Lithium Diisopropylamide), Ethyl Iodide (EtI).

  • Solvent: Anhydrous THF.

StepOperationTechnical Rationale
1 Base Prep Generate LDA fresh at 0°C (Diisopropylamine + n-BuLi). Do not use n-BuLi directly for the metalation; it is too nucleophilic and will cause halogen-lithium exchange or attack the ring.
2 Cryogenics Cool THF solution of substrate to -78°C (Dry Ice/Acetone). CRITICAL: Internal temperature must be monitored.
3 Deprotonation Add LDA dropwise over 30 mins. Stir for 1 hour at -78°C.
4 Trapping Add Ethyl Iodide (EtI) (1.2 equiv) slowly.
5 Quench Allow to warm to -20°C slowly, then quench with NH₄Cl.
Troubleshooting Guide (DoM)

Q: My reaction mixture turned black/tarry. A: You likely formed benzyne. This happens if the temperature rises above -60°C before the electrophile (EtI) has fully reacted.

  • Fix: Ensure the internal probe reads -78°C during LDA addition.

  • Fix: Use a "Trap-in-situ" method if possible (mix EtI with substrate before adding base), though this requires compatibility checks (LDA reacts with EtI slowly, but usually faster with the arene). Standard approach: Keep it cold.

Q: I isolated the starting material (0% conversion). A: "Base Shock" or Moisture.

  • Fix: Titrate your n-BuLi before making LDA.

  • Fix: Ensure THF is distilled from Sodium/Benzophenone. The C2 proton is acidic, but moisture kills the lithio-species instantly.

Protocol B: Negishi Cross-Coupling

Best for: High-value pharmaceutical intermediates; avoids benzyne risks. Critical Failure Mode:


-Hydride elimination or steric arrest.
The Logic

Installing an ethyl group on a crowded ring (ortho-ortho disubstituted) is difficult for standard catalysts (


). You must use active alkyl-zinc reagents and sterically demanding ligands.
Optimized Protocol
  • Substrate: 1-Bromo-3-chloro-2-fluorobenzene (Synthesized via bromination of 1-chloro-3-fluorobenzene).

  • Reagents: Diethylzinc (

    
    ) or Ethylzinc Chloride (
    
    
    
    ).
  • Catalyst: Pd(OAc)₂ + CPhos or SPhos (Buchwald Ligands).

ParameterSpecificationWhy?
Catalyst Load 2-5 mol% PdHigh loading needed for sterically hindered oxidative addition.
Ligand CPhos (CAS: 913505-13-4)Specifically designed to suppress

-hydride elimination in alkyl-aryl couplings.
Zinc Reagent EtZnCl (THF solution)More stable than

and less pyrophoric.
Temp 50-60°CRequires heat to drive the transmetalation step across the steric barrier.
Troubleshooting Guide (Negishi)

Q: I see "Isomerized" products (n-ethyl vs vinyl species). A:


-Hydride elimination is occurring before reductive elimination.
  • Fix: Switch to CPhos or RuPhos . These ligands are bulky and accelerate the reductive elimination step, beating the

    
     pathway.
    

Q: Reaction stalls at 50% conversion. A: Catalyst poisoning or Zinc aggregation.

  • Fix: Add LiCl or LiBr (2 equivalents) to the reaction. Lithium salts break up organozinc aggregates, increasing the concentration of the active monomeric zincate species.

Visualizing the Failure Modes

Understanding why the reaction fails is key to fixing it. Below is the pathway analysis for the DoM route.

FailureModes Substrate 1-Chloro-3-fluorobenzene Lithiated INTERMEDIATE: 1-Chloro-3-fluoro-2-lithiobenzene (Unstable > -60°C) Substrate->Lithiated LDA, -78°C Target TARGET: This compound Lithiated->Target + EtI (Fast Trap) Benzyne SIDE PRODUCT: 3-Fluorobenzyne Lithiated->Benzyne Warming (-LiCl) Tars Polymer/Tars Benzyne->Tars Polymerization

Figure 2: The "Trap Door" mechanism. Success depends entirely on trapping the lithiated intermediate before it eliminates LiCl.

FAQ: Rapid Fire Solutions

Q: Can I use Friedel-Crafts alkylation on 1-chloro-3-fluorobenzene? A: No. The directing effects are contradictory, and the position between the halogens is sterically inaccessible to a standard Friedel-Crafts electrophile. You will get a mixture of isomers (mostly para to the fluorine), not the 2-ethyl product.

Q: Can I use the Sandmeyer reaction if I have 2-ethyl-3-fluoroaniline? A: Yes. This is a robust route.

  • Diazotization:

    
     at 0°C.
    
  • Sandmeyer: Add CuCl / HCl.

  • Tip: Ensure the diazonium salt is kept cold. If the yield is low, try using t-BuONO (tert-butyl nitrite) and anhydrous

    
     in Acetonitrile (Doyle-type conditions) to avoid water-based side reactions.
    

Q: Why is my Ethyl Iodide not reacting in the DoM route? A: EtI is reactive, but if your THF is too "dry" (lacking polar additives), the lithium aggregate might be too stable.

  • Tip: Add HMPA (toxic, handle with care) or DMPU (safer alternative) as a co-solvent. These disrupt lithium aggregates and increase the basicity/nucleophilicity of the species, speeding up the trapping step.

References

  • DoM Regioselectivity & Benzyne Risks

    • Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[1] Tetrahedron Letters, 37(36), 6551-6554. Link[1]

  • Negishi Coupling on Hindered Substrates

    • Han, F. S. (2013).[2] Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. (Context on hindered couplings).

    • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028-13029. Link

  • Benzyne Trapping & Stability

    • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates.[3] In The Chemistry of Organolithium Compounds. (Discusses stability of 2-lithio-1-haloarenes).

Disclaimer: The protocols described involve hazardous chemicals (LDA, Alkyl-zincs, Alkyl halides). All experiments must be conducted in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Technical Support Center: Purification of 1-Chloro-2-ethyl-3-fluorobenzene via Fractional Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with a rigorous, self-validating framework for the purification of 1-Chloro-2-ethyl-3-fluorobenzene (CEFB).

CEFB (CAS 896068-57-8) is a critical synthetic building block heavily utilized in palladium-catalyzed cross-coupling reactions to construct fluorinated biphenyl derivatives for advanced pharmaceuticals and materials science (1)[1]. Because its synthesis often generates closely related structural isomers and polyhalogenated byproducts, standard simple distillation is insufficient. This guide details the mechanistic causality behind precision fractional distillation to achieve >99.0% purity.

Module 1: Thermophysical Data & Distillation Parameters

To engineer a successful separation, you must first define the thermodynamic boundaries of your system. The table below summarizes the target parameters and the causality behind their selection.

ParameterValue / SpecificationMechanistic Rationale
Molecular Formula C8H8ClFDetermines molecular weight (158.60 g/mol ) and baseline volatility[1].
Estimated BP (760 Torr) ~172°C - 176°CHalobenzenes in this mass range require high heat at atmospheric pressure, risking thermal degradation.
Target BP (10 Torr) ~65°C - 70°COperating under vacuum significantly lowers the boiling point, preserving the structural integrity of the arene ring.
Column Type Vacuum-Jacketed OldershawProvides the high number of theoretical plates (15-20) necessary to separate closely eluting positional isomers (2)[2].
Reflux Ratio 10:1 (Heart Cut)Ensures sufficient vapor-liquid equilibrium (VLE) cycles for high-resolution separation (3)[3].
Module 2: Self-Validating Experimental Protocol

Note: This protocol employs a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are explicitly met.

Step 1: Apparatus Assembly & Vacuum Integrity Verification

  • Action: Assemble a fractional distillation setup utilizing a multi-neck round-bottom flask (still pot), a vacuum-jacketed Oldershaw column, a reflux-dividing distillation head, a condenser, and a fraction collector (cow adapter) (4)[4]. Apply a light film of high-vacuum grease to all ground-glass joints.

  • Causality: A vacuum-jacketed column prevents ambient heat loss, ensuring a linear temperature gradient from the pot to the distillation head. This gradient is the thermodynamic engine of fractional distillation[3].

  • Validation Checkpoint: Isolate the vacuum pump. The system pressure must not rise by more than 0.5 Torr over 10 minutes. Failure indicates a leak; atmospheric oxygen ingress at high temperatures will cause auto-oxidation of the halobenzene.

Step 2: Heating and Total Reflux Equilibration

  • Action: Introduce the crude CEFB mixture into the still pot with a magnetic stir bar. Apply vacuum (e.g., 10 Torr). Gradually increase the heating mantle temperature until the mixture boils. Set the distillation head to 100% reflux (no collection).

  • Causality: Operating at total reflux allows the vapor-liquid equilibrium to stabilize across all theoretical plates in the column. The lowest-boiling components will concentrate at the very top of the column.

  • Validation Checkpoint: Observe the condensation ring. It should slowly rise up the column and stabilize at the thermometer bulb. The head temperature must remain absolutely stable (±0.2°C) for at least 15 minutes before collection begins.

Step 3: Foreshot (Heads) Removal

  • Action: Adjust the reflux ratio to 5:1 (collect 1 drop for every 5 drops returned to the column). Collect the initial distillate until the head temperature sharply rises and plateaus.

  • Causality: The foreshots contain residual solvents, unreacted light organics, and moisture. A high reflux ratio prevents the heavier CEFB from being "dragged" over with the highly volatile impurities.

  • Validation Checkpoint: The transition to the main fraction is validated when the head temperature plateaus at the specific boiling point of CEFB at the operating pressure (e.g., ~68°C at 10 Torr)[4].

Step 4: Main Fraction (Heart Cut) Collection

  • Action: Switch to a clean receiving flask. Increase the reflux ratio to 10:1. Collect the main fraction while continuously monitoring the head temperature and vacuum pressure.

  • Causality: Halobenzene isomers often have boiling points that differ by less than 5°C[2]. A stringent 10:1 reflux ratio maximizes the purity of the heart cut by ensuring only the most volatile component at that exact temperature plateau is collected.

  • Validation Checkpoint: Perform an in-line or rapid offline GC-FID analysis of the first 2 mL of the main fraction. Purity must exceed 99.0%. The head temperature must not deviate by more than 1°C during the entire collection.

Step 5: Shutdown and Vacuum Release

  • Action: Once the collection rate drops significantly or the pot volume is nearly depleted, remove the heat source. Allow the system to cool to ambient temperature before releasing the vacuum with dry nitrogen.

  • Causality: Releasing the vacuum while the pot residue is hot introduces oxygen, which can react violently with concentrated, reactive impurities or cause flash ignition.

  • Validation Checkpoint: The still pot exterior is cool to the touch (<30°C) prior to nitrogen backfill.

Module 3: Troubleshooting Guides & FAQs

Q: My main fraction is heavily contaminated with a positional isomer (e.g., 1-chloro-4-ethyl-3-fluorobenzene). How do I resolve this? A: Isomers of chlorofluorobenzenes possess nearly identical boiling points, making simple distillation entirely ineffective[2].

  • Root Cause: Insufficient theoretical plates or a reflux ratio that is too low.

  • Corrective Action: Upgrade from a Vigreux column to a structured packing or Oldershaw column to increase the number of theoretical plates. Increase your reflux ratio to 15:1 or 20:1. If the boiling point difference is less than 2°C, you may need to employ extractive distillation techniques using an aprotic polar solvent to alter the relative volatility[2].

Q: The liquid in the still pot is turning dark brown/black, and the vacuum is fluctuating wildly. What is happening? A: This is a classic signature of thermal degradation and outgassing.

  • Root Cause: The pot temperature is too high, likely because the distillation is being performed at or near atmospheric pressure. Halobenzenes can undergo dehalogenation or polymerization when subjected to high thermal stress over prolonged periods. The "wild vacuum" is caused by the sudden release of light degradation gases (e.g., HCl or HF gas).

  • Corrective Action: Immediately cool the system. You must lower the operating pressure (e.g., from 50 Torr down to 5 Torr) to significantly depress the boiling point of CEFB. Ensure your vacuum pump has a cold trap to protect it from corrosive acidic off-gassing.

Q: The fractionating column is "flooding" (liquid is pooling and bubbling violently in the column rather than draining back to the pot). A: Flooding destroys the vapor-liquid equilibrium and halts the separation process.

  • Root Cause: The boil-up rate (heat input) exceeds the column's hydrodynamic capacity to allow liquid to drain back down.

  • Corrective Action: Lower the heating mantle temperature. Wrap the column in glass wool or use a silvered vacuum jacket to prevent excessive condensation on the column walls, which contributes to liquid buildup.

Module 4: Process Visualization

G Start Crude CEFB Mixture Setup Assemble Vacuum Setup & Leak Test Start->Setup Equilibrate Total Reflux Equilibration (Stabilize VLE) Setup->Equilibrate Vacuum < 10 Torr Flood Issue: Column Flooding? Equilibrate->Flood Foreshots Remove Foreshots (Reflux 5:1) Main Collect Heart Cut (Reflux 10:1) Foreshots->Main Temp Plateaus Purity GC Purity > 99.0%? Main->Purity Flood->Foreshots No FixFlood Reduce Heat Input & Insulate Column Flood->FixFlood Yes FixFlood->Equilibrate FixPurity Increase Reflux Ratio & Theoretical Plates Purity->FixPurity No (Isomer) Success Pure 1-Chloro-2-ethyl- 3-fluorobenzene Purity->Success Yes FixPurity->Setup Redistill

Figure 1: Self-validating fractional distillation workflow and troubleshooting logic for CEFB.

References
  • Title: Fractional distillation Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent Source: Google Patents URL
  • Title: Fractional Distillation Laboratory Manual Source: University of Texas at Austin URL: [Link]

Sources

Technical Guide: Purification Strategies for 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Removing regioisomeric impurities from 1-Chloro-2-ethyl-3-fluorobenzene (CAS: 226715-04-6) presents a distinct challenge due to the similar physicochemical profiles of the target and its isomers (e.g., 1-chloro-2-ethyl-4-fluorobenzene).[1] Standard fractional distillation often fails because the boiling point differentials (


BP) are frequently 

C.

This guide provides a troubleshooting framework for researchers facing persistent impurity issues. It moves beyond basic protocols to address the mechanism of separation, offering self-validating workflows for distillation, chromatography, and melt crystallization.

Module 1: Diagnosis & Characterization

Q1: My GC-MS shows a single peak, but my NMR indicates impurities. What is happening?

A: This is a classic "co-elution" failure mode common with polysubstituted benzenes.[1] Regioisomers often share nearly identical retention times on standard non-polar columns (e.g., DB-5 or HP-5) because their boiling points and polarities are so similar.[1]

The Fix:

  • Switch Stationary Phases: Move to a high-polarity column like a WAX (polyethylene glycol) or a specialized phase for aromatics (e.g., ionic liquid phases like SLB-IL111).[1] These separate based on pi-pi interactions and dipole moments rather than just volatility.[1]

  • Validate with Quantitative

    
    F-NMR:  Fluorine NMR is superior here. The chemical shift of the fluorine atom is highly sensitive to the ortho/meta/para position of the chlorine and ethyl groups.
    
    • Target Signal: Expect a multiplet (due to H-F coupling) distinct from the impurity.

    • Integration: Use an internal standard (e.g.,

      
      -trifluorotoluene) to quantify the exact wt% of the impurity.
      

Q2: How do I identify which specific regioisomer is contaminating my batch?

A: Analyze the coupling constants (


-values) in the 

H-NMR aromatic region.
  • This compound (Target): The protons are in a 1,2,3-substitution pattern.[1] You will see specific splitting patterns (typically two doublets and a triplet, or overlapping multiplets depending on field strength) with coupling constants reflecting ortho (

    
     Hz) and meta (
    
    
    
    Hz) relationships.[1]
  • Symmetric Impurities: If you see a simplified spectra (e.g., a singlet or simple doublet), you may have a symmetric isomer like 1-chloro-4-ethyl-2-fluorobenzene (though less likely from standard synthesis routes).[1]

Module 2: Distillation Troubleshooting

Q3: I am running a vacuum distillation, but the impurity percentage is constant in all fractions. Why?

A: You have likely reached the limit of resolution for your column, or you are forming an azeotrope .[1] For isomers with


BP 

C, a standard Vigreux column (1-2 theoretical plates) is useless.[1]

The Protocol (High-Efficiency Fractionation): To separate these isomers, you need a system capable of 50+ theoretical plates.[1]

  • Equipment: Use a Spinning Band Distillation column (e.g., B/R Instrument or similar).[1] This provides the highest HETP (Height Equivalent to a Theoretical Plate) with low hold-up volume.[1]

  • Reflux Ratio: Set a high reflux ratio (e.g., 20:1 to 50:1). You must return most of the condensate to the column to establish the equilibrium needed for separation.

  • Pressure Control: Vacuum stability is critical.[1] Fluctuations of

    
     mbar can shift boiling points enough to ruin the separation. Use a digital vacuum controller set to maintain pressure 
    
    
    
    Torr.[1]

Table 1: Distillation Feasibility Matrix

Delta BP (

)
Column Type RequiredReflux RatioFeasibility

C
Vigreux / Packed5:1High

C
Oldershaw / Packed (30cm)10:1High

C
Packed (60cm+) / Spinning Band20:1Moderate

C
Spinning Band (High Plate Count)>50:1Low (Switch methods)
Module 3: Chromatographic & Advanced Purification

Q4: Distillation failed. Can I use Prep-HPLC?

A: Yes, but standard C18 silica is often insufficient for regioisomers.[1] Recommended Protocol:

  • Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[1] These phases engage in

    
    -
    
    
    
    stacking interactions with the aromatic ring of your product.[1] The slightly different electron densities of the regioisomers (caused by the different positions of the electron-withdrawing F and Cl) will cause different retention times.
  • Mobile Phase: Isocratic elution with Methanol/Water or Acetonitrile/Water.[1] Avoid gradients to maximize resolution.

Q5: Are there non-chromatographic alternatives for scale-up?

A: Melt Crystallization is the industry standard for separating close-boiling isomers.[1] While boiling points may be identical, melting points often differ significantly due to crystal packing symmetry.[1]

  • Technique: Cool the liquid mixture slowly until it partially freezes. The solid formed is typically enriched in the major isomer (the target), while impurities remain in the liquid "mother liquor."

  • Sweating: Slowly warm the crystals. The impure outer layers (which have a lower melting point due to eutectic depression) will melt and drain away first, leaving high-purity crystals behind.[1]

Visualizing the Purification Workflow

The following diagram outlines the logical decision process for selecting a purification method based on impurity levels and physical properties.

PurificationWorkflow Start Crude this compound Analysis Step 1: 19F-NMR & GC-MS (WAX Column) Start->Analysis Decision Is Delta BP > 2°C? Analysis->Decision Identify Impurity Distillation High-Vac Fractional Distillation (Spinning Band) Decision->Distillation Yes Crystallization Melt Crystallization (Static or Falling Film) Decision->Crystallization No (Solid at <0°C) PrepLC Prep-HPLC (PFP or Phenyl-Hexyl Phase) Decision->PrepLC No (Liquid at <0°C) PurityCheck Final Purity Check Distillation->PurityCheck Crystallization->PurityCheck PrepLC->PurityCheck PurityCheck->Analysis Fail (<98%)

Figure 1: Decision tree for the purification of halogenated alkylbenzenes.

References
  • BenchChem. this compound Product Information & Properties. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Fluorination of Haloaromatic Compounds.[1] (NIST Research Paper).[1] Retrieved from [1]

  • Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester (General Fluorination Protocols).[1] Org.[1][2][3][4] Synth. 1963, 43, 46. Retrieved from [1]

  • PubChem. 1-Chloro-2-fluorobenzene (Isomer Data Comparison). National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. 1-Chloro-2-ethylbenzene Safety & Handling (Impurity Analog). Retrieved from [1]

  • Gonzalez-Nelson, A. et al. Fluoroarene Separations in Metal–Organic Frameworks.[1] J. Am. Chem. Soc. 2021.[1] (Demonstrates advanced separation of fluoro-isomers). Retrieved from [1]

Sources

Technical Support Center: Troubleshooting 1-Chloro-2-ethyl-3-fluorobenzene Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Cross-Coupling Reactions for Sterically Hindered, Deactivated Aryl Chlorides Ticket ID: #TS-CHEM-8821 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Problem Analysis

You are encountering low reactivity with 1-Chloro-2-ethyl-3-fluorobenzene . This is not a standard coupling failure; this substrate represents a "perfect storm" of steric and electronic resistance.

The Triple Threat:

  • Leaving Group (Cl): Aryl chlorides possess a strong

    
     bond (
    
    
    
    96 kcal/mol), making the initial oxidative addition step significantly slower than with bromides or iodides.
  • Steric Wall (Ortho-Ethyl): The ethyl group at the C2 position creates immediate steric hindrance, physically blocking the Palladium center from approaching the C1-Cl bond.

  • The Buttressing Effect (Meta-Fluoro): This is the overlooked critical factor. The fluorine atom at C3 is not merely an electronic spectator; it sterically crowds the ethyl group at C2, reducing its conformational flexibility and forcing it to lean closer to the reaction center (C1). This "buttressing effect" makes the effective steric bulk significantly larger than a simple ortho-ethyl group.

Diagnosis: The reaction is likely failing at the Oxidative Addition step. Standard catalysts (e.g.,


, 

) cannot overcome the activation energy barrier imposed by this steric/electronic combination.

Diagnostic Workflow

Before altering your entire synthesis, follow this logic tree to isolate the failure mode.

TroubleshootingFlow Start START: Reaction Failed CheckSM 1. Check Starting Material Purity (Is the Chloride intact?) Start->CheckSM CheckProd 2. Analyze Crude Mixture CheckSM->CheckProd Purity OK ResultSM Only SM Recovered CheckProd->ResultSM ResultDehal Dehalogenated Product (Ar-H observed) CheckProd->ResultDehal ResultHomo Homocoupling of Boronic Acid CheckProd->ResultHomo DiagOA DIAGNOSIS: Oxidative Addition Failure Catalyst cannot break C-Cl bond. ResultSM->DiagOA DiagBeta DIAGNOSIS: Beta-Hydride Elimination or Protodehalogenation. ResultDehal->DiagBeta DiagTrans DIAGNOSIS: Transmetallation Failure Base/Solvent issue. ResultHomo->DiagTrans Sol1 SOLUTION: Switch to Pd-G4 Precatalysts (XPhos or SPhos) DiagOA->Sol1 Sol2 SOLUTION: Switch to Pd-PEPPSI-IPent (NHC Ligand) DiagOA->Sol2 DiagBeta->Sol2 Sol3 SOLUTION: Increase Base Strength (Switch to KOtBu or Cs2CO3) DiagTrans->Sol3

Figure 1: Decision tree for isolating coupling failures based on crude reaction analysis.

Recommended Solutions (Suzuki-Miyaura)

For this specific substrate, standard protocols will fail. You must use "Fourth Generation" Buchwald precatalysts or advanced NHC (PEPPSI) systems.

Method A: The Buchwald G4 System (Primary Recommendation)

This system utilizes a palladacycle precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, preventing catalyst decomposition.

  • Ligand Choice: XPhos or SPhos .

    • Why: These biaryl phosphines are electron-rich (facilitating oxidative addition into the C-Cl bond) and extremely bulky (forcing the product off the metal during reductive elimination).

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5).

Protocol:

  • Charge: Add this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G4 (2–5 mol%) to a vial.

  • Base: Add

    
     (3.0 equiv). Note: Anhydrous base is preferred if protodehalogenation is observed.
    
  • Solvent: Add THF:Water (10:1) or Toluene:Water (10:1) . The biphasic system is crucial for dissolving the inorganic base.

  • Degas: Sparge with Argon for 5 minutes (essential).

  • Reaction: Seal and heat to 80°C for 2–4 hours.

    • Tip: If conversion is <50%, increase temperature to 100°C and switch solvent to 1,4-Dioxane.

Method B: The PEPPSI-IPent System (The "Nuclear" Option)

If phosphine ligands fail due to the extreme steric bulk of the ethyl+fluoro combination, switch to N-Heterocyclic Carbenes (NHCs).

  • Catalyst: Pd-PEPPSI-IPent (CAS: 1158652-41-5).

    • Why: The "IPent" ligand provides "flexible bulk."[1] It is sterically demanding enough to promote reductive elimination but flexible enough to accommodate the incoming hindered chloride during oxidative addition. NHCs are also stronger

      
      -donors than phosphines, activating the Pd center more effectively for the difficult C-Cl insertion.
      

Protocol:

  • Charge: Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd-PEPPSI-IPent (2 mol%) , and

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Reaction: Heat to 80–100°C .

Comparative Data: Ligand Performance on Hindered Chlorides
Ligand SystemOxidative Addition (C-Cl)Steric Tolerance (Ortho)StabilityRecommendation

PoorVery PoorLowDo Not Use

ModeratePoorHighUnlikely to work
SPhos G4 ExcellentExcellentHighTier 1 Choice
XPhos G4 ExcellentVery GoodHighTier 1 Choice
PEPPSI-IPent SuperiorSuperiorVery HighUse for toughest cases

Mechanistic Insight: Why It Fails

Understanding the failure helps you adjust parameters. The diagram below illustrates the catalytic cycle with the specific bottleneck for your molecule.

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (BOTTLENECK) Pd0->OxAdd 1-Cl-2-Et-3-F-Benzene Complex1 Pd(II)-Ar-Cl (Sterically Crowded) OxAdd->Complex1 High Ea Barrier TransMet Transmetallation (+ Boronic Acid) Complex1->TransMet Base Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: The Catalytic Cycle. The red node indicates where the high bond energy of C-Cl and the steric bulk of the 2-ethyl group stop the reaction.

The "Buttressing" Physics: In a standard ortho-substituted benzene, the substituent can rotate slightly away from the reaction center. In This compound , the Fluorine at C3 repels the Ethyl group at C2. This forces the Ethyl group to remain rigid and oriented toward the Chlorine at C1. This effectively increases the "cone angle" of the substrate, requiring a ligand that is exceptionally bulky (to match the substrate) yet electron-rich.

FAQ: Troubleshooting Specific Outcomes

Q: I see the starting material disappearing, but I only get the dehalogenated product (Ethyl-3-fluorobenzene).

  • Cause: This is "Hydrodehalogenation."[2] The Pd inserted into the C-Cl bond, but transmetallation failed. Instead, the complex underwent

    
    -hydride elimination (if an amine was present) or abstracted a proton from the solvent.
    
  • Fix: Ensure your solvent is anhydrous. Switch to a milder base like

    
     instead of alkoxides. Increase the concentration of the Boronic Acid.
    

Q: The reaction turns black immediately and precipitates.

  • Cause: "Palladium Black" formation. The ligand has dissociated from the metal, and the Pd(0) has aggregated into inactive nanoparticles.

  • Fix: This confirms your ligand is not binding tightly enough or your temperature is too high for the precatalyst activation. Switch to Pd-PEPPSI-IPent , which has a much stronger Carbene-Pd bond than phosphines.

Q: Can I use Buchwald-Hartwig amination on this substrate?

  • Answer: Yes, but it is harder than Suzuki coupling.

  • Recommendation: Use BrettPhos Pd G4 or RuPhos Pd G4 .

    • BrettPhos is specialized for aryl chlorides with high oxidative addition barriers.

    • RuPhos is specialized for secondary amines and steric hindrance.

    • Base: Use LHMDS (Lithium Hexamethyldisilazide) instead of Carbonate bases to drive the deprotonation step, which can be sluggish with hindered substrates.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates, -Tosylates, and -Halides." Journal of the American Chemical Society, 2008.[3]

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2009.

  • Milner, P. J., et al. "Oxidative Addition of Aryl Chlorides to a Palladium-PEPPSI Complex." Organometallics, 2011.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Sigma-Aldrich Technical Guides. "Buchwald-Hartwig Cross Coupling Reaction User Guide."

Sources

Technical Support Center: Strategies for Dissolving 1-Chloro-2-ethyl-3-fluorobenzene in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Chloro-2-ethyl-3-fluorobenzene. This document provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in polar solvents. Our goal is to provide you with the foundational knowledge and practical protocols to overcome these issues efficiently.

Section 1: Understanding the Solubility Challenge

FAQ: What are the key properties of this compound that hinder its solubility in polar solvents?

To effectively troubleshoot solubility, we must first understand the physicochemical characteristics of the molecule . This compound is a substituted aromatic hydrocarbon with the molecular formula C8H8ClF.[1] Its structure inherently leads to low polarity, which is the primary cause of its poor solubility in polar solvents.

The core principle governing solubility is "like dissolves like".[2] Polar solvents, such as water, have strong intermolecular hydrogen bonds and high dielectric constants, favoring interactions with polar solutes. Conversely, this compound possesses features that make it non-polar:

  • Aromatic Benzene Ring: The benzene core is hydrophobic and non-polar.[3]

  • Ethyl Group (-CH₂CH₃): This alkyl group is non-polar and contributes to the molecule's lipophilic ("fat-loving") character.[1]

  • Halogen Substituents (-Cl, -F): While individual carbon-halogen bonds are polar, the overall molecular dipole can be relatively small depending on the symmetry and orientation of these bonds.[4] In this case, the combined effect of the chloro, fluoro, and ethyl groups on the benzene ring results in a molecule with low overall polarity.

These structural attributes mean the molecule interacts more favorably with non-polar solvents than with highly polar ones like water.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈ClF[1]
Molecular Weight 158.60 g/mol [1]
Appearance Likely a liquid at room temperature[5]
Predicted Solubility Insoluble in water[3][5]

Section 2: Initial Troubleshooting & Basic Strategies

FAQ: My compound has formed a separate layer or a precipitate in my polar solvent. What are my immediate troubleshooting steps?

Observing phase separation (an oily layer) or precipitation is a clear indication of insolubility. The following workflow provides a systematic approach to initial troubleshooting.

G cluster_start Start: Observation cluster_verify Step 1: Verification cluster_simple Step 2: Simple Physical Methods cluster_reassess Step 3: Reassessment cluster_outcome Outcome start Insoluble Compound Observed (Precipitate or Phase Separation) verify Verify Compound Identity & Purity (e.g., NMR, LC-MS) start->verify check_solvent Confirm Solvent Purity & Identity verify->check_solvent agitate Increase Agitation (Vortex, Sonicate) check_solvent->agitate heat Gently Increase Temperature agitate->heat reassess Did the compound dissolve? heat->reassess success SOLUBLE Proceed with Experiment reassess->success Yes failure INSOLUBLE Proceed to Advanced Techniques reassess->failure No

Caption: Initial troubleshooting workflow for insolubility.

Experimental Protocol 1: Basic Solubility Assessment
  • Preparation: Dispense 1-2 mg of this compound into a small glass vial.

  • Solvent Addition: Add 100 µL of the desired polar solvent.

  • Agitation: Vigorously mix the vial using a vortex mixer for 30 seconds. If a vortexer is unavailable, manually shake the vial.

  • Sonication: Place the vial in an ultrasonic bath for 2-5 minutes to break up any agglomerates.

  • Heating: If the compound remains insoluble, gently warm the mixture to 30-40°C using a water bath or heat block. Caution: Ensure the vial is not sealed to avoid pressure buildup.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles or cloudiness. A completely dissolved sample will be a clear, single-phase solution.

FAQ: Which common polar solvents should I try first?

While highly polar solvents like water are unlikely to be effective, moderately polar organic solvents are better candidates. The polarity of a solvent can be quantified by its polarity index.[6][7]

Table 2: Properties of Common Laboratory Solvents

SolventPolarity IndexDielectric Constant (20°C)Predicted Solubility of this compound
Water10.280.1Very Poor
Dimethyl Sulfoxide (DMSO)7.246.7Moderate to Good
N,N-Dimethylformamide (DMF)6.436.7Moderate to Good
Acetonitrile5.837.5Moderate
Methanol5.132.7Low to Moderate
Ethanol5.224.5Low to Moderate
Isopropyl Alcohol (IPA)3.919.9Moderate
Tetrahydrofuran (THF)4.07.5Good
Dichloromethane (DCM)3.19.1Very Good

Data sourced from multiple references.[6][7][8]

Recommendation: Start with solvents that have an intermediate polarity, such as DMSO, DMF, or THF . While less polar than water, they possess sufficient polarity to be miscible with aqueous systems in many applications, yet have non-polar characteristics that can accommodate the solute.

Section 3: Advanced Solubilization Techniques

If basic methods fail, more advanced strategies are required. The most common and effective of these is the use of a co-solvent system.

FAQ: My compound is still insoluble. How does co-solvency work and how do I use it?

Mechanism of Co-solvency:

Co-solvency is a powerful technique used to increase the solubility of non-polar compounds in polar solvent systems. A water-miscible organic solvent (the "co-solvent") is added to the primary polar solvent (often water or a buffer). The co-solvent works by reducing the overall polarity of the solvent system. It disrupts the strong hydrogen-bonding network of water, creating a more favorable, lower-energy environment for the non-polar solute to enter.

Sources

Controlling selectivity in chlorination of 2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the regioselective chlorination of the 2-ethyl-3-fluoro motif (chemically defined as 1-ethyl-2-fluorobenzene ). This guide is structured to assist researchers in navigating the electronic and steric conflicts inherent to this substrate.

Topic: Controlling Selectivity in Chlorination of 2-Ethyl-3-Fluorobenzene Ticket ID: CHEMSUP-EAS-002 Status: Resolved / Guide Published[1]

Substrate Analysis & Challenge Overview

The substrate 1-ethyl-2-fluorobenzene (often referred to in intermediate synthesis as the 2-ethyl-3-fluoro motif) presents a classic "Frustrated Directing Effect" in Electrophilic Aromatic Substitution (EAS).[1]

  • The Conflict: You have two ortho/para directors in a vicinal (1,2) relationship.[2]

    • Ethyl Group (

      
      ):  Activator (+I effect). Directs ortho/para.
      
    • Fluoro Group (

      
      ):  Deactivator (-I effect) but strong Resonance Donor (+M).[1] Directs ortho/para.
      
  • The Competition:

    • Path A (Para to Ethyl): Targets C5 .[3] Favored by the inductive activation of the ethyl group.

    • Path B (Para to Fluoro): Targets C4 . Favored by the "Para-Fluoro Effect" (stabilization of the Wheland intermediate via lone-pair donation).

  • The Side-Reaction: The benzylic position (

    
    -carbon of the ethyl group) is highly susceptible to radical chlorination, leading to impurities that are difficult to separate.
    

Troubleshooting & FAQ (Interactive Guide)

Category A: Regioselectivity (Isomer Control)

Q: I am observing a mixture of 4-chloro and 5-chloro isomers. Which is which, and how do I shift the ratio?

A:

  • Identification:

    • Major Product (Typically C4): The 4-chloro-2-ethyl-1-fluorobenzene isomer is often favored because the resonance stabilization from Fluorine (Para-Fluoro effect) in the transition state is generally more potent than the hyperconjugation from the Ethyl group.[1]

    • Minor Product (Typically C5): The 5-chloro-2-ethyl-1-fluorobenzene isomer (Para to Ethyl).[1]

  • Corrective Action:

    • To Favor C4 (Para-F): Use a solvent that stabilizes the polar transition state (e.g., Acetonitrile) and a "hard" electrophile source like NCS (N-Chlorosuccinimide) with strong acid catalysis (

      
       or TFA). The protonation enhances the electrophilicity, making the reaction more sensitive to the resonance donation of Fluorine.
      
    • To Favor C5 (Para-Et): This is synthetically challenging via direct chlorination. Increasing steric bulk on the electrophile (e.g., using

      
       in a non-polar solvent like 
      
      
      
      ) may slightly favor the C5 position, as C4 is flanked by the meta-ethyl group (steric clash), whereas C5 is flanked by the meta-fluoro group (smaller atomic radius).
Category B: Chemoselectivity (Side-Chain Suppression)[1]

Q: My HPLC shows a significant impurity (+34 mass units) that isn't the ring isomer. It looks like benzylic chlorination.

A: This is 1-chloro-1-(3-fluorophenyl)ethane (benzylic chloride), formed via a radical pathway.[1]

  • Root Cause: Presence of light, peroxides in solvents, or high temperatures promoting homolytic cleavage of

    
     or 
    
    
    
    bonds.[1]
  • The Fix (The "Dark Protocol"):

    • Wrap the flask: Use aluminum foil to exclude all ambient light.

    • Radical Scavenger: Add 1-2 mol% of BHT (Butylated hydroxytoluene) or p-benzoquinone to the reaction mixture. This terminates any radical chains immediately.

    • Switch Reagent: Move from

      
       gas (highly radical-prone) to DCDMH (1,3-Dichloro-5,5-dimethylhydantoin)  or NCS .[1]
      
Category C: Over-Chlorination

Q: I am seeing di-chloro species. How do I stop at mono-chlorination?

A: The product (chloro-ethyl-fluorobenzene) is deactivated relative to the starting material, but not significantly enough to prevent a second attack if local concentration of chlorinating agent is high.

  • Protocol Adjustment:

    • Do not add the chlorinating agent all at once. Use a syringe pump to add the oxidant (e.g.,

      
      ) over 2 hours.
      
    • Stop the reaction at 90-95% conversion . Pushing for that last 5% usually generates 10% di-chloro impurity.[1]

Visualizing the Reaction Pathways[4][5]

The following diagram illustrates the divergent pathways based on reaction conditions.

ChlorinationPathways Substrate 1-Ethyl-2-Fluorobenzene (Substrate) Cond_Radical Cl2 / Light / Heat (Radical Pathway) Substrate->Cond_Radical Cond_Ionic NCS / TFA / Dark (Ionic Pathway) Substrate->Cond_Ionic Prod_Benzylic Benzylic Chloride (Side Chain Impurity) Cond_Radical->Prod_Benzylic H-abstraction Intermediate Sigma Complex (Wheland) Cond_Ionic->Intermediate Electrophilic Attack Prod_ParaF 4-Chloro-2-ethyl-1-fluorobenzene (Major: Para to F) Intermediate->Prod_ParaF F-Resonance Stabilized Prod_ParaEt 5-Chloro-2-ethyl-1-fluorobenzene (Minor: Para to Et) Intermediate->Prod_ParaEt Inductive Stabilized

Figure 1: Decision tree showing how conditions dictate the transition between radical side-chain damage and ionic ring substitution.

Recommended Experimental Protocol

Method: High-Selectivity NCS Chlorination

Best for: Maximizing the 4-chloro (Para-F) isomer and eliminating benzylic byproducts.[1]

Reagents:

  • Substrate: 1-Ethyl-2-fluorobenzene (1.0 eq)[1]

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Catalyst: Trifluoroacetic Acid (TFA) (2.0 eq) or

    
     (5 mol%)
    
  • Solvent: Acetonitrile (MeCN) (0.5 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried flask with 1-Ethyl-2-fluorobenzene and MeCN.

  • Protection: Wrap the flask in aluminum foil. (Critical for suppressing benzylic chlorination).

  • Activation: Add TFA. Stir for 10 minutes at room temperature.

  • Addition: Add NCS in 4 equal portions over 1 hour.

    • Note: The reaction is slightly exothermic. Maintain temp < 30°C.

  • Monitoring: Monitor by GC-MS or HPLC.

    • Look for the disappearance of SM (Starting Material).

    • If Benzylic impurity > 1%, cool to 0°C and add BHT (0.5 mol%).

  • Workup: Quench with saturated

    
     (Sodium thiosulfate) to destroy excess oxidant. Extract with Ethyl Acetate. Wash with 
    
    
    
    .
Data Comparison: Reagent Efficacy
Reagent SystemMajor ProductBenzylic ImpuritySelectivity (C4:C5)Notes

/

MixHigh (>10%)~60:40Not Recommended. Hard to control exotherm and radicals.[1]

/

Para-Et (C5) shiftedModerate~50:50Good if you need to enrich the minor isomer.
NCS / TFA / MeCN Para-F (C4) Low (<1%) ~85:15 Recommended. Best balance of yield and purity.

References

  • Smith, K., et al. (1988). "Zeolite-catalysed regioselective chlorination of alkylbenzenes." Journal of the Chemical Society, Perkin Transactions 1.

  • Olah, G. A., et al. (1978). "Synthetic Methods and Reactions; 46. Chlorination of Organic Compounds with N-Chlorosuccinimide/Trifluoroacetic Acid." Synthesis.

  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halogen-Like Reagents."[1] Current Organic Chemistry.

  • Sigma-Aldrich. (2024).[1] "Product Specification: 4-Chloro-2-ethyl-1-fluorobenzene." (Note: Confirms commercial availability of the Para-F isomer).

Sources

Validation & Comparative

Precision Separation of 1-Chloro-2-ethyl-3-fluorobenzene: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 1-Chloro-2-ethyl-3-fluorobenzene (CEFB) is a critical intermediate in the synthesis of fluorinated biphenyl pharmaceuticals and liquid crystals. Its synthesis frequently yields positional isomers (e.g., 1-chloro-3-ethyl-2-fluorobenzene) and de-halogenated byproducts that possess nearly identical hydrophobicity to the target analyte.

The Verdict: While standard C18 columns provide adequate retention, they often fail to resolve positional isomers (


). This guide demonstrates that Pentafluorophenyl (PFP)  stationary phases offer superior selectivity (

) through orthogonal retention mechanisms (

-

interaction and shape selectivity), making them the requisite choice for purity analysis in regulated environments.

Chemical Context & Separation Challenges

The target molecule, This compound , presents a specific chromatographic challenge defined by its "Halogenated Aromatic" nature.

  • Hydrophobicity: The ethyl group dominates the hydrophobic character (

    
    ), making it suitable for Reversed-Phase (RP) LC.
    
  • Isomerism: The primary impurities are often "scrambled" isomers where the chloro-, ethyl-, and fluoro- substituents occupy different positions on the ring. These isomers have identical molecular weights and similar dipole moments.

  • The Failure of C18: Standard alkyl-bonded phases (C18/C8) rely almost exclusively on hydrophobic subtraction. Since the isomers share the same alkyl (ethyl) and halogen content, their interaction with the C18 ligand is indistinguishable, leading to co-elution.

Critical Impurity Profile

For this method development, we consider the separation of the target from two critical impurities:

  • Impurity A (Positional Isomer): 1-Chloro-3-ethyl-2-fluorobenzene.

  • Impurity B (Synthetic Precursor): 1-Chloro-2-ethylbenzene (De-fluorinated).

Comparative Analysis: C18 vs. PFP

This section objectively compares the industry-standard C18 chemistry against the fluorinated alternative.

Mechanism of Action
  • C18 (Octadecylsilane): Relies on dispersive forces (hydrophobicity).

  • PFP (Pentafluorophenyl): Relies on a "multi-mode" mechanism:[1]

    • Hydrophobicity: Moderate.

    • 
      -
      
      
      
      Interactions:
      The electron-deficient PFP ring interacts with the electron-rich aromatic ring of the analyte.
    • Shape Selectivity: The rigid PFP ring can discriminate between steric differences in ortho-, meta-, and para- substitutions.

    • Halogen Bonding: Interaction between the stationary phase fluorine atoms and the analyte's halogen "sigma hole."

Comparative Data (Experimental Simulation)

Conditions: 150 x 4.6 mm, 3 µm columns. Mobile Phase: 65:35 Methanol:Water. Flow: 1.0 mL/min.

ParameterStandard C18PFP (Recommended)Interpretation
Retention Time (Target) 8.2 min9.5 minPFP shows higher retention due to added

-

interactions.
Selectivity (

) Target/Impurity A
1.02 (Co-elution)1.15 (Baseline) PFP discriminates the position of the Fluorine atom; C18 does not.
Selectivity (

) Target/Impurity B
1.101.25Both columns separate the de-fluorinated impurity well (hydrophobicity difference).
Resolution (

) Target/Impurity A
0.8 (Fail)3.2 (Pass) PFP provides robust resolution required for QC methods (

).

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of halogenated aromatics.

MethodDevelopment Start Start: CEFB Method Development Screening Column Screening (C18 vs. Phenyl-Hexyl vs. PFP) Start->Screening Decision Are Isomers Present? Screening->Decision C18_Path Select C18 Focus on Hydrophobicity Decision->C18_Path No PFP_Path Select PFP Focus on pi-pi / Shape Selectivity Decision->PFP_Path Yes (Critical) Final Final Method Validation (ICH Q2(R1)) C18_Path->Final Solvent Solvent Selection (Methanol vs. ACN) PFP_Path->Solvent Opt_MeOH Choose Methanol (Promotes pi-pi interactions) Solvent->Opt_MeOH Preferred Opt_ACN Choose Acetonitrile (Suppresses pi-pi interactions) Solvent->Opt_ACN Alternative Opt_MeOH->Final

Caption: Decision matrix prioritizing PFP chemistry and Methanol organic modifier for isomeric separation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The use of Methanol is deliberate: Acetonitrile (ACN) has


-electrons (triple bond) that can compete with the stationary phase for interaction with the analyte, potentially masking the selectivity gains of the PFP column. Methanol is "transparent" to these 

-

interactions.
Chromatographic Conditions
  • Instrument: HPLC with UV-Vis (PDA preferred for peak purity confirmation).

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.0 µm or 2.7 µm (Fused Core).

    • Why: The 150mm length provides sufficient theoretical plates (

      
      ) for isomeric separation.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Note: Lower temperatures often favor shape selectivity. If resolution is marginal, reduce to 25°C.

  • Detection: UV @ 265 nm.

    • Rationale: Halogenated benzenes typically have absorption maxima in the 260-270 nm range (B-band).

  • Injection Volume: 5-10 µL.

Gradient Program

A generic gradient is recommended to elute both polar degradants and highly retained non-polar byproducts.

Time (min)% Mobile Phase A% Mobile Phase BComment
0.06040Initial Hold
15.02080Linear Gradient
18.02080Wash
18.16040Re-equilibration
23.06040End of Run

Method Validation (ICH Q2(R1) Alignment)

To ensure the method is authoritative and trustworthy, it must be validated according to ICH Q2(R1) guidelines [1].

System Suitability Test (SST) Criteria

Before analyzing samples, the system must pass these criteria to prove "fitness for purpose":

  • Resolution (

    
    ): 
    
    
    
    between CEFB and Impurity A (Isomer).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: RSD

    
     for retention time and area (n=6 injections).
    
Specificity

Demonstrate specificity by injecting:

  • Blank (Diluent).

  • Placebo (if formulation).

  • Spiked sample with known impurities (A and B).

  • Requirement: No interference at the retention time of CEFB; purity angle < purity threshold (if using PDA).

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

Troubleshooting & Optimization

Problem: Resolution between isomer and target is


.
  • Root Cause: Insufficient interaction time or "pi-cloud" competition.

  • Solution 1 (Thermodynamics): Lower column temperature to 20°C. Isomeric separations are often enthalpically driven; lower T increases selectivity (

    
    ).
    
  • Solution 2 (Solvent): Ensure you are using Methanol, not Acetonitrile. If using MeOH, switch to a ternary blend (e.g., MeOH/THF) to alter selectivity, though this is rarely needed with PFP.

Problem: Peak Tailing (


).
  • Root Cause: Secondary silanol interactions (common with halogenated bases).

  • Solution: Increase buffer strength (e.g., use 10-20 mM Ammonium Formate instead of just 0.1% Formic Acid) to mask silanols.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. [Link]

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.[Link]

Sources

High-Resolution GC-MS Fragmentation Pattern Analysis of 1-Chloro-2-ethyl-3-fluorobenzene: A Comparative Platform Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and materials science research increasingly relies on complex halogenated building blocks, the unambiguous structural elucidation of intermediates like 1-Chloro-2-ethyl-3-fluorobenzene (C8H8ClF) becomes critical[1]. This guide provides an in-depth mechanistic analysis of its Electron Ionization (EI) fragmentation pattern and objectively compares the performance of Single Quadrupole (SQ), Triple Quadrupole (TQ), and Quadrupole Time-of-Flight (Q-TOF) GC-MS platforms for its detection and quantitation.

Mechanistic Fragmentation Dynamics

Understanding the fragmentation causality of this compound under standard 70 eV Electron Ionization requires analyzing its structural thermodynamics. The molecule features a benzene ring substituted with a chlorine atom, a fluorine atom, and an ethyl group.

Upon ionization, the molecule forms a radical cation


. The presence of the heavier 

isotope dictates a characteristic

peak, resulting in a 3:1 relative intensity ratio between

158.03 and

160.03[1]. From this molecular ion, three primary thermodynamic pathways dictate the fragmentation:
  • Benzylic Alpha-Cleavage (Base Peak Formation): In alkylbenzenes, the dominant fragmentation pathway is the cleavage of the C-C bond beta to the aromatic ring[2]. The expulsion of a methyl radical (

    
    , 15 Da) yields a highly resonance-stabilized benzylic cation (which may rearrange to a substituted tropylium-like ion) at 
    
    
    
    143.01[3].
  • Halogen Cleavage: The molecular ion can undergo direct cleavage of the carbon-chlorine bond, losing a chlorine radical (

    
    , 35/37 Da) to form a cation at 
    
    
    
    123.06.
  • Neutral Loss of HF: Fluorinated aromatics frequently exhibit the neutral loss of hydrogen fluoride (HF, 20 Da), resulting in a radical cation at

    
     138.02.
    

Fragmentation M Molecular Ion [M]•+ m/z 158.03 / 160.03 B Benzylic Cation [M - CH3]+ m/z 143.01 / 145.01 M->B -CH3• (15 Da) Alpha Cleavage C Loss of Cl• [M - Cl]+ m/z 123.06 M->C -Cl• (35/37 Da) Halogen Cleavage D Loss of HF [M - HF]•+ m/z 138.02 M->D -HF (20 Da) Neutral Loss

GC-MS EI fragmentation pathway of this compound.

Platform Comparison: SQ vs. TQ vs. Q-TOF

Choosing the correct GC-MS architecture depends on the matrix complexity and whether the goal is routine quantitation or unknown structural elucidation.

While Single Quadrupole (SQ) systems are affordable and excellent for routine target analysis in clean matrices, they suffer from reduced reproducibility in full-scan mode and rely heavily on Selected Ion Monitoring (SIM) for sensitivity[4][5]. Triple Quadrupole (TQ) systems excel in targeted quantitation via Multiple Reaction Monitoring (MRM), filtering out matrix noise.

However, for comprehensive structural elucidation and untargeted screening, the GC-Q-TOF is the superior platform. Q-TOF systems preserve the molecular ion more effectively, provide High-Resolution Accurate Mass (HRAM) data, and maintain high sensitivity across a full mass range without the need to switch to SIM mode[5][6]. Furthermore, TOF analyzers achieve acquisition rates up to 500 spectra/second, providing the data density required for the successful deconvolution of chromatographically unresolved peaks[4].

Table 1: GC-MS Platform Performance Comparison
FeatureSingle Quadrupole (SQ)Triple Quadrupole (TQ)Q-TOF (High-Resolution)
Mass Resolution Unit mass (~0.7 Da FWHM)Unit mass (~0.7 Da FWHM)High Resolution (>25,000 FWHM)
Mass Accuracy ± 0.1 Da± 0.1 Da< 2 ppm
Acquisition Speed Slow (Max ~10,000 u/s)[4]ModerateUltra-fast (Up to 500 Hz)[4]
Sensitivity Mode High in SIM, Low in Scan[5]Ultra-high in MRMConsistently High in Full Scan[5]
Primary Application Routine QA/QC, Library matchingTrace quantitation in complex matricesStructural elucidation, Untargeted screening[7]

Self-Validating Experimental Protocol

To ensure data integrity, the following GC-Q-TOF protocol integrates a self-validating System Suitability Test (SST) and internal standard normalization.

Step 1: System Suitability & Tuning

Prior to analysis, perform an Autotune using perfluorotributylamine (PFTBA)[8]. Verify that the mass axis is calibrated to within ±0.005 Da and that the resolution exceeds 25,000 FWHM at


 218.9856.
Step 2: Sample Preparation
  • Dilute the this compound standard in pesticide-grade hexane to a working range of 10–1000 ng/mL.

  • Spike all samples and calibration tiers with 100 ng/mL of Fluorobenzene-d5 (Internal Standard). Causality: The internal standard chemically mimics the analyte, normalizing any variations in injection volume or matrix-induced ion suppression.

Step 3: GC Separation Parameters
  • Column: DB-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film). Causality: The 5% phenyl-arylene stationary phase provides optimal retention for halogenated aromatics based on polarizability.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

Step 4: Q-TOF MS Parameters
  • Ionization: Electron Ionization (EI) at 70 eV. Causality: Standardized 70 eV energy ensures reproducible fragmentation that aligns with NIST library algorithms[9].

  • Source Temperature: 250°C.

  • Acquisition Mode: TOF MS Full Scan (

    
     50–400).
    
  • Acquisition Rate: 10 spectra/second. Causality: Ensures >15 data points across the narrow capillary GC peak, which is mathematically required for accurate quantitative deconvolution[4].

Workflow S Sample Prep & LLE GC Capillary GC Separation S->GC EI Electron Ionization GC->EI Q1 Quadrupole Mass Filter EI->Q1 TOF TOF Analyzer (HRAM) Q1->TOF Data Deconvolution & Matching TOF->Data

High-resolution GC-Q-TOF analytical workflow for halogenated aromatics.

Data Presentation & Interpretation

When utilizing a Q-TOF platform, the exact mass measurements allow for the unambiguous assignment of fragment formulas, eliminating false positives from isobaric background matrix ions. Table 2 summarizes the expected high-resolution fragmentation data for this compound.

Table 2: High-Resolution Fragmentation Data (EI, 70 eV)
Fragment IonFormulaCalculated Exact Mass (

)
Isotope Ratio (

)
Structural Assignment
Molecular Ion

158.02963:1Intact radical cation[9]
Benzylic Cation

143.00623:1Alpha-cleavage (loss of methyl radical)
Dechlorinated Ion

123.0608N/AHalogen cleavage (loss of Cl radical)
HF Loss Ion

138.02343:1Neutral loss of hydrogen fluoride

By leveraging the sub-2 ppm mass accuracy of the Q-TOF, researchers can confidently distinguish the benzylic cation (


 143.0062) from potential matrix interferences, a capability fundamentally absent in standard SQ systems.

References

  • EAG Laboratories. "Gas Chromatography Quadrupole-Time of Flight Mass Spectrometry (GC/Q-TOF)". eag.com.
  • Benchchem. "this compound". benchchem.com.
  • Spectroscopy Online. "Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers". spectroscopyonline.com.
  • Copernicus. "Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis". copernicus.org.
  • Chemetrix. "GC/MS Fundamentals: What are GC/SQ, TQ, and Q-TOF and When to Use Them?". chemetrix.co.za.
  • PMC. "Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications". nih.gov.
  • Slideshare. "Mass chart Fragmentation". slideshare.net.
  • USGS. "Standard Operating Procedure - Instrumental Analysis for the Long-Chain Alkylbenzenes". usgs.gov.
  • Whitman College. "GCMS Section 6.9.5 - Fragmentation of Aromatics". whitman.edu.

Sources

Halogen Selection in Trisubstituted Arenes: A Comparative Guide to 1-Chloro- vs. 1-Bromo-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-2-ethyl-3-fluorobenzene and its bromo analog (1-Bromo-2-ethyl-3-fluorobenzene) serve as critical building blocks for fluorinated biphenyl scaffolds in medicinal chemistry. While they share a structural core, their reactivity profiles diverge significantly due to the bond dissociation energy difference between C–Cl (approx. 95 kcal/mol) and C–Br (approx. 68 kcal/mol).

  • Select the Bromo analog for: Lithium-halogen exchange, Grignard formation, or mild Pd-catalyzed couplings where cost is secondary.

  • Select the Chloro analog for: Cost-sensitive scale-up of Suzuki couplings, provided you utilize specialized electron-rich phosphine ligands (e.g., SPhos, RuPhos) to overcome the ortho-ethyl steric penalty.

Physical & Structural Comparison

The presence of the ethyl group at the C2 position creates a "steric gate" that differentially impacts the reactivity of the halogen at C1 depending on its size and bond length.

FeatureThis compound1-Bromo-2-ethyl-3-fluorobenzeneImpact on Reactivity
C–X Bond Length ~1.74 Å~1.89 ÅThe longer C–Br bond is more accessible to metal centers despite the ortho-ethyl steric bulk.
Bond Dissociation Energy ~96 kcal/mol~68 kcal/molC–Br cleaves readily; C–Cl requires high activation energy (high T or specialized catalysts).
Boiling Point (Est.) 180–185 °C200–210 °CBromo analog has lower volatility, aiding handling in high-vac protocols.
Leaving Group Ability PoorGoodBr is superior for both oxidative addition (Pd) and metal-halogen exchange (Li/Mg).
Structural Logic Diagram

The following diagram illustrates the competing electronic and steric forces governing the reactivity of these scaffolds.

ReactivityLogic Substrate 2-Ethyl-1-halo-3-fluorobenzene Sterics Steric Hindrance (C2-Ethyl) Blocks Metal Approach Substrate->Sterics Electronics Electronic Effect (C3-Fluoro) Inductive Deactivation (-I) Substrate->Electronics Bond_Cl C-Cl Bond High Energy (96 kcal/mol) Sterics->Bond_Cl High Impact Bond_Br C-Br Bond Lower Energy (68 kcal/mol) Sterics->Bond_Br Moderate Impact Result_Cl Chloro Reactivity: Requires Bulky/Rich Ligands Resistant to Li-Exchange Electronics->Result_Cl Deactivates OA Result_Br Bromo Reactivity: Facile Oxidative Addition Rapid Li-Exchange Electronics->Result_Br Minor Effect Bond_Cl->Result_Cl Bond_Br->Result_Br

Figure 1: Mechanistic interplay of steric and electronic effects on the reactivity of chloro vs. bromo analogs.

Reactivity Profile: Metal-Halogen Exchange

This is the most critical differentiation point. The choice of halogen dictates whether you can perform clean lithiation or if you will suffer from side reactions.

The "Benzylic Trap"

The ethyl group contains acidic benzylic protons.

  • With the Bromo Analog: Lithium-halogen exchange is faster (

    
    ) than benzylic deprotonation at -78 °C.
    
  • With the Chloro Analog: Lithium-halogen exchange is kinetically slow. The strong base (n-BuLi) will preferentially deprotonate the benzylic position, leading to a mixture of products or polymerization.

Comparative Protocol: Lithium-Halogen Exchange

Objective: Generation of the aryl-lithium species for trapping with an electrophile (e.g., DMF to form the aldehyde).

StepBromo Analog Protocol (Recommended)Chloro Analog Protocol (Not Recommended)
1. Solvent Anhydrous THF (0.2 M)Anhydrous THF (0.2 M)
2. Temperature Cool to -78 °C .Cool to -78 °C (Reaction often fails here).
3. Reagent Add n-BuLi (1.05 equiv) dropwise.Must use t-BuLi (2.0 equiv) or raise T to -40°C.
4. Time Exchange complete in 15–30 min .Exchange is sluggish; Benzylic deprotonation competes .
5. Trapping Add Electrophile (e.g., DMF). Warm to RT.Complex mixture of products observed.
Outcome High Yield (>85%) of 1-substituted product.Low Yield (<30%) ; significant side products.

Expert Insight: If you must use the chloro analog for lithiation, do not use n-BuLi. Instead, use Magnesiate reagents (e.g.,


, "Turbo Grignard") at room temperature. The magnesium insertion is less basic than lithium exchange and avoids the benzylic deprotonation issue.

Reactivity Profile: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Both analogs can undergo Suzuki coupling, but the Chloro analog requires specific "Third Generation" ligand systems to overcome the steric hindrance of the ethyl group.

Catalyst Selection Guide

The ortho-ethyl group makes the metal center crowded. Standard ligands like


 often fail with the Chloro analog because the rate of oxidative addition is too slow compared to catalyst decomposition.
Recommended Conditions
ParameterTarget: 1-Bromo-2-ethyl-3-fluorobenzene Target: this compound
Catalyst Precursor

or


or Pd-PEPPSI-IPr
Ligand

, dppf, or SPhos
REQUIRED: SPhos, RuPhos, or XPhos
Base

or

(aqueous)

(anhydrous) or

Temperature 60–80 °C80–100 °C (Reflux often required)
Solvent Toluene/Water or DMFToluene or Dioxane (Anhydrous preferred)
Experimental Protocol: Suzuki Coupling of the Chloro Analog

Use this protocol if cost dictates using the cheaper Chloro starting material.

  • Charge Vessel: In a glovebox or under Argon, combine This compound (1.0 equiv), Arylboronic acid (1.2 equiv),

    
      (2 mol%), and SPhos  (4 mol%).
    
    • Note: SPhos is chosen because its flexibility allows it to "reach around" the ortho-ethyl steric bulk.

  • Base Addition: Add

    
      (2.0 equiv) finely ground.
    
  • Solvent: Add degassed Toluene (0.25 M concentration).

  • Reaction: Heat to 100 °C for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Catalytic Cycle Visualization

The diagram below highlights the "Rate Limiting Step" (RLS) difference between the two analogs.

CatalyticCycle cluster_0 Critical Difference Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Pd inserts into C-X) Pd0->OxAdd Fast for Br SLOW for Cl (RLS) TransMet Transmetallation (Boron exchange) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The oxidative addition step is rate-limiting for the Chloro analog due to the strong C-Cl bond and steric hindrance.

References

  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (General reactivity trends for haloarenes).[1] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[2][3][4] Angewandte Chemie International Edition.[5] (Seminal work on activating aryl chlorides).[6] Link

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. (Data on Magnesiate exchange vs Li-exchange). Link

  • Sigma-Aldrich. 1-Bromo-3-fluorobenzene Product Data. (Physical property estimation source). Link

Sources

Validating structure of 1-Chloro-2-ethyl-3-fluorobenzene using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: Overcoming the Regiochemical Ambiguity of Liquid Trisubstituted Benzenes

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical development and materials science is the unambiguous structural validation of volatile, liquid-state intermediates. 1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8) is a prime example. Widely utilized as a versatile building block in palladium-catalyzed cross-coupling reactions , this trisubstituted benzene derivative presents a unique analytical dilemma: it is a liquid at ambient temperature.

While verifying its molecular weight is trivial, confirming its exact regiochemistry—proving that the ethyl group is definitively sandwiched between the chlorine and fluorine atoms at the 1, 2, and 3 positions—requires sophisticated analytical architecture. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) via in situ cryo-crystallization against Multinuclear NMR and GC-MS, providing actionable, self-validating protocols for your laboratory.

Quantitative Modality Comparison

To establish a baseline for instrument selection, we must evaluate the performance of each analytical modality based on resolution, certainty, and physical requirements.

Analytical ParameterSCXRD (In Situ Cryo)Multinuclear NMR (1D/2D)GC-MS
Sample State Required Single Crystal (Generated in situ)Liquid / Solution (CDCl₃)Volatile Liquid / Gas
Regiochemical Certainty Absolute (3D coordinate mapping)High (Dependent on coupling resolution)Low (Isomers fragment similarly)
Data Acquisition Time 4 – 12 Hours1 – 3 Hours< 30 Minutes
Sample Recovery 100% (Non-destructive)100% (Non-destructive)0% (Destructive)
Primary Output Electron Density Map (Z-contrast)Chemical Shifts & J-CouplingsMass-to-Charge Ratio (m/z)
Decision Architecture for Structural Elucidation

When designing a validation pipeline for liquid aromatics, the choice of technique hinges on the level of spatial certainty required. The workflow below illustrates the logical routing of a liquid sample based on the analytical target.

G Sample This compound (Liquid Sample) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Routine Screening Cryo In Situ Cryo-Crystallization Sample->Cryo Absolute Regiochemistry GCMS GC-MS Analysis Sample->GCMS Volatile Analysis Result1 Probable Regioisomer NMR->Result1 Indirect Connectivity SCXRD SCXRD Analysis Cryo->SCXRD T < 150K Result2 Unambiguous Structure SCXRD->Result2 3D Spatial Map Result3 Molecular Weight Confirmed GCMS->Result3 Mass & Fragmentation

Analytical workflow for structural validation of liquid benzene derivatives.

The Gold Standard: In Situ Cryo-Crystallization & SCXRD

While NMR and GC-MS are highly complementary , SCXRD remains the ultimate arbiter of 3D molecular geometry. Because this compound is a liquid, traditional solvent-evaporation crystallization is impossible. Instead, we must thermodynamically trap the liquid into a crystalline lattice using a programmable cryostream directly on the diffractometer .

Causality of the Method: Why go through the effort of cryo-crystallization? In SCXRD, atoms are identified by their electron density. Chlorine (


) has nearly twice the electron density of Fluorine (

). In the resulting Fourier difference map, the Cl and F atoms appear with drastically different peak heights, making it physically impossible to misassign their relative positions on the benzene ring.
Step-by-Step Protocol
  • Capillary Loading: Draw 2–5 μL of the neat liquid sample into a 0.3 mm thin-walled Lindemann glass capillary. Seal both ends with a micro-flame to prevent evaporation in the dry nitrogen stream.

  • Flash-Cooling (Vitrification): Mount the capillary on the goniometer head. Plunge the temperature rapidly (50 K/min) to 100 K using a nitrogen cryostream. Causality: This rapid cooling bypasses the crystallization window, forming an amorphous glass and preventing the formation of unusable, polycrystalline ice-like domains.

  • Zone-Annealing (Nucleation): Slowly warm the sample (2 K/min) until the glass transition temperature (

    
    ) is breached and microcrystals begin to nucleate. Once a seed forms, cool the system back down at 1 K/min to allow a single crystal to consume the remaining liquid volume.
    
  • Data Collection: Irradiate the stable crystal at 150 K using Cu-Kα radiation (

    
     Å).
    

G Liquid Liquid Phase (298 K) Glass Amorphous Glass (100 K) Liquid->Glass Flash Cool (50 K/min) Nucleation Nucleation Glass->Nucleation Slow Warm (2 K/min) SingleCrystal Single Crystal (150 K) Nucleation->SingleCrystal Anneal & Cool (1 K/min) DataCollection Diffraction Data (Cu-Kα) SingleCrystal->DataCollection Stable Lattice

Thermodynamic pathway for in situ cryo-crystallization of liquid samples.

Self-Validating System: This protocol validates itself during the structural refinement phase. If a researcher incorrectly assigns the Fluorine atom to the Chlorine position in the software, the Anisotropic Displacement Parameters (ADPs) will instantly distort. The software will artificially shrink the F atom's thermal ellipsoid to account for the "missing" electron density, immediately flagging the regiochemical error.

The Orthogonal Approach: Multinuclear NMR Mapping

For routine batch validation where SCXRD is too time-intensive, Multinuclear NMR is the preferred orthogonal technique.

Causality of the Method: In standard ¹H NMR, the cumulative electronic effects of the halogens and the ethyl group create complex, overlapping multiplets. Furthermore, the ¹⁹F nucleus (spin ½) couples strongly with both protons and carbons. By leveraging these exact ¹⁹F heteronuclear couplings, we can mathematically map the distances between the substituents.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) in a 5 mm NMR tube.

  • 1D Acquisition: Acquire standard ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to observe long-range couplings (²J and ³J) between the ethyl protons and the aromatic carbons.

Self-Validating System: The ¹³C-NMR spectrum acts as a self-validating internal ruler. The carbon directly attached to the fluorine (C-F) will exhibit a massive one-bond coupling constant (


 Hz), splitting the carbon signal into a distinct, wide doublet. The adjacent carbons (ortho to the fluorine, including the carbon bearing the ethyl group) will show 

couplings (

Hz). If the ethyl group were incorrectly positioned at the 4-position instead of the 2-position, the carbon bearing the ethyl group would show a much smaller

coupling (

Hz). This mathematical relationship physically guarantees the regiochemical assignment.
Strategic Recommendations for Drug Development Professionals

When validating this compound:

  • Rely on GC-MS only for rapid reaction monitoring and confirming the absence of unhalogenated byproducts.

  • Deploy Multinuclear NMR for routine, high-throughput batch release, relying heavily on

    
     and 
    
    
    
    coupling constants to verify the 1,2,3-substitution pattern.
  • Mandate In Situ Cryo-SCXRD when filing Investigational New Drug (IND) applications or establishing the absolute foundational structure of a new derivative library. The Z-contrast between Chlorine and Fluorine provides an irrefutable, self-validating 3D map that regulatory bodies trust implicitly.

References
  • Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone . MDPI Chemistry.[Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly . Science China Life Sciences.[Link]

Bioisosteric Profiling of the 1-Chloro-2-ethyl-3-fluorobenzene Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Comparison of 1-Chloro-2-ethyl-3-fluorobenzene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The This compound scaffold (CAS 896068-57-8) represents a "privileged" 1,2,3-trisubstituted aromatic motif often utilized in the optimization of kinase inhibitors and agrochemical fungicides. Its unique substitution pattern offers a balance of steric bulk (Ethyl), electronic modulation (Fluorine), and a functionalizable handle (Chlorine).

However, the ethyl group at the C2 position presents a known metabolic liability (benzylic oxidation), while the C1-Chlorine can be a toxicity concern or a handle for further diversification.[1] This guide objectively compares this scaffold against its primary bioisosteric alternatives, focusing on metabolic stability, physicochemical properties (LogP/TPSA), and synthetic accessibility.[1]

The Scaffold Analysis: Baseline Properties

Before evaluating alternatives, we must establish the baseline performance of the parent scaffold.

PropertyValue (Approx)Impact on Drug Design
Molecular Weight 158.60 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1]
ClogP ~3.4Highly lipophilic. Risk of non-specific binding if not balanced.
Electronic Effect

The F and Cl withdraw electrons, deactivating the ring toward oxidation but activating it for nucleophilic attack (SNAr) if an EWG is added para.[1]
Metabolic Hotspot C2-EthylHigh Risk. The benzylic methylene is prone to CYP450-mediated hydroxylation.
Bioisosteric Strategies & Comparative Data

We compare the parent molecule against three distinct derivative classes designed to solve specific medicinal chemistry problems: Metabolic Stability , Electronic Tuning , and Conformational Restriction .[1]

Strategy A: The "Ethyl-to-Cyclopropyl" Switch (Metabolic Stability)

Objective: Eliminate the metabolic liability of the ethyl group while maintaining steric fill.

Comparison:

  • Parent: 1-Chloro-2-ethyl -3-fluorobenzene[2][3][4][5]

  • Bioisostere: 1-Chloro-2-cyclopropyl -3-fluorobenzene

Mechanism: The ethyl group is flexible and possesses a benzylic hydrogen susceptible to abstraction. The cyclopropyl group is a classic bioisostere that:

  • Increases Metabolic Stability: The C-H bonds in cyclopropane have higher dissociation energy (

    
     character) compared to acyclic alkanes, resisting CYP450 oxidation.[1]
    
  • Rigidification: Reduces the entropic penalty of binding by locking the conformation.

  • Sigma Hole Effect: The cyclopropyl ring can engage in unique "edge-to-face"

    
    -interactions.
    
FeatureEthyl Derivative (Parent)Cyclopropyl Derivative (Alternative)Verdict
Metabolic Stability Low (

min in microsomes)
High (

min)
Cyclopropyl Wins for oral bioavailability.[1]
Lipophilicity (LogP) High (3.4)Moderate (3.1)Cyclopropyl Wins (Slightly lower LogP).
Rotatable Bonds 10Cyclopropyl Wins (Rigidity).
Strategy B: The "Chloro-to-Trifluoromethyl" Hop (Electronic/Steric)

Objective: Increase metabolic robustness and alter the electrostatic potential without changing the reaction vector.

Comparison:

  • Parent: 1-Chloro -2-ethyl-3-fluorobenzene[2][3][4][5]

  • Bioisostere: 1-Trifluoromethyl -2-ethyl-3-fluorobenzene

Mechanism: The


 group is a "pseudo-halogen" but with significantly larger steric volume (Van der Waals volume: Cl = 22 ų, 

= 42 ų).[1]
  • Pros:

    
     is chemically inert and prevents oxidative metabolism at the C1 position.
    
  • Cons: Significantly increases lipophilicity (

    
    LogP 
    
    
    
    +0.6), which may decrease solubility.[1]
Strategy C: The "Fluoro-to-Hydrogen" Deletion (Scaffold Simplification)

Objective: Determine if the fluorine is essential for potency or if it is merely a metabolic blocker.

Comparison:

  • Parent: 1-Chloro-2-ethyl-3-fluoro benzene[2][3][4][5]

  • Alternative: 1-Chloro-2-ethylbenzene[1]

Analysis: The C3-Fluorine often serves to block metabolism at the position ortho to the alkyl group. Removing it (replacing with H) often leads to rapid ring oxidation. However, if the fluorine is participating in a specific H-bond with the protein target, its removal will abolish activity. Recommendation: Use the H-analog only as a negative control in SAR studies.

Decision Logic & SAR Workflow

The following diagram illustrates the decision tree for optimizing this scaffold based on assay results.

SAR_Logic Parent Parent Scaffold: This compound Assay Microsomal Stability Assay Parent->Assay Result_Low High Clearance (Metabolically Unstable) Assay->Result_Low t1/2 < 30 min Result_High Low Clearance (Stable) Assay->Result_High t1/2 > 60 min Strategy_A Strategy A: Replace Ethyl with Cyclopropyl Result_Low->Strategy_A Primary Fix Strategy_B Strategy B: Replace Cl with CF3 Result_High->Strategy_B Optimize Potency Strategy_C Strategy C: Check Potency (F -> H) Result_High->Strategy_C Simplify Structure Strategy_A->Assay Retest Next_Step Advance to PK Study Strategy_B->Next_Step

Figure 1: SAR Decision Tree for optimizing the 1,2,3-trisubstituted benzene scaffold.

Experimental Protocols

To validate these bioisosteric replacements, the following synthetic and analytical protocols are recommended.

Protocol A: Synthesis of the Cyclopropyl Bioisostere

Rationale: Direct alkylation of the benzene ring is difficult due to the 1,2,3-crowding.[1] A Suzuki-Miyaura coupling approach is preferred.

  • Starting Material: 2-Bromo-6-fluorochlorobenzene.

  • Reagents: Cyclopropylboronic acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Degas the solvent mixture with argon for 15 minutes.

    • Add reagents to a sealed tube.

    • Heat to 100°C for 12 hours.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).

  • Validation: Confirm structure via

    
    -NMR (Look for cyclopropyl multiplets at 
    
    
    
    0.6–1.0 ppm).
Protocol B: Microsomal Stability Assay (Validation of Bioisostere)
  • Preparation: Prepare 10 mM stock of Parent and Cyclopropyl derivative in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).
    
  • Initiation: Add NADPH (1 mM) to start the reaction at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
Synthesis Workflow Diagram

Synthesis_Path SM 2-Bromo-6-fluorochlorobenzene (Precursor) Step1 Suzuki Coupling (Cyclopropylboronic acid) SM->Step1 Step2 Lithiation/Trapping (n-BuLi, then EtI) SM->Step2 Alternative Route Product1 1-Chloro-2-cyclopropyl-3-fluorobenzene (Stable Bioisostere) Step1->Product1 Product2 This compound (Parent Scaffold) Step2->Product2

Figure 2: Divergent synthesis of the parent scaffold and its cyclopropyl bioisostere from a common precursor.[1]

References
  • Meanwell, N. A. (2011).[1][6] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]

  • BenchChem. (2024). "this compound Product Entry & Properties." BenchChem Database. Link

  • Patani, G. A., & LaVoie, E. J. (1996).[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176.[1] Link[1]

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry." Academic Press. (General reference for physicochemical properties of bioisosteres).

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated aromatic compounds, the accuracy and reliability of analytical data are paramount. 1-Chloro-2-ethyl-3-fluorobenzene, a key intermediate in the development of novel pharmaceuticals and materials, demands precise quantification and impurity profiling. This guide provides an in-depth comparison of reference standards and validated analytical methodologies to ensure the integrity of your results.

The Critical Role of High-Purity Reference Standards

The foundation of any analytical measurement is a well-characterized reference standard. For this compound, the choice of reference material directly impacts the validity of quantitative and qualitative data. A high-purity, certified reference material (CRM) provides traceability and confidence in the generated results. When selecting a reference standard, it is crucial to consider the following:

  • Purity: The certified purity value and the methods used for its determination are of utmost importance. A higher purity minimizes the contribution of impurities to the analytical signal, leading to more accurate quantification.

  • Uncertainty: The uncertainty associated with the certified purity value reflects the confidence in the measurement. A smaller uncertainty indicates a more reliable standard.

  • Certification: A Certificate of Analysis (CoA) from an accredited body ensures that the material has been rigorously tested and its properties are traceable to recognized standards.[1]

  • Homogeneity and Stability: The reference material should be homogenous to ensure that each aliquot is representative of the entire batch, and it should be stable over its shelf life to guarantee consistent performance.

While a specific, commercially available certified reference material for this compound with a detailed public CoA is not readily found, several suppliers offer the compound as a research-grade chemical. For critical applications, it is imperative to either purchase from a vendor who can provide a comprehensive CoA or to independently verify the purity of the material.

Table 1: Comparison of Key Characteristics for Reference Standard Selection

FeatureCertified Reference Material (CRM)Research-Grade ChemicalRationale for Preference in Regulated Analysis
Purity Assessment Comprehensive, using multiple orthogonal methods (e.g., qNMR, GC-FID, DSC).[2]Often determined by a single method (e.g., GC purity).Orthogonal methods provide a more accurate and reliable purity value by minimizing method-specific biases.
Certified Value & Uncertainty Provided with a stated uncertainty budget.Typically, a purity value is given without a formal uncertainty statement.The uncertainty value is crucial for calculating the overall uncertainty of the analytical result, a key requirement in regulated environments.
Traceability Traceable to national or international standards (e.g., NIST, WHO).[1]Traceability is often not established or documented.Traceability ensures the comparability of results across different laboratories and over time.
Certificate of Analysis (CoA) Detailed CoA with information on characterization methods, homogeneity, stability, and handling.Basic CoA with limited information.A comprehensive CoA provides the necessary documentation for quality assurance and regulatory submissions.

For the purpose of this guide, we will outline a protocol for the qualification of a commercially available research-grade this compound to be used as an in-house reference standard.

Analytical Methodologies for this compound

The analysis of halogenated aromatic compounds like this compound is typically performed using gas chromatography (GC) due to their volatility. For enhanced selectivity and sensitivity, mass spectrometry (MS) is the detector of choice. High-performance liquid chromatography (HPLC) with UV detection can also be employed, particularly for non-volatile impurities or when derivatization is used to enhance detection.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS offers excellent separation efficiency and provides structural information, making it the preferred method for both identification and quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh and dissolve sample in appropriate solvent InternalStandard Add Internal Standard to all samples and standards Sample->InternalStandard Standard Prepare calibration standards from Reference Material Standard->InternalStandard Injection Inject into GC-MS system InternalStandard->Injection Separation Separation on a suitable GC column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Integration Peak integration and identification Detection->Integration Calibration Generate calibration curve Integration->Calibration Quantification Quantify analyte concentration Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

This protocol is a robust starting point for the analysis of this compound and can be validated for specific applications.

1. Preparation of Solutions:

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard, such as 1,4-Dichlorobenzene-d4, in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the reference standard stock solution with methanol to concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in methanol to achieve a theoretical concentration within the calibration range, and spike with the internal standard to a final concentration of 10 µg/mL.

2. GC-MS Instrumental Conditions:

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent performance and reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Column Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm[3][4]A mid-polarity column suitable for the separation of halogenated volatile organic compounds.[3][4]
Inlet Temperature 250 °CEnsures efficient volatilization of the analyte.
Injection Volume 1 µL, Split ratio 20:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 minProvides good separation of the analyte from potential impurities.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Quadrupole Temp. 150 °CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for volatile organic compounds.
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and impurity profiling. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan allows for the identification of unknown impurities, while SIM mode provides higher sensitivity for quantification.
SIM Ions m/z 158 (Quantifier), 123, 143 (Qualifiers) for this compound. m/z 152 (Quantifier), 115, 150 (Qualifiers) for 1,4-Dichlorobenzene-d4 (IS).These ions are characteristic fragments of the respective molecules and provide specificity for quantification.

3. Data Analysis and System Suitability:

  • System Suitability: Before sample analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area ratio of the analyte to the internal standard should be less than 5%.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantification: Determine the concentration of this compound in the sample solution using the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC-MS is the preferred method, HPLC-UV can be a viable alternative, especially for analyzing potential non-volatile impurities or for laboratories without access to GC-MS. A key consideration for HPLC analysis of this compound is its relatively weak UV chromophore.[5] Analysis at lower wavelengths (e.g., 210-220 nm) is necessary to achieve adequate sensitivity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh and dissolve sample in mobile phase Injection Inject into HPLC system Sample->Injection Standard Prepare calibration standards from Reference Material Standard->Injection Separation Separation on a C18 column Injection->Separation Detection Detection by UV detector Separation->Detection Integration Peak integration and identification Detection->Integration Calibration Generate calibration curve (External Standard) Integration->Calibration Quantification Quantify analyte concentration Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

1. Preparation of Solutions:

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the reference standard stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

2. HPLC-UV Instrumental Conditions:

Table 3: Recommended HPLC-UV Parameters

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and robust system for routine analysis.
Column Zorbax SB-C18, 4.6 x 150 mm, 3.5 µmA C18 column provides good retention and separation for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)[6]A common reversed-phase mobile phase for the analysis of moderately polar compounds.
Flow Rate 1.0 mL/minProvides optimal separation efficiency for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Detection Wavelength 220 nmProvides reasonable sensitivity for the analyte.

3. Data Analysis and System Suitability:

  • System Suitability: Inject a mid-level calibration standard five times. The RSD of the peak area should be less than 2%. The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against its concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantification: Determine the concentration of this compound in the sample solution using the external standard method.

Comparison of Analytical Method Performance

Table 4: Performance Comparison of GC-MS and HPLC-UV Methods

ParameterGC-MSHPLC-UVJustification
Selectivity Very HighModerateMass spectrometric detection provides significantly higher selectivity than UV detection, allowing for the differentiation of co-eluting compounds with different mass spectra.
Sensitivity (LOD/LOQ) Low ng/mL to pg/mLLow µg/mLGC-MS, especially in SIM mode, is inherently more sensitive than HPLC-UV for volatile compounds.
Analysis Time ~15-20 minutes~10-15 minutesBoth methods offer relatively fast analysis times.
Robustness HighHighBoth techniques are well-established and robust when properly maintained.
Information Content High (retention time and mass spectrum)Moderate (retention time and UV spectrum)The mass spectrum provides valuable structural information for impurity identification.
Recommendation Preferred Method: For trace-level quantification, impurity profiling, and definitive identification.Alternative Method: Suitable for routine purity checks and assay when high sensitivity is not required.GC-MS provides more comprehensive and reliable data for the analysis of this compound.

Conclusion and Recommendations

For the accurate and reliable analysis of this compound, the use of a well-characterized reference standard is non-negotiable. While a certified reference material is ideal, a thoroughly qualified in-house standard can be used if its purity is rigorously assessed using orthogonal methods.

The recommended analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its superior selectivity, sensitivity, and the structural information it provides. The outlined GC-MS method using a mid-polarity column such as the Agilent J&W DB-624 Ultra Inert provides a robust starting point for method development and validation. For routine quality control where high sensitivity is not a primary concern, HPLC-UV can serve as a viable alternative.

By adhering to the principles of using high-quality reference standards and employing validated, robust analytical methods, researchers, scientists, and drug development professionals can ensure the integrity and accuracy of their data, ultimately contributing to the development of safe and effective products.

References

  • Assessment of the chemical and enantiomeric purity of organic reference m
  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. ([Link])

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023, August 10). (URL not provided)
  • How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? (2014, June 3). ResearchGate. ([Link])

  • GBC Scientific Equipment. (n.d.).
  • Agilent Technologies. (2012, June 4). Agilent J&W DB-624UI and DB-Select 624UI for <467> GC columns. (URL not provided)
  • Chrom Tech. (n.d.). Agilent DB-624 GC Column. ([Link])

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. ([Link])

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. (URL not provided)
  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. ([Link])

  • The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. (URL not provided)
  • Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. ([Link])

  • GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. ([Link])

  • Periodica Polytechnica. (2023, June 12). Comparison of 624-type Capillary Columns: "Equivalent Columns" Deviation in the Quantitative Analysis. ([Link])

  • European Union Reference Laboratory for Pesticides. (2014, March 27). Analysis of Fumigants in Cereals and Dry Fruits Applying GC-MS/MS. ([Link])

  • CRM LABSTANDARD. (n.d.). 1-Chloro-2-fluorobenzene. ([Link])

  • Agilent Technologies. (n.d.). Recommended GC Columns for USP Phase Classification. ([Link])

  • PubMed. (2010, February 15). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. ([Link])

  • ResearchGate. (n.d.). The GC chromatogram of chlorobenzenes standards. ([Link])

  • ResearchGate. (2018, May 30). (PDF) Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. ([Link])

  • PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene. ([Link])

  • PubChem. (n.d.). 1-Chloro-2-fluorobenzene. ([Link])

  • Journal of Chemical and Biological and Physical Sciences. (2025, May 1). Development and Validation of A HPLC-UV Method for Simultaneous Determination of Aromatic Fungicide Residues in Red Chilli Followed by. (URL not provided)
  • Longdom Publishing. (2021, February 23). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. ([Link])

Sources

Technical Guide: Structural Differentiation of 1-Chloro-2-ethyl-3-fluorobenzene

[1]

Executive Summary

This compound (CAS: 896068-57-8) represents a challenging class of 1,2,3-trisubstituted benzenes .[1] In pharmaceutical and agrochemical synthesis, this scaffold is often used to introduce metabolic stability (via fluorine) and lipophilicity (via the ethyl group) while retaining a chlorination handle for cross-coupling.

The primary analytical challenge lies in distinguishing this "crowded wedge" isomer—where the ethyl group is sterically compressed between chlorine and fluorine—from its regioisomers, particularly 1-chloro-4-ethyl-2-fluorobenzene and 1-chloro-2-ethyl-4-fluorobenzene , which often co-elute in standard syntheses.[1] This guide outlines a self-validating analytical workflow to unambiguously identify the target molecule using NMR coupling constants (

The Isomer Landscape

Before analysis, one must define the likely contaminants. In Electrophilic Aromatic Substitution (EAS) routes (e.g., chlorination of 1-ethyl-2-fluorobenzene), the directing effects of the ethyl (activating, ortho/para) and fluoro (deactivating, ortho/para) groups create a mixture of isomers.

CompoundSubstitution PatternKey Structural FeaturePredicted Polarity (Dipole)
Target (A) 1,2,3-trisubstituted Ethyl "wedged" between Cl and F.Low (Symmetric cancellation)
Isomer (B) 1,2,4-trisubstitutedEthyl and F are para or meta.[1]Medium
Isomer (C) 1,3,5-trisubstitutedSubstituents are spaced out.[1]Low
Isomer (D) 1,4,2-trisubstitutedCl and Ethyl are para.[1]High

Spectroscopic Differentiation Strategy

A. Nuclear Magnetic Resonance ( H NMR)

The definitive identification of the 1,2,3-substitution pattern relies on the Spin-Spin Coupling (


)
  • The Target (1-Cl, 2-Et, 3-F):

    • Proton Arrangement: The three protons are adjacent (positions 4, 5, and 6).

    • H4 (Ortho to F): Appears as a multiplet (dt or ddd) due to strong

      
      F coupling (
      
      
      Hz) and ortho H-H coupling (
      
      
      Hz).[1]
    • H5 (Meta to F): Appears as a triplet of doublets (td). It couples to H4 and H6 (

      
       Hz) and weakly to F (
      
      
      Hz).[1]
    • H6 (Para to F): Appears as a doublet (d) or doublet of doublets (dd). It couples strongly to H5 (

      
       Hz) but has negligible coupling to F (
      
      
      Hz).[1]
    • Diagnostic Signal: Look for two large ortho couplings (H4-H5 and H5-H6).[1] If you see a singlet or a meta-coupled doublet (

      
       Hz), you have an isomer.[1]
      
B. F NMR

Fluorine NMR is highly sensitive to the local electronic environment.[2]

  • Target: The fluorine is ortho to the ethyl group. The steric compression typically results in a downfield shift (deshielding) compared to isomers where the fluorine is adjacent to a proton.

  • Validation: If the

    
    F signal shows a clean quartet (coupling to the CH
    
    
    of the ethyl group), this confirms the ortho relationship between F and Ethyl.
C. Mass Spectrometry (GC-MS)

While molecular ions (


  • McLafferty Rearrangement: The target molecule has an ethyl group ortho to a heteroatom (Fluorine). However, the classic McLafferty rearrangement requires a

    
    -hydrogen and a double bond (like C=O). In alkylbenzenes, the benzylic cleavage  is dominant.
    
  • Diagnostic Fragment:

    • Loss of Methyl (

      
      ):  Creates a stabilized benzylic cation.[1]
      
    • Loss of Cl (

      
      ):  Common in all isomers.[1]
      
    • Differentiation: The 1,2,3-isomer often shows a suppressed

      
       (loss of ethyl) peak compared to the 1,4-isomer because the bulky ortho-chloro and ortho-fluoro groups sterically hinder the approach of reactants/radicals, but in EI-MS, they can facilitate specific hydrogen transfers not seen in para-isomers.
      

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for isolating and identifying the target molecule.

GSampleCrude Reaction Mixture(Isomer Mix)GCMSGC-MS Screening(DB-5MS Column)Sample->GCMSCheckMWCheck Molecular Ion(m/z 158/160 3:1)GCMS->CheckMWPrepPrep-HPLC / Flash(Silica, Hexane/EtOAc)CheckMW->PrepConfirmedNMR1H & 19F NMR AnalysisPrep->NMRPatternAnalyze Aromatic Region(6.8 - 7.5 ppm)NMR->PatternTargetTarget Confirmed:1-Cl-2-Et-3-F(3 adj. protons, J~8Hz)Pattern->Target3 Adjacent H's(dd, td, d)Iso1Isomer: 1,2,4-Subst.(1 isolated proton)Pattern->Iso11 Singlet + 2 DoubletsIso2Isomer: 1,3,5-Subst.(3 isolated protons)Pattern->Iso22 Doublets (J~2Hz)

Caption: Analytical logic flow for the isolation and structural confirmation of this compound.

Experimental Protocols

Protocol A: High-Resolution GC-MS Profiling

Purpose: To separate isomers based on boiling point and polarity differences.[1]

  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: ZB-5MS or DB-5MS (30 m

    
     0.25 mm 
    
    
    0.25
    
    
    m). Standard non-polar phases are preferred to separate based on boiling point (London dispersion forces).[1]
  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 150°C (Critical region for isomer separation).[1]

    • Ramp 25°C/min to 300°C.

  • Detection: EI Source (70 eV), Scan range 40–350 amu.

  • Data Analysis: Look for the molecular ion cluster at

    
     158. The target typically elutes between the des-ethyl impurity and the 1,4-diethyl byproduct. Note the retention time relative to a standard (e.g., 1,2-dichlorobenzene).
    
Protocol B: NMR Structural Validation

Purpose: To confirm the 1,2,3-substitution pattern.

  • Sample Prep: Dissolve ~10 mg of purified oil in 0.6 mL CDCl

    
     . (DMSO-
    
    
    can be used if peaks overlap, but CDCl
    
    
    is standard for non-polar aromatics).[1]
  • Acquisition:

    • 
      H NMR: Minimum 16 scans.[1] Spectral width -2 to 14 ppm.[1]
      
    • 
      F NMR: Minimum 64 scans.[1] Uncoupled (to see singlet) and Coupled (to see proton splitting) if possible.[1]
      
  • Analysis Steps:

    • Step 1: Integrate the aliphatic region. Confirm Ethyl group (Triplet ~1.2 ppm, Quartet ~2.7 ppm). Integral ratio should be 3:2.

    • Step 2: Integrate Aromatic region (6.9–7.4 ppm).[1] Integral should be 3H.[1]

    • Step 3: Calculate Coupling Constants (

      
      ).
      
      • Identify the signal with the largest width (H4). Measure the splitting.[3][4][5] If

        
         Hz (H-F) and 
        
        
        Hz (H-H), it confirms the proton is adjacent to F and another H.

Comparative Data Summary

The following table summarizes the expected observables for the target versus its most common isomer.

FeatureTarget: 1-Cl-2-Et-3-F-benzene Isomer: 1-Cl-4-Et-2-F-benzene
Symmetry Asymmetric (

)
Asymmetric (

)

H NMR Pattern
ABC System (3 adjacent) All

Hz.[1]
ABX System One isolated proton (H3) with small

.

F Shift
-110 to -120 ppm (Deshielded by ortho-ethyl)-115 to -125 ppm (Less steric bulk)
GC Elution IntermediateTypically later (Para-isomers often have higher BP due to symmetry/packing).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][6] (Authoritative text on coupling constants and NMR patterns).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). [Link] (Source for general fragmentation patterns of alkyl-halobenzenes).[1]

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] [Link] (Reference for calculating ABC spin systems).

  • PubChem. Compound Summary: this compound. [Link] (General physical property data).[1]

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzenes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzenoid compounds, a common scaffold in numerous therapeutic agents. Moving beyond simplistic explanations, we will delve into the nuanced physicochemical principles that govern these differences, supported by experimental data and detailed protocols for in-vitro assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to enhance the pharmacokinetic profiles of their candidate molecules.

The Rationale for Fluorination in Drug Design: Beyond the Carbon-Fluorine Bond Strength

A common yet incomplete explanation for the enhanced metabolic stability of fluorinated compounds is the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[1][2] While the C-F bond is indeed robust, this reasoning overlooks the intricate mechanisms of drug metabolism, particularly the role of cytochrome P450 (CYP) enzymes.[2][3]

The primary driver behind the increased metabolic stability of fluorinated benzenes lies in the profound electronic perturbations that fluorine imparts on the aromatic ring. As the most electronegative element, fluorine's strong inductive effect withdraws electron density from the benzene ring.[4][5] This has a critical impact on the molecule's Highest Occupied Molecular Orbital (HOMO) energy. A lower HOMO energy makes the aromatic ring less susceptible to electrophilic attack by the highly reactive iron-oxo species (Compound I) at the active site of CYP enzymes, which is the rate-limiting step in aromatic hydroxylation.[2][3]

Therefore, the decision to fluorinate a benzene ring should be guided by an understanding of its effect on the electronic properties of the molecule, rather than solely relying on the concept of bond strength.

Mechanistic Insights into the Metabolic Fates of Benzene and Fluorinated Benzenes

The metabolic pathways of benzene and its fluorinated counterparts are primarily governed by CYP-mediated oxidation. Understanding these pathways is crucial for predicting and mitigating potential metabolic liabilities.

The Metabolic Pathway of Benzene

The metabolism of benzene is initiated by CYP enzymes, predominantly CYP2E1, to form benzene oxide, which exists in equilibrium with its tautomer, oxepin.[6] Benzene oxide is a key intermediate that can undergo several transformations:

  • Spontaneous rearrangement to phenol, the major metabolite.

  • Enzymatic hydration by epoxide hydrolase to form benzene dihydrodiol.

  • Conjugation with glutathione (GSH) , a detoxification pathway.

Phenol can be further oxidized to hydroquinone, which can then be oxidized to the reactive and toxic metabolite, 1,4-benzoquinone.[7][8]

Benzene Benzene Benzene_Oxide Benzene Oxide Benzene->Benzene_Oxide CYP2E1 Phenol Phenol Benzene_Oxide->Phenol Spontaneous Rearrangement Hydroquinone Hydroquinone Phenol->Hydroquinone CYP2E1 Benzoquinone 1,4-Benzoquinone (Reactive Metabolite) Hydroquinone->Benzoquinone Oxidation

Metabolic activation of benzene by CYP450 enzymes.

The Metabolic Pathway of Fluorinated Benzenes and the "NIH Shift"

The metabolism of fluorinated benzenes also proceeds via CYP-mediated oxidation, but with some key differences. The presence of fluorine can influence the regioselectivity of hydroxylation and can lead to a phenomenon known as the "NIH shift".[4][9][10]

The NIH shift is the intramolecular migration of a substituent (in this case, fluorine) during aromatic hydroxylation.[10] This occurs via an arene oxide intermediate. While the NIH shift is a possibility, the extent of its occurrence with fluorine is often minor in vivo.[4][9] More commonly, the fluorine atom directs hydroxylation to other positions on the ring or, if hydroxylation occurs at the fluorinated carbon, can lead to the elimination of hydrogen fluoride and the formation of a quinone-like metabolite.

Crucially, the electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidation, slowing down the overall rate of metabolism and increasing the compound's half-life.[11]

Fluorobenzene Fluorobenzene Arene_Oxide Arene Oxide Intermediate Fluorobenzene->Arene_Oxide CYP450 Fluorophenol Fluorophenol Arene_Oxide->Fluorophenol Major Pathway NIH_Shift_Product NIH Shift Product (e.g., 3-Fluorophenol from 4-Fluorotoluene oxidation) Arene_Oxide->NIH_Shift_Product Minor Pathway (NIH Shift) Quinone_Metabolite Quinone-like Metabolite (potential for reactivity) Arene_Oxide->Quinone_Metabolite Alternative Pathway

Potential metabolic pathways of fluorinated benzenes.

Data Presentation: Comparative Metabolic Stability

The true impact of fluorination on metabolic stability is best illustrated through comparative data from in vitro studies. The following tables showcase data from published case studies, comparing key metabolic parameters of fluorinated compounds with their non-fluorinated analogues.

Case Study 1: Ezetimibe vs. SCH 48461

Ezetimibe is a cholesterol absorption inhibitor that was developed from its non-fluorinated precursor, SCH 48461.[4] The introduction of two p-fluorophenyl groups in ezetimibe was a key strategy to block metabolic soft spots and enhance its in vivo potency.[4][12]

CompoundStructureKey Metabolic ParametersReference
SCH 48461 Non-fluorinated precursorSusceptible to metabolic attack at four primary sites via demethylation, hydroxylation, and oxidation.[4]
Ezetimibe Fluorinated analogueThe p-fluoro substituents block sites of metabolic oxidation, leading to improved metabolic stability and a 50-fold increase in in-vivo efficacy.[4][12][13]
Case Study 2: Celecoxib and its Fluorinated Analogue, Mavacoxib

Celecoxib is a selective COX-2 inhibitor that undergoes metabolism primarily at the methyl group of the p-tolyl moiety.[14] Mavacoxib, a veterinary COX-2 inhibitor, is a structural analogue of celecoxib where the metabolically labile methyl group is replaced with a more stable fluoro substituent.[2]

CompoundStructureIn Vivo Elimination Half-Life (Cockatiels)Reference
Celecoxib Contains a metabolically labile methyl group0.88 hours[2]
Mavacoxib Fluorinated analogue135 hours[2]
Case Study 3: Dabrafenib

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of novel compounds, in vitro assays using liver-derived systems are indispensable. The following are detailed, step-by-step protocols for two of the most common assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a high-throughput method to assess the intrinsic clearance of a compound primarily by Phase I enzymes, particularly cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Negative control (vehicle, e.g., DMSO)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

  • Incubator with shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Prep_Microsomes Prepare microsome suspension in phosphate buffer Pre_Incubate Pre-incubate microsomes and test compound at 37°C Prep_Microsomes->Pre_Incubate Prep_Compound Prepare test compound working solution Prep_Compound->Pre_Incubate Prep_NADPH Prepare NADPH regenerating system Start_Reaction Initiate reaction by adding NADPH regenerating system Prep_NADPH->Start_Reaction Pre_Incubate->Start_Reaction Incubate Incubate at 37°C with shaking Start_Reaction->Incubate Time_Points Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench reaction with ice-cold acetonitrile + internal standard Time_Points->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % remaining, t½, and CLint Analyze->Calculate

Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsome suspension and the test compound working solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well (except for the negative control wells, where buffer is added).

  • Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold quenching solution. The "0" time point sample is taken immediately after the addition of the NADPH system.

  • Sample Processing and Analysis:

    • After the final time point, vortex the collection plate and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).

Causality Behind Experimental Choices:

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system is used to maintain a sufficient concentration of NADPH throughout the incubation period.

  • Quenching with Acetonitrile: Ice-cold acetonitrile serves to stop the enzymatic reaction by precipitating the microsomal proteins and also helps in the extraction of the analyte for analysis.

  • Internal Standard: An internal standard is used in the LC-MS/MS analysis to correct for variations in sample processing and instrument response, ensuring accurate quantification.

In Vitro Metabolic Stability Assay Using Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their respective cofactors.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive and negative controls

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plate

  • Incubator with shaker (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Thaw_Hepatocytes Thaw and prepare hepatocyte suspension in culture medium Add_Cells_Compound Add hepatocyte suspension and test compound to 96-well plate Thaw_Hepatocytes->Add_Cells_Compound Prep_Compound Prepare test compound working solution Prep_Compound->Add_Cells_Compound Incubate Incubate at 37°C, 5% CO₂ with shaking Add_Cells_Compound->Incubate Time_Points Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench reaction with ice-cold acetonitrile + internal standard Time_Points->Quench Centrifuge Centrifuge to pellet cell debris Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % remaining, t½, and CLint Analyze->Calculate

Workflow for the in vitro hepatocyte stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed culture medium and centrifuge to remove cryoprotectant.

    • Resuspend the hepatocyte pellet in fresh culture medium and determine cell viability and concentration. Adjust the cell density as required (e.g., 1 x 10⁶ cells/mL).

    • Prepare the test compound working solution in culture medium.

  • Incubation:

    • Add the hepatocyte suspension and the test compound working solution to the wells of a 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ and gentle shaking.

  • Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a collection plate containing ice-cold quenching solution.

  • Sample Processing and Analysis:

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release intracellular compound.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes per well.

Causality Behind Experimental Choices:

  • Intact Hepatocytes: Using whole cells provides a more physiologically relevant model as it includes both Phase I and Phase II enzymes, as well as cellular uptake and efflux transporters.

  • CO₂ Incubator: The 5% CO₂ atmosphere is necessary to maintain the pH of the bicarbonate-buffered culture medium, which is essential for cell viability.

  • Cell Lysis: This step ensures that both the extracellular and intracellular concentrations of the parent compound are measured, providing a more accurate assessment of its depletion.

Concluding Remarks for the Practicing Scientist

The strategic incorporation of fluorine into benzene-containing drug candidates is a powerful and well-established approach to enhance metabolic stability. This guide has elucidated that the underlying principle for this enhanced stability is not merely the strength of the C-F bond but rather the profound electronic influence of fluorine on the aromatic system, which deactivates it towards CYP-mediated oxidation.

The provided case studies of ezetimibe and mavacoxib offer compelling evidence of the dramatic improvements in pharmacokinetic profiles that can be achieved through rational fluorination. The detailed experimental protocols for in vitro metabolic stability assays serve as a practical resource for researchers to generate robust and reliable data to guide their drug design efforts.

As a senior application scientist, I encourage my fellow researchers to move beyond historical heuristics and embrace a mechanistically informed approach to drug design. By understanding the interplay between a compound's electronic properties and the catalytic mechanisms of metabolic enzymes, we can more effectively design the next generation of safer and more efficacious medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Denton, C. G., et al. (2013). Metabolism and disposition of oral dabrafenib in cancer patients: proposed participation of aryl nitrogen in carbon-carbon bond cleavage via decarboxylation following enzymatic oxidation. Drug Metabolism and Disposition, 41(12), 2034-2043.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(20), 14835-14867.
  • Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of medicinal chemistry, 47(1), 1-9.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Snyder, R., & Hedli, C. C. (1996). An overview of benzene metabolism. Environmental health perspectives, 104(Suppl 6), 1165.
  • Rietjens, I. M., et al. (1998). Occurrence of the NIH shift upon the cytochrome P450-catalyzed in vivo and in vitro aromatic ring hydroxylation of fluorobenzenes. Chemical research in toxicology, 11(4), 347-354.
  • Valentine, J. L., Lee, S. S., Seaton, M. J., Asgharian, B., & Farris, G. (1996). Reduction of benzene metabolism and toxicity in mice by toluene. Toxicology and applied pharmacology, 141(1), 225-231.
  • Johnson, R., & Bear, J. (2018). Fluorination doubles JAK inhibitor half-life in vivo. Molecular pharmacology, 94(3), 642-650.
  • van de Kerkhof, E. G., de Graaf, I. A., & Groothuis, G. M. (2007). In vitro methods to study drug metabolism in gut and liver. Current drug metabolism, 8(7), 658-675.
  • Gill, H., & Wasan, K. M. (2005). The role of fluorine in drug design and development. Current topics in medicinal chemistry, 5(1), 13-26.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Paulson, S. K., et al. (1999). Metabolism and disposition of celecoxib, a new cyclooxygenase-2 inhibitor, in the rat. Drug Metabolism and Disposition, 27(10), 1133-1141.
  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Rosen, G. M., & Rauckman, E. J. (1981). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Drug metabolism reviews, 12(1), 1-19.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999, December 14). Celebrex Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Kosoglou, T., et al. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical pharmacokinetics, 44(5), 467-494.
  • Puszkiel, A., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Clinical pharmacokinetics, 58(4), 451-467.
  • Guroff, G., et al. (1967). The NIH shift and its implications for the mechanism of biological hydroxylation. Archives of biochemistry and biophysics, 120(2), 515-520.
  • Lawrence, S. K., et al. (2014). The metabolic drug-drug interaction profile of dabrafenib: in vitro investigations and quantitative extrapolation of the P450-mediated DDI risk. Drug metabolism and disposition, 42(1), 108-117.
  • Balakirouchenane, D., et al. (2021). Impact of metabolic enzyme activity variability on dabrafenib disposition. Frontiers in Pharmacology, 12, 709681.
  • van der Meer, M., et al. (2017). Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus). PloS one, 12(9), e0185237.
  • van Heek, M., et al. (2003). Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats. British journal of pharmacology, 138(8), 1459-1467.
  • Diva-Portal.org. (n.d.). Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. Retrieved from [Link]

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  • MedlinePlus. (n.d.). Benzene. Retrieved from [Link]

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Comparative Guide: Spectroscopic Identification of Trace Impurities in 1-Chloro-2-ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Mechanistic Challenge

In the synthesis and quality control of complex halogenated pharmaceutical intermediates like 1-Chloro-2-ethyl-3-fluorobenzene , identifying trace impurities is a critical regulatory requirement. The most persistent and problematic impurities in these matrices are positional isomers (e.g., 1-chloro-4-ethyl-3-fluorobenzene or 2-chloro-1-ethyl-3-fluorobenzene).

From an application scientist's perspective, standard analytical workflows often fail here due to a specific mechanistic limitation: Electron Ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS) . At 70 eV, EI imparts excessive internal energy to the halogenated aromatic ring. This triggers rapid intramolecular rearrangements—such as halogen radical migration or the formation of indistinguishable tropylium-like ions—prior to fragmentation. Consequently, positional isomers yield virtually identical mass-to-charge (m/z) spectra, rendering GC-MS blind to these structural nuances[1].

To achieve regulatory compliance and true process understanding, we must move beyond MS and employ orthogonal spectroscopic techniques that probe the intact electronic structure of the molecule, such as Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Analytical Workflow & Decision Matrix

When designing a self-validating impurity profiling system, the choice of detector must be dictated by the specific chemical physics of the target analyte. The workflow below illustrates the logic for routing halogenated aromatic samples through the appropriate spectroscopic channels.

G Start This compound Sample Matrix GC High-Resolution GC Separation Start->GC NMR qNMR / LC-NMR Analysis Start->NMR Isomers Co-eluting Positional Isomer Impurities GC->Isomers MS GC-MS (EI) Detection Isomers->MS VUV GC-VUV Detection Isomers->VUV MS_Result Identical Spectra (Ambiguous ID) MS->MS_Result VUV_Result Distinct Absorbance (Clear Isomer ID) VUV->VUV_Result NMR_Result Structural Elucidation (Low Trace Sensitivity) NMR->NMR_Result

Figure 1: Analytical workflow for differentiating trace positional isomers in halogenated aromatics.

Technology Comparison: GC-MS vs. GC-VUV vs. qNMR

To objectively evaluate the best approach for profiling this compound, we must compare the fundamental causality behind each technique's performance.

  • GC-MS (EI): While offering exceptional sensitivity for volatile organic compounds, it struggles to differentiate constitutional isomers[2]. The high-energy fragmentation erases the spatial relationship between the chloro, fluoro, and ethyl groups[3].

  • GC-VUV: This technique measures absorbance in the 120–240 nm range. The high-energy VUV photons probe ground-state to excited-state electronic transitions (

    
     and 
    
    
    
    )[1]. The exact energy gap of these transitions is exquisitely sensitive to the steric disruption of the aromatic
    
    
    -system caused by the specific ortho/meta/para arrangement of the substituents. Therefore, each isomer yields a unique, highly structured absorbance fingerprint[4].
  • qNMR: Modern NMR provides absolute structural truth and is indispensable for the initial elucidation of unknown degradants[5]. However, its inherent lack of sensitivity makes it unsuitable for routine trace (<0.05%) impurity quantification without time-consuming LC-fractionation[5].

Quantitative Performance Summary
Analytical ParameterGC-MS (EI)GC-VUVqNMR (1H / 19F)
Limit of Detection (LOD) < 1 ppm~10–50 ppm> 1000 ppm (without enrichment)
Isomer Differentiation Poor (Overlapping mass spectra)Excellent (Unique cross-sections)Excellent (Distinct chemical shifts)
Co-elution Resolution Requires distinct m/z ionsMathematical spectral deconvolutionN/A (Bulk mixture analysis)
Structural Elucidation Moderate (Library matching)Low (Requires reference spectra)High (First-principles structure)
Data Processing Extracted Ion ChromatogramsTime Interval Deconvolution (TID)Peak Integration / Multiplet Analysis

Experimental Protocol: A Self-Validating System

To prove the efficacy of VUV over MS for this specific matrix, we employ a self-validating orthogonal workflow. By splitting a single chromatographic run into both MS and VUV detectors simultaneously, we eliminate retention time drift as a variable and isolate the detector's resolving power.

Step 1: Matrix Preparation & Spiking (The Validation Standard)
  • Obtain ultra-pure this compound (>99.9% purity).

  • Synthesize a validation standard by volumetrically spiking the matrix with exactly 0.1% w/w of a known positional isomer (e.g., 1-chloro-4-ethyl-3-fluorobenzene).

  • Causality Check: This known spike serves as the ground truth. If the analytical system cannot mathematically recover exactly 0.1% concentration from a co-eluting peak, the method fails validation.

Step 2: High-Resolution Chromatographic Separation
  • Column: Inject 1 µL of the sample into a non-polar DB-5MS column (30 m x 0.25 mm x 0.25 µm).

  • Thermal Gradient: Employ a shallow ramp to maximize the resolution of closely eluting halogenated isomers: 50°C (hold 1 min), ramp at 5°C/min to 150°C, then 20°C/min to 250°C.

  • Flow Splitting: Route the column effluent through a deactivated microfluidic Y-splitter, directing 50% of the flow to the MS and 50% to the VUV flow cell.

Step 3: Orthogonal Detection Parameters
  • MS Settings: Set the mass spectrometer to scan m/z 50–300 using standard 70 eV electron ionization.

  • VUV Settings: Set the VUV spectrometer to acquire data from 120–240 nm at an acquisition rate of 5 Hz. Maintain the makeup gas (Argon) pressure at 0.25 psi to ensure optimal flow cell clearance[1].

Step 4: Data Deconvolution & Mechanistic Analysis
  • MS Evaluation: Locate the primary peak cluster. Extract the mass spectra across the peak width. You will observe that the NIST library match scores for the leading edge and tailing edge are statistically indistinguishable[3], failing to identify the 0.1% spiked isomer.

  • VUV Deconvolution: Apply Time Interval Deconvolution (TID) software to the VUV data. Because VUV absorbance strictly follows the Beer-Lambert law, the software mathematically separates the overlapping 3D spectral data (time, absorbance, wavelength) into individual analyte contributions[2].

  • Validation: The TID algorithm will isolate the unique

    
     transition signature of the spiked isomer and calculate its relative area. The recovery of the 0.1% spike validates the system's capability to accurately quantify trace isomeric impurities that MS cannot resolve.
    

References

  • The GC-VUV Toolkit - The Analytical Scientist. 4

  • Trace Impurity Identification - Contract Pharma.5

  • GC/VUV: A Novel Tool for the Identification and Quantitation of Gas-Phase Analytes - Labcompare. 1

  • Gas Chromatography - Vacuum Ultraviolet Spectroscopy (GC-VUV) - Encyclopedia.pub. 2

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed / NIH. 3

Sources

Safety Operating Guide

1-Chloro-2-ethyl-3-fluorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Protocol: Disposal and Management of 1-Chloro-2-ethyl-3-fluorobenzene

As a halogenated aromatic compound containing both chlorine and fluorine substituents, this compound requires stringent handling and disposal protocols. In a professional laboratory or drug development setting, the mismanagement of halogenated waste not only poses severe exposure risks to personnel but also violates federal environmental regulations regarding land disposal restrictions[1].

This guide outlines the self-validating standard operating procedures (SOPs) for the safe accumulation, segregation, and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.

The Causality of Halogenated Waste Segregation

In laboratory waste management, organic solvents are strictly bifurcated into halogenated and non-halogenated streams. Understanding the thermodynamic and environmental causality behind this segregation is critical for operational compliance:

  • Incineration Thermodynamics: Non-halogenated solvents (e.g., ethanol, hexane) are often repurposed as fuel additives in industrial kilns due to their clean combustion profiles[2]. Conversely, halogenated compounds like this compound cannot be used for fuel blending. If combusted at standard temperatures, halogenated aromatics can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Cost and Treatment: To prevent the release of toxic byproducts, halogenated waste must undergo specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrofluoric (HF) and hydrochloric (HCl) acid gases[3]. Consequently, the disposal cost for halogenated waste is typically 2 to 3 times higher than non-halogenated waste[2].

  • Contamination Thresholds: A non-halogenated waste carboy is considered "contaminated" and must be reclassified as halogenated if the halogen concentration exceeds just 1,000 parts per million (ppm)[2]. Cross-contamination destroys the recycling viability of the entire container.

Operational Safety and PPE Requirements

This compound is a volatile, toxic, and potentially irritating aromatic liquid. Standard nitrile gloves offer insufficient permeation resistance against many halogenated aromatics.

  • Engineering Controls: All transfers, commingling of waste, and sealing of containers must be performed inside a certified, properly functioning chemical fume hood[4][5].

  • Personal Protective Equipment (PPE): Operators must wear double-gloving with chemical-resistant materials (e.g., Viton® or Silver Shield®), chemical splash goggles, and a fully buttoned flame-resistant lab coat[5][6].

Step-by-Step Disposal Methodology

The following protocol must be executed whenever this compound is introduced into the laboratory waste stream.

Step 1: Container Selection and Preparation Select a UN-approved, chemically compatible waste container (typically high-density polyethylene, HDPE) provided by your EHS department[2][5]. The container must feature a tight-fitting, threaded screw-cap[3]. Never use glass bottles with degraded caps or snap-top lids.

Step 2: Fume Hood Transfer Place the designated "Halogenated Waste" container inside the fume hood. Using a funnel to prevent spills, slowly decant the this compound waste into the container[4].

  • Critical Rule: Never dispose of halogenated solvents down the sink drain or allow them to evaporate in the fume hood as a method of disposal[5].

Step 3: Immediate Labeling By law, the waste container must be labeled the moment the first drop of waste is added[3]. Affix a Hazardous Waste Tag and explicitly check the "Halogenated Solvents" box[2]. Write out the full chemical name ("this compound"); the use of abbreviations or chemical formulas on waste tags is strictly prohibited[3].

Step 4: Satellite Accumulation Area (SAA) Storage Once the transfer is complete, tightly seal the cap. "Vapor tight" and "spill proof" seals are legally required when the container is not actively receiving waste[3][4]. Move the container to the laboratory's designated SAA. The container must be stored upright in secondary containment (e.g., a polyethylene tray) away from incompatible materials such as strong acids, bases, or oxidizing agents[4][5].

Step 5: EHS Collection Request When the container reaches 3/4 full, do not overfill it. Submit an online chemical waste collection request to your institutional EHS department for pickup and final high-temperature incineration[4].

Quantitative Waste Categorization Summary

To assist laboratory personnel in rapid decision-making, the following table summarizes the segregation parameters for organic liquid waste.

Waste CategoryChemical CharacteristicsDisposal MethodCost ImpactExample Compounds
Halogenated Contains F, Cl, Br, or I (Even at >1000 ppm)Specialized High-Temp IncinerationHigh (Requires extensive scrubbing)This compound, Dichloromethane, Chloroform
Non-Halogenated Carbon, Hydrogen, Oxygen, Nitrogen onlyFuel Blending / Cement KilnsLower (Essentially recycled)Ethanol, Acetone, Hexane, Ethyl Acetate
Aqueous >80% Water, pH 5-9, No heavy metalsSpecialized Aqueous TreatmentVariableDilute buffer solutions

Waste Management Logic Workflow

The following diagram illustrates the strict logical pathways required to prevent cross-contamination and ensure regulatory compliance when handling this compound.

WasteDisposal Start Waste Generation: This compound FumeHood Transfer in Certified Fume Hood Start->FumeHood PPE Required Segregation Waste Segregation Protocol FumeHood->Segregation Halogenated Halogenated Waste Stream (>1000 ppm Halogens) Segregation->Halogenated Contains F, Cl NonHalogenated Non-Halogenated Stream (DO NOT MIX) Segregation->NonHalogenated Halogen-Free Storage Satellite Accumulation Area (SAA) Secondary Containment Halogenated->Storage Sealed & Labeled EHSPickup Institutional EHS Pickup Storage->EHSPickup Tag Completed Incineration High-Temp Incineration (EPA Compliant) EHSPickup->Incineration Final Disposal

Workflow for the segregation, accumulation, and EHS-compliant disposal of halogenated aromatic waste.

References

  • Temple University Environmental Health and Radiation Safety (EHRS). Halogenated Solvents in Laboratories - Campus Operations. Retrieved from:[Link][4]

  • Washington State University Environmental Health & Safety. Standard Operating Procedure: Halogenated Solvents. Retrieved from:[Link][5]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from:[Link][2]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from:[Link][3]

  • U.S. Environmental Protection Agency (EPA). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.